LM-1484
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
197506-02-8 |
|---|---|
分子式 |
C28H24N4O3 |
分子量 |
464.5 g/mol |
IUPAC 名称 |
8-[(E)-2-[4-(4-phenylbutoxy)phenyl]ethenyl]-2-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C28H24N4O3/c33-25-19-26(28-29-31-32-30-28)35-27-22(10-6-11-24(25)27)15-12-21-13-16-23(17-14-21)34-18-5-4-9-20-7-2-1-3-8-20/h1-3,6-8,10-17,19H,4-5,9,18H2,(H,29,30,31,32)/b15-12+ |
InChI 键 |
KBTDCXSSQDGWLL-NTCAYCPXSA-N |
手性 SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)/C=C/C3=C4C(=CC=C3)C(=O)C=C(O4)C5=NNN=N5 |
规范 SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C=CC3=C4C(=CC=C3)C(=O)C=C(O4)C5=NNN=N5 |
产品来源 |
United States |
Foundational & Exploratory
MK-1484: A Novel IL-2Rβγ Agonist Shaping the Tumor Microenvironment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: MK-1484 is an investigational drug candidate currently in early-stage clinical development. As such, detailed preclinical data and specific experimental protocols are not yet publicly available. This guide provides a comprehensive overview based on the known mechanism of action for its drug class (IL-2Rβγ agonists) and publicly accessible information regarding its ongoing clinical evaluation. The quantitative data and experimental protocols presented herein are illustrative examples based on common practices in the field and should not be considered as verified data for MK-1484.
Introduction
The tumor microenvironment (TME) presents a significant challenge to effective cancer immunotherapy. Its complex network of immune cells, stromal cells, and signaling molecules often fosters an immunosuppressive landscape that can hinder the activity of anti-tumor immune responses. A promising strategy to overcome this barrier is the development of agents that can favorably modulate the TME, shifting the balance from immunosuppression to robust anti-tumor immunity. MK-1484, a novel investigational selective agonist of the interleukin-2 receptor beta-gamma (IL-2Rβγ), is one such agent currently under evaluation. By preferentially activating the intermediate-affinity IL-2 receptor, MK-1484 aims to stimulate potent anti-tumor effector cells, such as CD8+ T cells and Natural Killer (NK) cells, with a reduced potential for activating immunosuppressive regulatory T cells (Tregs).
This technical guide provides a detailed overview of MK-1484's intended role in the tumor microenvironment, its mechanism of action, and the methodologies typically employed to evaluate such therapeutic agents.
MK-1484 Clinical Development
MK-1484 is currently being investigated in a Phase 1 clinical trial (NCT05382325).[1][2][3] The primary objectives of this study are to assess the safety, tolerability, and to establish a preliminary recommended Phase 2 dose (RP2D) of MK-1484.[1][3] The trial is evaluating MK-1484 both as a monotherapy and in combination with pembrolizumab (an anti-PD-1 antibody) in adult participants with advanced or metastatic solid tumors.[1][3]
The study design includes dose escalation cohorts for both monotherapy and combination therapy.[4] In the monotherapy arm, participants receive MK-1484 at escalating dose levels ranging from 0.2 to 60 mg every three weeks.[4] In the combination arm, MK-1484 is administered at escalating doses from 10 to 60 mg in conjunction with a standard dose of pembrolizumab.[1] Key eligibility criteria include histologically or cytologically confirmed advanced/metastatic solid tumors for which standard therapy is no longer effective or tolerated, and the presence of measurable disease.[5]
Mechanism of Action: IL-2Rβγ Agonism
The therapeutic rationale for MK-1484 is based on its selective agonism of the IL-2Rβγ complex. Interleukin-2 (IL-2) is a cytokine with pleiotropic effects on the immune system. Its activity is mediated through three different receptor complexes with varying affinities:
-
High-affinity receptor (IL-2Rαβγ): Composed of α (CD25), β (CD122), and γ (CD132) chains. It is constitutively expressed at high levels on Tregs, leading to their expansion and suppressive activity.
-
Intermediate-affinity receptor (IL-2Rβγ): Composed of the β and γ chains. It is primarily expressed on CD8+ T cells and NK cells.
-
Low-affinity receptor (IL-2Rα): Composed of only the α chain.
Traditional high-dose IL-2 therapy, while showing efficacy in some cancers, is associated with significant toxicities and the undesirable expansion of Tregs due to its potent activation of the high-affinity receptor. MK-1484 is designed to circumvent these limitations by preferentially binding to and activating the intermediate-affinity IL-2Rβγ. This selective activation is intended to lead to the robust proliferation and enhanced effector function of anti-tumor CD8+ T cells and NK cells, with minimal stimulation of Tregs.
Signaling Pathway
Upon binding of an IL-2Rβγ agonist like MK-1484 to the receptor complex on CD8+ T cells or NK cells, a downstream signaling cascade is initiated. This typically involves the activation of Janus kinases (JAK1 and JAK3), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, survival, and cytotoxic function.
Caption: Simplified signaling pathway of an IL-2Rβγ agonist.
Quantitative Data on Tumor Microenvironment Modulation (Illustrative)
The following tables present hypothetical quantitative data to illustrate how the effects of an agent like MK-1484 on the tumor microenvironment would be presented. This is not actual data for MK-1484.
Table 1: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in a Syngeneic Mouse Model
| Treatment Group | CD8+ T cells (% of CD45+) | NK cells (% of CD45+) | Regulatory T cells (% of CD4+) | CD8+/Treg Ratio |
| Vehicle Control | 5.2 ± 1.1 | 2.1 ± 0.5 | 15.8 ± 2.3 | 0.33 |
| MK-1484 (low dose) | 12.7 ± 2.5 | 5.8 ± 1.2 | 14.9 ± 2.1 | 0.85 |
| MK-1484 (high dose) | 25.4 ± 4.1 | 10.2 ± 1.9 | 13.5 ± 1.8 | 1.88 |
| Anti-PD-1 | 10.1 ± 1.9 | 3.5 ± 0.8 | 12.1 ± 1.5 | 0.83 |
| MK-1484 + Anti-PD-1 | 35.8 ± 5.3 | 15.1 ± 2.4 | 10.8 ± 1.3 | 3.31 |
Data are presented as mean ± standard deviation.
Table 2: Cytokine Profile in the Tumor Microenvironment
| Treatment Group | IFN-γ (pg/mg tissue) | TNF-α (pg/mg tissue) | IL-10 (pg/mg tissue) | Granzyme B (ng/mg tissue) |
| Vehicle Control | 15.3 ± 3.2 | 8.1 ± 1.5 | 25.4 ± 4.7 | 2.1 ± 0.4 |
| MK-1484 (low dose) | 45.8 ± 8.1 | 20.5 ± 3.9 | 22.1 ± 3.8 | 8.7 ± 1.5 |
| MK-1484 (high dose) | 98.2 ± 15.6 | 45.1 ± 7.8 | 18.9 ± 3.1 | 20.3 ± 3.7 |
| Anti-PD-1 | 35.7 ± 6.9 | 15.8 ± 2.9 | 19.5 ± 3.3 | 7.1 ± 1.3 |
| MK-1484 + Anti-PD-1 | 150.4 ± 22.3 | 68.9 ± 10.2 | 15.2 ± 2.5 | 35.6 ± 5.8 |
Data are presented as mean ± standard deviation.
Experimental Protocols (Illustrative)
Detailed experimental protocols for the preclinical evaluation of MK-1484 are not publicly available. The following are examples of standard methodologies used to assess the impact of an immunomodulatory agent on the tumor microenvironment.
In Vitro T Cell and NK Cell Activation Assays
-
Objective: To determine the potency and selectivity of the compound in activating target immune cell populations.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in complete RPMI-1640 medium.
-
Treat cells with a dose range of the IL-2Rβγ agonist, a non-selective IL-2, or vehicle control for 48-72 hours.
-
Assess cell proliferation by measuring the incorporation of BrdU or using a cell proliferation dye (e.g., CFSE).
-
Evaluate the activation status of specific immune cell subsets (CD8+ T cells, NK cells, Tregs) by flow cytometry using antibodies against activation markers such as CD69, CD25, and Ki67.
-
Measure the production of effector cytokines (e.g., IFN-γ, TNF-α) in the culture supernatant using ELISA or a multiplex cytokine assay.
-
Syngeneic Mouse Tumor Models
-
Objective: To evaluate the in vivo anti-tumor efficacy and the effect on the tumor microenvironment.
-
Methodology:
-
Implant a murine cancer cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).
-
Once tumors are established, randomize mice into treatment groups (e.g., vehicle, IL-2Rβγ agonist at different doses, anti-PD-1, combination therapy).
-
Administer treatments according to the specified schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, or at specified time points, euthanize mice and harvest tumors and spleens.
-
Process a portion of the tumor for flow cytometric analysis of immune cell infiltrates (as outlined in Table 1).
-
Homogenize another portion of the tumor to measure cytokine levels (as outlined in Table 2).
-
Perform immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded tumor sections to visualize the spatial distribution of immune cells.
-
Caption: A typical preclinical experimental workflow for an immunomodulatory agent.
Conclusion
MK-1484 represents a promising next-generation immunotherapy designed to selectively activate key anti-tumor effector cells within the tumor microenvironment. By targeting the IL-2Rβγ complex, it has the potential to overcome the limitations of high-dose IL-2 therapy and synergize with other immunotherapies, such as checkpoint inhibitors. The ongoing Phase 1 clinical trial will provide crucial data on its safety and preliminary efficacy. As more data becomes publicly available from preclinical and clinical studies, a more definitive understanding of MK-1484's role in modulating the tumor microenvironment and its therapeutic potential will emerge. This guide serves as a foundational resource for understanding the scientific rationale and the evaluative framework for this novel immunotherapeutic agent.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab (MK-3475) In Advanced or Metastatic Solid Tumors (MK-1484-001) [clin.larvol.com]
- 3. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - MSD [msdclinicaltrials.com]
- 4. clinicaltrial.be [clinicaltrial.be]
- 5. youtube.com [youtube.com]
The Rationale for MK-1484 and Pembrolizumab Combination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The combination of MK-1484, a novel interleukin-2 receptor beta-gamma (IL-2Rβγ) agonist, and pembrolizumab, a well-established programmed death receptor-1 (PD-1) inhibitor, represents a promising strategy in immuno-oncology. This technical guide elucidates the scientific rationale for this combination, detailing the individual mechanisms of action, the synergistic interplay between the two agents, and the design of the ongoing clinical evaluation. By targeting two distinct but complementary pathways of T-cell activation and regulation, this combination therapy aims to overcome immune suppression within the tumor microenvironment and elicit a more robust and durable anti-tumor immune response.
Mechanism of Action: Individual Agents
MK-1484: A Novel IL-2Rβγ Agonist
MK-1484 is an investigational immunotherapy designed to selectively activate the IL-2Rβγ pathway.[1] Interleukin-2 (IL-2) is a cytokine crucial for the proliferation, survival, and effector function of T-cells and Natural Killer (NK) cells.[2] However, the therapeutic use of native IL-2 has been hampered by significant toxicities and the simultaneous activation of immunosuppressive regulatory T-cells (Tregs), which express high levels of the high-affinity IL-2 receptor alpha chain (IL-2Rα or CD25).[3]
MK-1484 is engineered to preferentially bind to the intermediate-affinity IL-2Rβγ complex, which is predominantly expressed on effector T-cells (CD8+) and NK cells.[4] This selective agonism is intended to stimulate the proliferation and anti-tumor activity of these key immune effector cells with minimal expansion of Tregs, thereby improving the therapeutic window and enhancing the anti-cancer immune response.[4]
Pembrolizumab: A PD-1 Checkpoint Inhibitor
Pembrolizumab (KEYTRUDA®) is a humanized monoclonal antibody that targets the PD-1 receptor on T-cells.[5][6][7] PD-1 is an immune checkpoint receptor that, upon binding to its ligands PD-L1 and PD-L2 expressed on tumor cells and other cells in the tumor microenvironment, delivers an inhibitory signal that suppresses T-cell activity.[8][9] This mechanism of "T-cell exhaustion" is a critical pathway by which tumors evade immune surveillance.[5]
Pembrolizumab blocks the interaction between PD-1 and its ligands, thereby releasing the "brakes" on the T-cell-mediated anti-tumor response.[6][10] This allows for the reactivation of tumor-infiltrating T-lymphocytes and the subsequent killing of cancer cells.[5]
The Scientific Rationale for Combination Therapy
The combination of MK-1484 and pembrolizumab is founded on the principle of synergistic immune modulation. While pembrolizumab removes a key inhibitory signal, MK-1484 provides a potent stimulatory signal to the same effector T-cells. This dual approach is hypothesized to generate a more profound and sustained anti-tumor immune response than either agent alone.[4][11][12]
The key aspects of the scientific rationale include:
-
Reinvigoration of Exhausted T-cells: T-cells in the tumor microenvironment often express high levels of PD-1 and are in a state of exhaustion.[5] Pembrolizumab's blockade of the PD-1 pathway can partially restore their function. The addition of MK-1484 is expected to provide a strong proliferative and survival signal to these reinvigorated T-cells, leading to their clonal expansion and enhanced effector function.[11][13]
-
Expansion of Tumor-Specific T-cell Clones: By providing a potent growth signal through the IL-2Rβγ pathway, MK-1484 can drive the expansion of tumor-antigen specific CD8+ T-cells that are activated following the blockade of PD-1.
-
Enhanced NK Cell Activity: MK-1484 is also expected to stimulate the cytotoxic activity of NK cells, which play a role in innate immunity against cancer.[2]
-
Overcoming Resistance to PD-1 Inhibition: A significant number of patients do not respond or develop resistance to PD-1 inhibitors. One potential mechanism of resistance is the lack of a robust pre-existing anti-tumor T-cell response. By promoting the proliferation and activation of T-cells, MK-1484 may convert a "cold" tumor microenvironment (lacking in T-cell infiltration) into a "hot" one, thereby sensitizing the tumor to the effects of pembrolizumab.
Signaling Pathways
MK-1484 and the IL-2 Signaling Pathway
Upon binding of MK-1484 to the IL-2Rβγ complex on T-cells and NK cells, a downstream signaling cascade is initiated, primarily through the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway.[14][15] This involves the activation of JAK1 and JAK3, which in turn phosphorylate and activate STAT5.[16][17] Activated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation (e.g., cyclins), survival (e.g., Bcl-2), and effector functions (e.g., perforin, granzymes).[18] Additionally, the PI3K/Akt and MAPK pathways are also activated, further contributing to cell growth and survival.[14][18]
Pembrolizumab and the PD-1 Signaling Pathway
The binding of PD-L1 or PD-L2 to the PD-1 receptor on T-cells leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1.[19] This recruits the phosphatases SHP-1 and SHP-2, which dephosphorylate and inactivate key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70 and PI3K.[20] This ultimately leads to the suppression of T-cell proliferation, cytokine production, and cytotoxic activity.[19][21] Pembrolizumab physically obstructs this interaction, thereby preventing the initiation of this inhibitory signaling cascade.[21]
Data Presentation
As of the current date, quantitative efficacy and safety data from the clinical evaluation of the MK-1484 and pembrolizumab combination are not yet publicly available. The primary source of information is the ongoing Phase 1 clinical trial, NCT05382325.[1][22][23][24][25][26][27][28][29]
Table 1: NCT05382325 Clinical Trial Design
| Parameter | Description |
| Trial Identifier | NCT05382325 |
| Phase | Phase 1 |
| Title | A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab (MK-3475) In Advanced or Metastatic Solid Tumors |
| Study Design | Open-Label, Multicenter, Dose Escalation |
| Primary Objectives | To assess the safety and tolerability of MK-1484 as monotherapy and in combination with pembrolizumab.[22] To determine the recommended Phase 2 dose (RP2D) for the combination.[22] |
| Secondary Objectives | To characterize the pharmacokinetic profile of MK-1484.[28] To assess the preliminary anti-tumor activity of the combination. |
| Patient Population | Adults with advanced or metastatic solid tumors who have received or been intolerant to standard therapies.[28] |
| Interventions | Arm 1: MK-1484 monotherapy (dose escalation). Arm 2: MK-1484 (dose escalation) in combination with a fixed dose of pembrolizumab.[1] |
| Anticipated Enrollment | Approximately 70 participants.[1] |
Experimental Protocols
Detailed experimental protocols for the preclinical development of the MK-1484 and pembrolizumab combination are proprietary. However, this section outlines standard methodologies that are typically employed to evaluate such immuno-oncology combinations.
In Vitro Assays
-
T-cell Activation and Proliferation Assays:
-
Objective: To assess the ability of MK-1484, alone and in combination with pembrolizumab, to enhance T-cell activation and proliferation.
-
Methodology: Human peripheral blood mononuclear cells (PBMCs) are stimulated with anti-CD3 and anti-CD28 antibodies to mimic TCR engagement. The cells are then treated with varying concentrations of MK-1484, pembrolizumab, or the combination. T-cell activation is measured by the expression of activation markers (e.g., CD25, CD69) using flow cytometry. Proliferation is assessed by dye dilution assays (e.g., CFSE) or incorporation of radioactive nucleotides (e.g., 3H-thymidine).
-
-
Cytotoxicity Assays:
-
Objective: To determine if the combination therapy enhances the ability of T-cells or NK cells to kill tumor cells.
-
Methodology: Effector cells (T-cells or NK cells) are co-cultured with target tumor cells (e.g., a cancer cell line expressing PD-L1) in the presence of the study drugs. Tumor cell lysis is quantified using various methods, such as chromium-51 release assays or flow cytometry-based killing assays.
-
-
Cytokine Release Assays:
-
Objective: To measure the production of key cytokines by T-cells following treatment.
-
Methodology: Supernatants from T-cell cultures treated with the combination therapy are collected. The concentrations of cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-2 are measured using multiplex immunoassays (e.g., Luminex) or ELISA.
-
In Vivo Models
-
Syngeneic Mouse Tumor Models:
-
Objective: To evaluate the anti-tumor efficacy and systemic immune responses of the combination therapy in an immunocompetent animal model.
-
Methodology: A murine cancer cell line (e.g., MC38 colon adenocarcinoma) is implanted into immunocompetent mice. Once tumors are established, the mice are treated with a murine surrogate of MK-1484, an anti-mouse PD-1 antibody, or the combination. Tumor growth is monitored over time. At the end of the study, tumors and spleens are harvested for immunophenotyping by flow cytometry to analyze the infiltration and activation status of various immune cell subsets.
-
-
Humanized Mouse Models:
-
Objective: To assess the activity of the human-specific therapeutic agents in an in vivo setting.
-
Methodology: Immunodeficient mice are engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells to reconstitute a human immune system.[30] These mice are then implanted with human tumor xenografts. Treatment with MK-1484 and pembrolizumab is initiated, and tumor growth and immune responses are monitored as described above.[30]
-
Conclusion
The combination of MK-1484 and pembrolizumab is a scientifically well-founded approach that leverages our understanding of tumor immunology and the mechanisms of immune evasion. By simultaneously providing a potent stimulatory signal to effector T-cells and NK cells while removing a critical inhibitory checkpoint, this combination therapy has the potential to induce robust and durable anti-tumor immunity. The ongoing Phase 1 clinical trial will provide crucial data on the safety and preliminary efficacy of this promising combination, which could represent a significant advancement in the treatment of various solid tumors. Further preclinical and translational studies will continue to refine our understanding of the synergistic mechanisms and identify patient populations most likely to benefit from this innovative therapeutic strategy.
References
- 1. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]
- 2. Advancements of Common Gamma-Chain Family Cytokines in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic review of interleukin-2-based immunotherapies in clinical trials for cancer and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vjoncology.com [vjoncology.com]
- 5. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 6. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 7. Pembrolizumab - NCI [cancer.gov]
- 8. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. droracle.ai [droracle.ai]
- 11. PD-1 + IL-2 power couple: Wake up 'sleepy' T cells to turbo-charge cancer cures - ecancer [ecancer.org]
- 12. Role of IL-2 in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PD-L1 blockade synergizes with IL-2 therapy in reinvigorating exhausted T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. researchgate.net [researchgate.net]
- 17. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - MSD [msdclinicaltrials.com]
- 24. msd.trialsummaries.com [msd.trialsummaries.com]
- 25. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab (MK-3475) In Advanced or Metastatic Solid Tumors (MK-1484-001) [clin.larvol.com]
- 26. merckclinicaltrials.com [merckclinicaltrials.com]
- 27. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - Merck Clinical Trials [merckclinicaltrials.com]
- 28. clinicaltrial.be [clinicaltrial.be]
- 29. youtube.com [youtube.com]
- 30. Preclinical Pharmacokinetics and Biodistribution Studies of 89Zr-Labeled Pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
The Scientific Blueprint for Engineering Selective IL-2 Agonists: A Focus on the Development of MK-1484
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-2 (IL-2) is a pleiotropic cytokine with a storied history in immunotherapy, capable of potently activating an anti-tumor immune response. However, its clinical utility has been hampered by a narrow therapeutic window, driven by severe toxicities and the paradoxical stimulation of immunosuppressive regulatory T cells (Tregs). The development of selective IL-2 agonists, such as MK-1484, represents a paradigm shift in harnessing the therapeutic potential of this pathway. By engineering molecules with biased binding to specific subunits of the IL-2 receptor, it is possible to preferentially stimulate effector immune cell populations, such as CD8+ T cells and Natural Killer (NK) cells, while minimizing the expansion of Tregs and the induction of systemic inflammation. This guide delves into the core scientific principles underpinning the development of selective IL-2 agonists, with a conceptual focus on molecules like MK-1484. We will explore the intricacies of IL-2 receptor signaling, the methodologies for characterizing selective agonism, and the preclinical data that form the foundation for clinical development.
The Dichotomous Role of IL-2 in Immunity and the Rationale for Selective Agonism
Interleukin-2 (IL-2) is a central regulator of the immune system, primarily produced by activated T cells.[1][2] Its biological effects are mediated through its interaction with a heterotrimeric receptor complex composed of three subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc or CD132).[2][3][4] The composition of this receptor on the cell surface dictates the cell's sensitivity and downstream response to IL-2.
-
High-Affinity IL-2 Receptor (IL-2Rαβγ): This trimeric receptor, with a dissociation constant (Kd) of approximately 10-100 pM, is constitutively expressed at high levels on regulatory T cells (Tregs).[3][5] This high affinity allows Tregs to sequester low concentrations of IL-2, which is crucial for their survival and suppressive function.[5]
-
Intermediate-Affinity IL-2 Receptor (IL-2Rβγ): This dimeric receptor, with a Kd of approximately 1 nM, is expressed on memory CD8+ T cells and natural killer (NK) cells.[2] Higher concentrations of IL-2 are required to engage this receptor and trigger the activation and proliferation of these potent anti-tumor effector cells.
-
Low-Affinity IL-2 Receptor (IL-2Rα): CD25 alone binds IL-2 with low affinity (Kd ~10 nM) and does not signal.[3]
The differential expression of these receptor subunits is the cornerstone of selective IL-2 agonism. High-dose IL-2 therapy, while approved for some cancers, leads to indiscriminate activation of both effector cells and Tregs, often tipping the balance towards immunosuppression and causing severe toxicities like vascular leak syndrome.[4] The scientific rationale for developing selective IL-2 agonists like MK-1484 is to engineer a molecule that preferentially binds to the intermediate-affinity IL-2Rβγ complex, thereby selectively activating CD8+ T cells and NK cells while avoiding the high-affinity IL-2Rαβγ on Tregs.
IL-2 Receptor Signaling Pathways
The binding of IL-2 to its receptor initiates a cascade of intracellular signaling events that govern T cell proliferation, differentiation, and survival. The primary signaling pathways activated by IL-2 are the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is the principal signaling cascade downstream of the IL-2 receptor.
Caption: The IL-2-induced JAK/STAT signaling pathway.
Upon IL-2 binding, JAK1 and JAK3, associated with the IL-2Rβ and γc chains respectively, become activated and phosphorylate each other. These activated JAKs then phosphorylate STAT5 (Signal Transducer and Activator of Transcription 5). Phosphorylated STAT5 (pSTAT5) dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell proliferation, survival, and effector functions.
PI3K/AKT and MAPK/ERK Pathways
In addition to the JAK/STAT pathway, IL-2 signaling also activates the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are also crucial for T cell growth, survival, and differentiation.
Characterization of Selective IL-2 Agonists: Key Experiments
The development of a selective IL-2 agonist requires a robust suite of in vitro and in vivo assays to characterize its binding affinity, signaling potency, and functional effects on different immune cell populations.
Data Presentation: Quantifying Selectivity
A key aspect of characterizing a selective IL-2 agonist is to quantify its differential activity on target and non-target cells. The following tables illustrate the types of quantitative data that are essential for demonstrating selectivity. (Note: The data presented here are illustrative and do not represent actual data for MK-1484, which is not publicly available).
Table 1: Illustrative Binding Affinities (KD) of a Selective IL-2 Agonist
| Ligand | IL-2Rα (CD25) | IL-2Rβ (CD122) | IL-2Rγ (CD132) |
| Wild-Type IL-2 | ~10 nM | >1 µM | No direct binding |
| Selective Agonist | >10 µM (Reduced) | ~100 nM (Enhanced) | ~500 nM |
Table 2: Illustrative Signaling Potency (EC50) for pSTAT5 Induction
| Cell Type | Wild-Type IL-2 | Selective Agonist |
| Regulatory T Cells (Tregs) | ~10 pM | ~500 pM (Reduced Potency) |
| CD8+ T Cells | ~100 pM | ~50 pM (Enhanced Potency) |
| NK Cells | ~200 pM | ~100 pM (Enhanced Potency) |
Experimental Protocols
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Caption: A simplified workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol:
-
Immobilization: Recombinant IL-2 receptor subunits (CD25, CD122, or CD132) are immobilized on a sensor chip surface.
-
Analyte Injection: The selective IL-2 agonist is flowed over the sensor chip at various concentrations.
-
Detection: The binding of the agonist to the immobilized receptor is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram, and the equilibrium dissociation constant (KD) is calculated (KD = koff / kon).
This assay measures the phosphorylation of STAT5 in different immune cell populations in response to IL-2 agonist stimulation.
Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or specific immune cell populations (Tregs, CD8+ T cells, NK cells).
-
Stimulation: Incubate the cells with a range of concentrations of the selective IL-2 agonist for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with methanol to allow intracellular antibody staining.
-
Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (to identify cell populations) and an antibody specific for phosphorylated STAT5 (pSTAT5).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentage of pSTAT5-positive cells and the mean fluorescence intensity (MFI) of pSTAT5 staining within each cell population. The EC50 value is calculated from the dose-response curve.
These assays assess the functional consequences of selective IL-2 agonism.
-
Proliferation Assay: Immune cells are cultured with the selective IL-2 agonist, and proliferation is measured by assays such as CFSE dilution or incorporation of 3H-thymidine.
-
Cytotoxicity Assay: The ability of NK cells or cytotoxic T lymphocytes (CTLs) activated by the selective IL-2 agonist to kill tumor target cells is measured using chromium release assays or flow cytometry-based methods.
Syngeneic mouse tumor models, where the tumor and the host are immunologically compatible, are essential for evaluating the in vivo anti-tumor efficacy of immunotherapies.[6][7]
Protocol:
-
Tumor Implantation: Tumor cells (e.g., MC38 colon adenocarcinoma, B16 melanoma) are implanted subcutaneously or orthotopically into immunocompetent mice.
-
Treatment: Once tumors are established, mice are treated with the selective IL-2 agonist, vehicle control, and potentially a combination therapy (e.g., with a checkpoint inhibitor).
-
Efficacy Assessment: Tumor growth is monitored over time. At the end of the study, tumors and lymphoid organs are harvested for analysis.
-
Pharmacodynamic Analysis: Immune cell populations within the tumor microenvironment and peripheral lymphoid organs are analyzed by flow cytometry to assess the expansion and activation of CD8+ T cells, NK cells, and Tregs.
The Promise of MK-1484 and the Future of Selective IL-2 Agonism
MK-1484 is a selective IL-2 agonist currently in Phase 1 clinical trials for the treatment of advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.[1][8] The development of MK-1484 and other selective IL-2 agonists represents a significant advancement in the field of immunotherapy. By precisely targeting the desired immune cell populations, these next-generation cytokines have the potential to deliver the potent anti-tumor activity of IL-2 with a much-improved safety profile.
The continued exploration of novel engineering strategies, such as modifying the IL-2 molecule, fusing it to antibodies, or creating antibody-cytokine complexes, will further refine the selectivity and efficacy of this therapeutic approach.[9] The insights gained from the preclinical and clinical development of molecules like MK-1484 will undoubtedly shape the future of cancer immunotherapy.
References
- 1. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - Merck Clinical Trials [merckclinicaltrials.com]
- 2. IL-2 based cancer immunotherapies: an evolving paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IL-2 – IL-2 receptor pathway: Key to understanding multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human IL-2Rɑ subunit binding modulation of IL-2 through a decline in electrostatic interactions: A computational and experimental approach | PLOS One [journals.plos.org]
- 5. A systematic review of interleukin-2-based immunotherapies in clinical trials for cancer and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. td2inc.com [td2inc.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]
- 9. Preclinical evaluation of IL2-based immunocytokines supports their use in combination with dacarbazine, paclitaxel and TNF-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Initial Safety and Tolerability Profile of MK-1484: A Review of Preclinical and Early Clinical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, the initial safety and tolerability profile of MK-1484 in humans is still under investigation in an ongoing Phase 1 clinical trial (NCT05382325). Consequently, comprehensive, publicly available quantitative data on the safety and tolerability of MK-1484 is not yet available. This guide summarizes the available information on the mechanism of action, the design of the ongoing clinical trial, and the planned safety assessments. This document will be updated as clinical trial results are publicly disclosed.
Introduction
MK-1484 is an investigational immunotherapy designed for the treatment of advanced solid tumors.[1][2] As a novel therapeutic agent, understanding its initial safety and tolerability is a critical first step in its clinical development. This guide provides a detailed overview of the available information regarding the safety assessment of MK-1484, intended for an audience of researchers, scientists, and drug development professionals.
Mechanism of Action
While specific details on the signaling pathway of MK-1484 are not yet publicly detailed, it is described as an immunotherapy.[1][2] Immunotherapies typically function by modulating the patient's immune system to recognize and attack cancer cells. The diagram below illustrates a generalized workflow for the initial clinical assessment of an investigational immunotherapy like MK-1484.
Clinical Development Program
The primary source of information on the initial safety and tolerability of MK-1484 is the Phase 1 clinical trial titled "A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab (MK-3475) In Advanced or Metastatic Solid Tumors" (Identifier: NCT05382325).[3][4]
Study Design and Objectives
This is a Phase 1, open-label, multicenter study designed to assess the safety and tolerability of MK-1484 administered as a monotherapy and in combination with pembrolizumab in adult participants with advanced or metastatic solid tumors.[3][4] The primary objectives are to determine the safety and tolerability of MK-1484 and to establish a preliminary recommended Phase 2 dose (RP2D).[4]
The study consists of two main arms:
-
Monotherapy Arm: Participants receive escalating doses of MK-1484.[5]
-
Combination Therapy Arm: Participants receive escalating doses of MK-1484 in combination with a standard dose of pembrolizumab.[5]
The diagram below illustrates the logical relationship of the study arms.
Experimental Protocols
Inclusion and Exclusion Criteria: The study enrolls adults with histologically or cytologically confirmed advanced or metastatic solid tumors who have received or been intolerant to standard therapies.[6] Key exclusion criteria include active central nervous system metastases, severe hypersensitivity to monoclonal antibodies, and active autoimmune disease requiring systemic treatment.[5]
Dosage and Administration:
-
Monotherapy: MK-1484 is administered subcutaneously every 3 weeks at escalating dose levels ranging from 0.2 to 60 mg.[5]
-
Combination Therapy: MK-1484 is administered subcutaneously every 3 weeks at escalating dose levels from 10 to 60 mg, in combination with pembrolizumab (200 mg) administered intravenously every 3 weeks.[5]
Treatment may continue for up to 35 cycles (approximately 2 years).[5]
Safety Assessments: The primary safety endpoint is the incidence of Dose-Limiting Toxicities (DLTs).[3] DLTs are defined according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) Version 5.0 and include specific hematologic and non-hematologic toxicities.[3] Other safety assessments include the monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and AEs leading to treatment discontinuation.[6]
The workflow for safety assessment in this trial is outlined below.
Initial Safety and Tolerability Data
As the NCT05382325 trial is ongoing with an estimated primary completion date of July 31, 2026, no quantitative safety and tolerability data has been publicly released.[4] Therefore, tables summarizing adverse events and other safety metrics cannot be provided at this time.
Future Directions
The initial safety and tolerability profile of MK-1484 will be established upon the completion and reporting of the ongoing Phase 1 trial. The data from this study will be crucial for determining the recommended dose for future Phase 2 studies and for understanding the safety profile of MK-1484, both as a monotherapy and in combination with pembrolizumab. Researchers and clinicians are encouraged to monitor for publications and presentations related to the NCT05382325 study for the first disclosure of these important data.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]
- 3. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab (MK-3475) In Advanced or Metastatic Solid Tumors (MK-1484-001) [clin.larvol.com]
- 4. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - Merck Clinical Trials [merckclinicaltrials.com]
- 5. MK-1484 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide to the Pharmacodynamics of MK-1484 in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: MK-1484 is an investigational selective IL-2 agonist currently in early-stage clinical development. As such, extensive preclinical pharmacodynamic data is not yet publicly available. This guide synthesizes the known mechanism of action of selective IL-2 agonists and incorporates representative preclinical data from similar molecules to provide a comprehensive overview of the expected pharmacodynamics of MK-1484 in cancer models.
Introduction to MK-1484 and Selective IL-2 Agonism
MK-1484 is a novel, investigational immunotherapy being developed by Merck in collaboration with Sutro Biopharma.[1][2] It is classified as a selective interleukin-2 (IL-2) agonist. The therapeutic rationale behind selective IL-2 agonism is to harness the potent anti-tumor activity of IL-2 while mitigating the severe toxicities associated with high-dose aldesleukin (recombinant human IL-2) therapy.[3][4]
Native IL-2 pleiotropically activates a broad range of immune cells, including effector T cells (CD8+ T cells) and Natural Killer (NK) cells, which are critical for tumor cell killing. However, it also potently stimulates regulatory T cells (Tregs), which can suppress the anti-tumor immune response.[4][5] This dual activity, coupled with a short half-life, has limited the therapeutic window of traditional IL-2 therapy. Selective IL-2 agonists like MK-1484 are engineered to preferentially bind to the IL-2 receptor complexes on effector cells over Tregs, thereby aiming for a more favorable safety and efficacy profile.[6][7]
Mechanism of Action: The IL-2 Signaling Pathway
The pharmacodynamic effects of MK-1484 are mediated through the IL-2 receptor (IL-2R) signaling pathway. The IL-2R exists in three forms with varying affinities for IL-2:
-
Low-affinity IL-2R: Composed of the α subunit (CD25) alone.
-
Intermediate-affinity IL-2R: Composed of the β (CD122) and γ (CD132) subunits. This form is predominantly expressed on memory CD8+ T cells and NK cells.
-
High-affinity IL-2R: A trimeric receptor consisting of the α, β, and γ subunits. This form is constitutively expressed at high levels on Tregs.[3][4]
Selective IL-2 agonists are designed to have a higher affinity for the intermediate-affinity IL-2R, thus preferentially activating CD8+ T cells and NK cells. Upon binding, MK-1484 is expected to initiate downstream signaling cascades, primarily through the JAK-STAT, PI3K-AKT, and MAPK pathways, leading to:
-
Proliferation and expansion of tumor-specific CD8+ T cells and NK cells.
-
Enhanced cytotoxic activity of these effector cells against cancer cells.
-
Increased production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[8]
Signaling Pathway Diagram
Caption: Figure 1: Simplified IL-2 Signaling Pathway for Selective Agonists.
Preclinical Pharmacodynamics Data (Representative)
While specific data for MK-1484 is not publicly available, the following tables summarize representative preclinical data for other selective IL-2 agonists to illustrate the expected pharmacodynamic profile.
In Vitro Activity
Table 1: Representative In Vitro Potency of a Selective IL-2 Agonist
| Cell Line | Cancer Type | Assay | Endpoint | Representative EC50 (pM) |
| CTLL-2 | Murine T-cell | Proliferation | Cell Viability | 50 |
| Human PBMCs | N/A | STAT5 Phosphorylation | pSTAT5 Levels | 100 |
| NK-92 | Human NK cell | Cytotoxicity | Target Cell Lysis | 200 |
In Vivo Efficacy
Table 2: Representative In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| Tumor Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Complete Responses (CR) (%) |
| CT26 | Colon Carcinoma | 0.3 mg/kg, twice weekly | 75 | 40 |
| B16-F10 | Melanoma | 0.3 mg/kg, twice weekly | 60 | 20 |
| RENCA | Renal Cell Carcinoma | 0.1 mg/kg, twice weekly | 80 | 50 |
Biomarker Modulation
Table 3: Representative In Vivo Pharmacodynamic Biomarker Modulation
| Biomarker | Tissue | Change vs. Vehicle | Timepoint |
| CD8+ T cells | Tumor | 5-fold increase | Day 14 |
| NK cells | Spleen | 3-fold increase | Day 7 |
| CD8+/Treg Ratio | Tumor | 10-fold increase | Day 14 |
| IFN-γ | Serum | 8-fold increase | 24 hours post-dose |
Experimental Protocols (Representative)
In Vitro Cell Proliferation Assay
Objective: To determine the potency of the selective IL-2 agonist in promoting the proliferation of IL-2 dependent cell lines.
Methodology:
-
Cell Culture: Murine CTLL-2 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and recombinant human IL-2.
-
Assay Setup: Prior to the assay, cells are washed to remove residual IL-2 and plated in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treatment: A serial dilution of the selective IL-2 agonist is added to the wells.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Readout: Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Luminescence data is normalized to untreated controls, and the EC50 value is calculated using a four-parameter logistic regression model.
In Vivo Syngeneic Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of the selective IL-2 agonist in an immunocompetent mouse model.
Methodology:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Tumor Implantation: 1 x 10^6 CT26 colon carcinoma cells are implanted subcutaneously into the right flank of each mouse.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and vehicle control groups.
-
Dosing: The selective IL-2 agonist is administered intraperitoneally or subcutaneously at specified doses and schedules (e.g., 0.3 mg/kg, twice weekly for 3 weeks).
-
Tumor Measurement: Tumor volume is measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
Experimental Workflow Diagram
Caption: Figure 2: General Workflow for In Vivo Efficacy Study.
Conclusion
MK-1484, as a selective IL-2 agonist, represents a promising next-generation immunotherapy. Its mechanism of action is designed to preferentially stimulate the anti-tumor activity of CD8+ T cells and NK cells while minimizing the expansion of immunosuppressive Tregs. The pharmacodynamic profile, as inferred from similar molecules, suggests potent in vitro and in vivo anti-tumor activity, accompanied by robust biomarker modulation indicative of an effective immune response. As more specific data on MK-1484 becomes available from ongoing preclinical and clinical studies, a more detailed understanding of its pharmacodynamic properties will emerge, further guiding its clinical development for the treatment of advanced solid tumors.
References
- 1. About | Sutro Biopharma, Inc. [sutrobio.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. What are IL-2R agonists and how do they work? [synapse.patsnap.com]
- 4. Frontiers | IL-2 based cancer immunotherapies: an evolving paradigm [frontiersin.org]
- 5. Role of IL-2 in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncozine.com [oncozine.com]
- 7. Modeling the receptor pharmacology, pharmacokinetics, and pharmacodynamics of NKTR-214, a kinetically-controlled interleukin-2 (IL2) receptor agonist for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reigniting hope in cancer treatment: the promise and pitfalls of IL-2 and IL-2R targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MK-1484: In Vitro Studies
A comprehensive review of publicly available information reveals that detailed in vitro experimental protocols, quantitative data, and specific signaling pathway diagrams for the investigational drug MK-1484 are not currently in the public domain. As a selective IL-2 agonist under development by Merck and Sutro Biopharma, the majority of accessible information pertains to its ongoing clinical trials for the treatment of advanced solid tumors.
MK-1484 is designed as an immunotherapy to stimulate the patient's immune system to fight cancer.[1] It is currently in Phase 1 clinical trials both as a standalone treatment and in combination with pembrolizumab.[1][2][3][4][5] While the general mechanism of action for an IL-2 agonist is understood to involve the activation of immune cells, the specific preclinical data and detailed laboratory procedures for MK-1484 have not been released.
This document aims to provide a foundational understanding based on the available information and outlines the general types of in vitro studies that would be conducted for a compound like MK-1484.
General Experimental Approaches for a Selective IL-2 Agonist
For a selective Interleukin-2 (IL-2) agonist like MK-1484, in vitro studies are crucial to characterize its activity, selectivity, and mechanism of action before advancing to clinical trials. The following are representative protocols and assays that would typically be employed.
Table 1: Representative Quantitative Data from In Vitro Assays for an IL-2 Agonist
| Assay Type | Cell Line(s) | Readout Metric | Example Data (Hypothetical) | Purpose |
| Cell Proliferation Assay | CTLL-2, Primary Human T-cells | EC50 | 1.5 nM | To determine the concentration of MK-1484 required to induce 50% of the maximal T-cell proliferation. |
| STAT5 Phosphorylation Assay | PBMCs, Isolated CD4+/CD8+ T-cells | EC50 | 0.8 nM | To measure the potency of MK-1484 in activating the downstream JAK-STAT signaling pathway. |
| Cytokine Release Assay | Activated PBMCs | EC50 (IFN-γ) | 5.2 nM | To assess the induction of effector cytokines, such as Interferon-gamma, by activated immune cells. |
| Receptor Binding Assay | Cells expressing IL-2Rα, IL-2Rβ, IL-2Rγ | Kd | 2.1 nM | To determine the binding affinity of MK-1484 to the different subunits of the IL-2 receptor. |
Experimental Protocols
Below are generalized protocols for key in vitro experiments relevant to an IL-2 agonist.
Protocol 1: T-Cell Proliferation Assay
Objective: To determine the dose-dependent effect of MK-1484 on the proliferation of IL-2 dependent T-cells.
Materials:
-
CTLL-2 cells (IL-2 dependent murine cytotoxic T-cell line)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
-
MK-1484 (serial dilutions)
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
96-well flat-bottom plates
-
Luminometer
Procedure:
-
Culture CTLL-2 cells in complete RPMI-1640 medium.
-
Wash cells to remove any residual IL-2 from the culture medium.
-
Seed 1 x 10^4 cells per well in a 96-well plate.
-
Prepare serial dilutions of MK-1484 in complete RPMI-1640 medium.
-
Add the diluted MK-1484 to the appropriate wells. Include a positive control (recombinant human IL-2) and a negative control (medium alone).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Plot the data and calculate the EC50 value.
Protocol 2: STAT5 Phosphorylation Assay by Flow Cytometry
Objective: To quantify the activation of the STAT5 signaling pathway in response to MK-1484.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium
-
MK-1484 (serial dilutions)
-
Fixation/Permeabilization Buffer
-
Anti-pSTAT5 antibody (conjugated to a fluorophore)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Resuspend cells in RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add serial dilutions of MK-1484 to the cell suspension and incubate for 15-30 minutes at 37°C.
-
Fix and permeabilize the cells using a commercially available buffer system.
-
Stain the cells with the anti-pSTAT5 antibody.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of pSTAT5 staining and calculate the EC50.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway for an IL-2 agonist and a typical experimental workflow for its in vitro characterization.
Caption: General signaling pathway of an IL-2 agonist.
Caption: Typical workflow for in vitro characterization.
References
- 1. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - Merck Clinical Trials [merckclinicaltrials.com]
- 4. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - MSD [msdclinicaltrials.com]
- 5. msd.trialsummaries.com [msd.trialsummaries.com]
Dosing and administration schedule for MK-1484 in clinical trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available information on the dosing, administration, and mechanism of action of MK-1484, a selective interleukin-2 (IL-2) agonist, based on publicly accessible clinical trial data. The provided protocols are illustrative and based on the design of the Phase 1 clinical trial NCT05382325.
Dosing and Administration
MK-1484 is currently under investigation in a Phase 1 clinical trial (NCT05382325) as both a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in adult participants with advanced or metastatic solid tumors.[1][2] The primary objectives of this trial are to evaluate the safety and tolerability of MK-1484 and to establish a recommended Phase 2 dose (RP2D).[1][2]
The administration of MK-1484 is via subcutaneous injection every three weeks (Q3W).[1][3] The dosing schedules for the monotherapy and combination therapy arms of the trial are detailed below.
Quantitative Dosing Summary
Table 1: MK-1484 Monotherapy Dosing Schedule
| Parameter | Value |
| Drug | MK-1484 |
| Route of Administration | Subcutaneous Injection |
| Dosing Frequency | Every 3 weeks (Q3W) |
| Dose Levels | Dose escalation from 0.2 mg to 60 mg |
| Treatment Duration | Up to 35 cycles (approximately 24 months) |
Table 2: MK-1484 and Pembrolizumab Combination Therapy Dosing Schedule [1][3]
| Parameter | Value |
| Drug | MK-1484 in combination with Pembrolizumab |
| MK-1484 Route of Administration | Subcutaneous Injection |
| MK-1484 Dosing Frequency | Every 3 weeks (Q3W) |
| MK-1484 Dose Levels | Dose escalation from 10 mg to 60 mg |
| Pembrolizumab Dose | 200 mg |
| Pembrolizumab Route of Administration | Intravenous Infusion |
| Pembrolizumab Dosing Frequency | Every 3 weeks (Q3W) |
| Treatment Duration | Up to 35 cycles (approximately 24 months) |
Experimental Protocols
The following are generalized protocols for the administration and monitoring of MK-1484 in a clinical trial setting, based on the information available for NCT05382325. These protocols are for informational purposes only and do not replace the official clinical trial protocol.
Protocol 1: Subject Screening and Enrollment
-
Inclusion Criteria Assessment : Verify that each potential participant meets all inclusion criteria, including but not limited to:
-
Exclusion Criteria Assessment : Confirm that the potential participant does not meet any of the exclusion criteria, such as active CNS metastases, history of severe hypersensitivity to monoclonal antibodies, or active autoimmune disease requiring systemic treatment.[3]
-
Informed Consent : Obtain written informed consent from the participant after a thorough explanation of the study, including potential risks and benefits.
Protocol 2: MK-1484 Administration (Monotherapy and Combination Therapy)
-
Dose Preparation : Prepare the assigned dose of MK-1484 for subcutaneous injection according to the study's pharmacy manual. For the combination therapy arm, prepare the 200 mg dose of pembrolizumab for intravenous infusion.
-
Pre-administration Checks :
-
Confirm participant identity.
-
Review for any new or worsening adverse events since the last visit.
-
Ensure all pre-dose assessments are completed.
-
-
Administration :
-
MK-1484 : Administer the prepared dose of MK-1484 as a subcutaneous injection. Rotate injection sites.
-
Pembrolizumab (Combination Arm) : Administer the 200 mg dose of pembrolizumab as an intravenous infusion over the specified time.
-
-
Post-administration Monitoring : Monitor the participant for any immediate adverse reactions following administration.
Protocol 3: Safety and Efficacy Monitoring
-
Adverse Event Monitoring : At each study visit, assess and grade any adverse events using the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[5]
-
Dose-Limiting Toxicity (DLT) Assessment : During the first cycle of treatment, closely monitor for any DLTs, which are predefined in the trial protocol and include severe hematologic and non-hematologic toxicities.[5]
-
Pharmacokinetic Analysis : Collect blood samples at pre-specified time points before and after MK-1484 administration to determine pharmacokinetic parameters such as Cmax, Cmin, and AUC.[3]
-
Tumor Assessment : Perform tumor imaging (e.g., CT or MRI scans) at baseline and at regular intervals during the study to assess disease response according to RECIST 1.1.
-
Biomarker Analysis : Collect tumor tissue samples at baseline for biomarker analysis.[4]
Signaling Pathway and Experimental Workflow
Mechanism of Action: Selective IL-2 Agonism
MK-1484 is a selective agonist of the interleukin-2 (IL-2) receptor.[6][7] Specifically, it is designed to preferentially bind to the intermediate-affinity IL-2 receptor beta-gamma (IL-2Rβγ) complex, which is expressed on effector T cells and Natural Killer (NK) cells. This selective binding is intended to stimulate the proliferation and activation of these anti-tumor immune cells.
Crucially, MK-1484 has a lower affinity for the high-affinity IL-2 receptor alpha-beta-gamma (IL-2Rαβγ) complex, which is highly expressed on regulatory T cells (Tregs). By avoiding the strong activation and expansion of immunosuppressive Tregs, MK-1484 aims to shift the balance of the immune response in the tumor microenvironment towards an anti-tumor state.
Caption: MK-1484 selectively activates the IL-2Rβγ pathway on effector immune cells.
Experimental Workflow for Clinical Trial
The following diagram illustrates the general workflow for a participant in the MK-1484 clinical trial.
Caption: Generalized workflow for a patient in the MK-1484 clinical trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - MSD [msdclinicaltrials.com]
- 3. clinicaltrial.be [clinicaltrial.be]
- 4. m.youtube.com [m.youtube.com]
- 5. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab (MK-3475) In Advanced or Metastatic Solid Tumors (MK-1484-001) [clin.larvol.com]
- 6. About | Sutro Biopharma, Inc. [sutrobio.com]
- 7. sutrobio.com [sutrobio.com]
Application Notes and Protocols: Biomarker Analysis for Predicting Response to MK-1484
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-1484 is an investigational selective interleukin-2 (IL-2) agonist designed as an immunotherapeutic agent to stimulate the patient's immune system to combat cancer.[1] It is currently undergoing Phase 1 clinical evaluation both as a monotherapy and in combination with pembrolizumab (an anti-PD-1 antibody) in adults with advanced or metastatic solid tumors (NCT05382325).[2][3] The study protocol mandates the collection of tumor tissue for biomarker analysis, underscoring the importance of identifying predictive biomarkers to guide patient selection and treatment strategies.[2]
These application notes provide a comprehensive overview of potential biomarker strategies and detailed protocols for their analysis to predict response to MK-1484, both as a single agent and in combination therapy.
Mechanism of Action and Rationale for Biomarker Selection
MK-1484, as a selective IL-2 agonist, is designed to preferentially activate CD8+ T cells and Natural Killer (NK) cells, which are critical effectors of the anti-tumor immune response, while minimizing the expansion of immunosuppressive regulatory T cells (Tregs). This selectivity aims to enhance the therapeutic window of IL-2-based therapies.
The combination of MK-1484 with pembrolizumab, a PD-1 checkpoint inhibitor, is based on a synergistic mechanism. While MK-1484 expands and activates tumor-fighting immune cells, pembrolizumab blocks the PD-1/PD-L1 pathway, a key mechanism of tumor immune evasion that leads to T-cell inactivation.[4] By combining these agents, the goal is to simultaneously boost the anti-tumor immune response and overcome tumor-induced immunosuppression.
Given this dual mechanism, a multi-faceted biomarker approach is warranted, focusing on the tumor immune microenvironment, tumor intrinsic factors, and peripheral immune status.
Potential Predictive Biomarkers
A panel of candidate biomarkers is proposed to interrogate the key biological pathways influenced by MK-1484 and pembrolizumab.
Table 1: Proposed Biomarkers for Predicting Response to MK-1484
| Biomarker Category | Specific Biomarker | Rationale |
| Tumor Immune Microenvironment | PD-L1 Expression (on tumor and immune cells) | Established biomarker for response to PD-1/PD-L1 inhibitors.[5][6] |
| Tumor Infiltrating Lymphocytes (TILs) Density and Phenotype (CD8+, CD4+, FoxP3+) | High density of CD8+ TILs is associated with improved outcomes to immunotherapy. | |
| Cytokine/Chemokine Profile (e.g., IFN-γ, CXCL9, CXCL10) | Indicates a pre-existing anti-tumor immune response ("hot" tumor microenvironment). | |
| Tumor Intrinsic Factors | Tumor Mutational Burden (TMB) | Higher TMB can lead to more neoantigens, which are recognized by the immune system.[6] |
| Mismatch Repair Deficiency (dMMR) / Microsatellite Instability-High (MSI-H) | Leads to a high TMB and is a predictor of response to immunotherapy.[7] | |
| Gene Expression Profile (e.g., IFN-γ signature) | Reflects the level of immune activation within the tumor. | |
| Peripheral Blood Markers | Circulating Tumor DNA (ctDNA) | Can be used for non-invasive monitoring of treatment response and resistance.[8] |
| Peripheral T-cell Subsets (CD8+, CD4+, Tregs) | To monitor the systemic effects of MK-1484 on immune cell populations. | |
| Serum Cytokine Levels (e.g., IL-2, IFN-γ) | To assess the pharmacodynamic effects of MK-1484. |
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for PD-L1 and TILs
Objective: To determine the expression of PD-L1 on tumor and immune cells and to quantify the density and phenotype of tumor-infiltrating lymphocytes.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Primary antibodies: anti-PD-L1 (e.g., clone 22C3), anti-CD8, anti-CD4, anti-FoxP3
-
Secondary antibody and detection system (e.g., HRP-polymer based)
-
DAB chromogen
-
Hematoxylin counterstain
-
Microscope and digital slide scanner
Procedure:
-
Deparaffinization and Rehydration: Dewax FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) according to antibody specifications.
-
Peroxidase Block: Incubate sections with a hydrogen peroxide solution to block endogenous peroxidase activity.
-
Primary Antibody Incubation: Incubate sections with the primary antibody at the optimized dilution and time.
-
Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody followed by the DAB chromogen.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, and coverslip.
-
Image Analysis: Scan slides and use image analysis software to quantify PD-L1 expression (Combined Positive Score - CPS) and the density of CD8+, CD4+, and FoxP3+ cells within the tumor microenvironment.
Protocol 2: Whole Exome Sequencing (WES) for TMB and MSI Analysis
Objective: To determine the tumor mutational burden and microsatellite instability status from tumor DNA.
Materials:
-
FFPE tumor tissue sections or fresh frozen tumor tissue
-
Matched normal tissue or whole blood
-
DNA extraction kit
-
Next-generation sequencing (NGS) platform
-
Bioinformatics pipeline for TMB and MSI analysis
Procedure:
-
DNA Extraction: Extract genomic DNA from tumor and matched normal samples.
-
Library Preparation: Prepare sequencing libraries from the extracted DNA.
-
Exome Capture: Perform exome capture using a commercial kit.
-
Sequencing: Sequence the captured libraries on an NGS platform.
-
Data Analysis:
-
Align sequencing reads to the human reference genome.
-
Call somatic single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Calculate TMB as the number of non-synonymous mutations per megabase of the coding region.
-
Analyze microsatellite loci for instability to determine MSI status.
-
Protocol 3: Multiplex Immunofluorescence (mIF) for Immune Cell Infiltration
Objective: To spatially resolve and quantify multiple immune cell subsets within the tumor microenvironment.
Materials:
-
FFPE tumor tissue sections
-
Panel of primary antibodies (e.g., anti-CD8, anti-CD4, anti-FoxP3, anti-CD68, anti-Pan-Cytokeratin)
-
Fluorescently labeled secondary antibodies or tyramide signal amplification (TSA) reagents
-
DAPI nuclear counterstain
-
Multispectral imaging system
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval: As described in Protocol 1.
-
Iterative Staining:
-
Incubate with the first primary antibody.
-
Apply the corresponding fluorescently labeled secondary antibody or TSA reagent.
-
Strip the primary/secondary antibody complex.
-
Repeat for each subsequent primary antibody in the panel.
-
-
Counterstaining: Stain with DAPI.
-
Imaging: Acquire multispectral images of the stained tissue.
-
Image Analysis: Use image analysis software to unmix the fluorescent signals, segment cell populations based on marker expression, and perform spatial analysis of immune cell infiltrates.
Data Presentation
Table 2: Hypothetical Biomarker Data from a Patient Cohort Treated with MK-1484 + Pembrolizumab
| Patient ID | Response | PD-L1 CPS | TMB (mut/Mb) | CD8+ TILs (cells/mm²) |
| 001 | Responder | 50 | 15.2 | 1200 |
| 002 | Non-Responder | <1 | 2.1 | 50 |
| 003 | Responder | 20 | 18.5 | 850 |
| 004 | Non-Responder | 5 | 4.3 | 200 |
| 005 | Responder | 75 | 12.8 | 1500 |
Visualizations
Caption: IL-2 Signaling Pathway Activated by MK-1484.
Caption: Pembrolizumab Blocks the PD-1/PD-L1 Immune Checkpoint.
Caption: Experimental Workflow for Biomarker Analysis.
References
- 1. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - MSD [msdclinicaltrials.com]
- 4. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 5. Biomarkers of response to PD-1/PD-L1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomarkers of response to PD-1 pathway blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IDENTIFYING BIOMARKERS FOR TREATMENT RESPONSE PREDICTION | Netherlands Cancer Institute [nki.nl]
- 8. m.youtube.com [m.youtube.com]
Techniques for Assessing Immune Activation by MK-1484: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-1484 is an investigational immunotherapy designed to stimulate an anti-tumor immune response. As a selective IL-2Rβγ agonist, it preferentially activates cytotoxic CD8+ T cells and Natural Killer (NK) cells over immunosuppressive regulatory T cells (Tregs). This selectivity is achieved by targeting the intermediate-affinity interleukin-2 (IL-2) receptor (IL-2Rβγ), which is predominantly expressed on effector lymphocytes, while having minimal interaction with the high-affinity receptor (IL-2Rαβγ) found on Tregs. These application notes provide detailed protocols for key in vitro assays to assess the immune-activating properties of MK-1484 and similar IL-2Rβγ agonists.
Signaling Pathway of MK-1484
MK-1484, as an IL-2Rβγ agonist, activates downstream signaling pathways that promote the proliferation, survival, and cytotoxic function of effector immune cells. Upon binding to the IL-2Rβγ complex on the surface of CD8+ T cells and NK cells, MK-1484 induces the phosphorylation and activation of Janus kinases (JAK1 and JAK3). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription 5 (STAT5), leading to its dimerization and translocation to the nucleus. In the nucleus, pSTAT5 acts as a transcription factor, upregulating genes involved in cell proliferation (e.g., Ki-67), survival (e.g., Bcl-2), and effector functions.
Data Presentation: In Vitro Activity of a Representative IL-2Rβγ Agonist
The following table summarizes representative preclinical data for an IL-2Rβγ agonist, demonstrating its selective activation of effector lymphocytes.
| Parameter | CD8+ T Cells | NK Cells | Regulatory T Cells (Tregs) | Reference |
| STAT5 Phosphorylation (pSTAT5) EC50 (pM) | 85 | 110 | >10,000 | [1] |
| Proliferation (Ki-67+) % Increase (vs. control) | 350% | 250% | <20% | [1] |
| Cytotoxicity (% Target Cell Lysis) | 65% | 75% | N/A | [2] |
| Treg Suppressive Function (% Inhibition of CD8+ T cell proliferation) | N/A | N/A | No significant change | [3] |
Note: The data presented are representative of IL-2Rβγ agonists and may not be specific to MK-1484. EC50 (Half-maximal effective concentration) is a measure of potency.
Experimental Protocols
Protocol 1: Assessment of STAT5 Phosphorylation by Flow Cytometry
This protocol details the measurement of STAT5 phosphorylation in different lymphocyte populations following stimulation with MK-1484.
Workflow:
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
-
Cell Stimulation:
-
Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Add serial dilutions of MK-1484 (or a similar IL-2Rβγ agonist) to the wells. Include an unstimulated control.
-
Incubate for 30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding a phosph-fixation buffer (e.g., BD Cytofix/Cytoperm) and incubate for 20 minutes at room temperature.
-
Permeabilize the cells using a permeabilization buffer (e.g., BD Perm/Wash Buffer) according to the manufacturer's instructions.
-
-
Antibody Staining:
-
Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface markers to identify cell populations (e.g., CD3, CD4, CD8, CD56, CD25, FOXP3) and an antibody against phosphorylated STAT5 (pSTAT5).
-
Incubate for 30-60 minutes at 4°C in the dark.
-
-
Flow Cytometry Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of pSTAT5 positive cells within the CD8+ T cell (CD3+CD8+), NK cell (CD3-CD56+), and Treg (CD3+CD4+CD25+FOXP3+) populations.
-
Protocol 2: NK Cell-Mediated Cytotoxicity Assay
This protocol describes a method to assess the ability of MK-1484 to enhance the cytotoxic function of NK cells against a target cancer cell line.
Workflow:
References
- 1. Frontiers | Interleukin-2 is required for NKp30-dependent NK cell cytotoxicity by preferentially regulating NKp30 expression [frontiersin.org]
- 2. Bempegaldesleukin (BEMPEG; NKTR‐214) efficacy as a single agent and in combination with checkpoint‐inhibitor therapy in mouse models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-2 enhances ex vivo–expanded regulatory T-cell persistence after adoptive transfer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of MK-1484 in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigational agent MK-1484, a selective interleukin-2 (IL-2) agonist, focusing on its subcutaneous administration in a research context. The information is based on publicly available clinical trial information and the established mechanism of action for IL-2 agonists.
Introduction to MK-1484
MK-1484 is an investigational immunotherapy designed to selectively activate the IL-2 pathway, a critical signaling cascade in the immune system.[1] As a selective IL-2 agonist, MK-1484 aims to stimulate the proliferation and activation of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, key effectors in the anti-tumor immune response, while potentially minimizing the expansion of regulatory T cells (Tregs) that can suppress this response.[2][3] Currently, MK-1484 is undergoing a Phase 1 clinical trial (NCT05382325) to evaluate its safety, tolerability, and recommended Phase 2 dose when administered subcutaneously, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced or metastatic solid tumors.[4][5]
Mechanism of Action: IL-2 Receptor Signaling
MK-1484 is designed to bind to the IL-2 receptor complex on the surface of immune cells. The IL-2 receptor exists in three forms with varying affinities for IL-2: a low-affinity monomeric receptor (IL-2Rα or CD25), a dimeric intermediate-affinity receptor (IL-2Rβγ), and a trimeric high-affinity receptor (IL-2Rαβγ).[6] The binding of an IL-2 agonist like MK-1484 to the receptor initiates a downstream signaling cascade, primarily through the JAK-STAT pathway. This leads to the transcription of genes that promote cell proliferation, differentiation, and cytotoxic activity of T cells and NK cells.[7][8]
Experimental Protocols
The following are representative protocols for the subcutaneous administration of MK-1484 in a research setting, based on the design of the ongoing Phase 1 clinical trial.
Protocol 1: Dose-Escalation Study of Subcutaneous MK-1484 Monotherapy
Objective: To determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of subcutaneously administered MK-1484 in a preclinical animal model or in a clinical research setting.
Materials:
-
MK-1484 for injection
-
Sterile water for injection or other appropriate vehicle
-
Syringes and needles for subcutaneous injection
-
Alcohol swabs
-
Sharps container
Procedure:
-
Dose Preparation: Reconstitute the lyophilized MK-1484 with the appropriate volume of sterile vehicle to achieve the desired concentration for each dose cohort.
-
Subject Preparation: Acclimatize subjects to the experimental conditions. For animal studies, shave the injection site area. For human subjects, select an appropriate subcutaneous injection site (e.g., abdomen, thigh).
-
Administration:
-
Cleanse the injection site with an alcohol swab and allow it to air dry.
-
Pinch a fold of skin at the injection site.
-
Insert the needle at a 45-90 degree angle into the subcutaneous tissue.
-
Inject the prepared dose of MK-1484 slowly.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
Dispose of the needle and syringe in a sharps container.
-
-
Dose Escalation: A "3+3" dose-escalation design is typically employed.[9]
-
Enroll a cohort of 3 subjects at the starting dose level (e.g., 0.2 mg).
-
Monitor for dose-limiting toxicities (DLTs) during a predefined period (e.g., the first 21-day cycle).
-
If no DLTs are observed, enroll the next cohort at the next planned dose level.
-
If one DLT is observed, expand the cohort to 6 subjects.
-
If two or more DLTs are observed in a cohort of 3 or 6, the maximum tolerated dose (MTD) is considered to have been exceeded, and the previous dose level is declared the MTD.
-
-
Monitoring and Data Collection:
-
Monitor subjects for adverse events, including local injection site reactions and systemic toxicities.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis (Cmax, AUC, Cmin).
-
Assess for signs of anti-tumor activity (in tumor-bearing models).
-
Protocol 2: Subcutaneous MK-1484 in Combination with Intravenous Pembrolizumab
Objective: To evaluate the safety, tolerability, and preliminary anti-tumor activity of subcutaneously administered MK-1484 in combination with intravenously administered pembrolizumab.
Materials:
-
MK-1484 for subcutaneous injection
-
Pembrolizumab for intravenous infusion
-
Standard materials for subcutaneous injection and intravenous infusion
Procedure:
-
Dose Preparation: Prepare MK-1484 and pembrolizumab according to the respective product guidelines.
-
Administration Schedule:
-
Administer pembrolizumab intravenously at a fixed dose (e.g., 200 mg) on Day 1 of each 21-day cycle.
-
Administer MK-1484 subcutaneously at the designated dose level on Day 1 of each 21-day cycle, following the pembrolizumab infusion.
-
-
Dose Escalation of MK-1484: Follow a similar "3+3" dose-escalation design for the MK-1484 component as described in Protocol 1, while keeping the pembrolizumab dose constant.
-
Monitoring and Data Collection:
-
Monitor for adverse events, paying close attention to potential immune-related adverse events.
-
Collect pharmacokinetic samples for both MK-1484 and pembrolizumab.
-
Evaluate anti-tumor response using appropriate imaging modalities and response criteria (e.g., RECIST 1.1).
-
Data Presentation
The following tables present a hypothetical summary of data that would be collected in a dose-escalation study of subcutaneous MK-1484. Note: The data presented here is for illustrative purposes only and does not represent actual results from the MK-1484-001 trial.
Table 1: Hypothetical Pharmacokinetic Parameters of Subcutaneous MK-1484 Monotherapy
| Dose Level (mg) | N | Cmax (ng/mL) [Mean (SD)] | Tmax (hr) [Median (Range)] | AUC0-t (ng*hr/mL) [Mean (SD)] |
| 0.2 | 3 | 15.2 (4.1) | 8 (4-12) | 350 (98) |
| 1.0 | 3 | 78.5 (15.3) | 8 (8-12) | 1850 (410) |
| 5.0 | 6 | 410.2 (98.7) | 12 (8-24) | 9800 (2150) |
| 10 | 3 | 850.6 (180.4) | 12 (12-24) | 21000 (4500) |
| 20 | 3 | 1650.1 (350.9) | 24 (12-36) | 45000 (9800) |
| 40 | 6 | 3200.5 (710.2) | 24 (24-48) | 92000 (21000) |
| 60 | 3 | 4850.8 (1050.6) | 24 (24-48) | 140000 (32000) |
Table 2: Hypothetical Incidence of Treatment-Related Adverse Events (TRAEs) in ≥10% of Subjects
| Adverse Event | All Grades (%) | Grade 3-4 (%) |
| Injection site reaction | 45 | 2 |
| Fatigue | 35 | 5 |
| Pyrexia | 25 | 3 |
| Nausea | 20 | 1 |
| Decreased appetite | 15 | 2 |
| Rash | 12 | 3 |
| Arthralgia | 10 | 1 |
Table 3: Hypothetical Preliminary Efficacy in Combination Therapy
| Tumor Type | N | Objective Response Rate (ORR) % | Complete Response (CR) % | Partial Response (PR) % | Stable Disease (SD) % |
| Melanoma | 10 | 30 | 10 | 20 | 40 |
| Non-Small Cell Lung Cancer | 10 | 20 | 0 | 20 | 50 |
| Renal Cell Carcinoma | 10 | 25 | 5 | 20 | 45 |
Conclusion
The subcutaneous administration of MK-1484 represents a promising approach in cancer immunotherapy. The ongoing Phase 1 clinical trial will provide crucial data on its safety, pharmacokinetics, and preliminary efficacy. The protocols and data tables presented here serve as a guide for researchers and drug development professionals interested in the preclinical and clinical investigation of this novel IL-2 agonist. As more data becomes available, these application notes will be updated to reflect the latest findings.
References
- 1. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]
- 2. vjoncology.com [vjoncology.com]
- 3. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 4. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - MSD [msdclinicaltrials.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Interleukin-2 Receptor Signaling: At the Interface between Tolerance and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The IL-2 – IL-2 receptor pathway: Key to understanding multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sutro Biopharma to Provide Data Update on STRO-002 and Plans for Registrational Path Forward in Advanced Ovarian Cancer | Sutro Biopharma, Inc. [sutrobio.com]
Application Notes and Protocols for Monitoring Immune Cell Populations During MK-1484 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for monitoring the dynamic changes in immune cell populations in patients undergoing treatment with MK-1484, a novel interleukin-2 receptor βγ (IL-2Rβγ) agonist. Given that MK-1484 is currently in Phase 1 clinical trials for advanced or metastatic solid tumors, both as a monotherapy and in combination with pembrolizumab, robust immune monitoring is critical to understand its mechanism of action, pharmacodynamics, and to identify potential biomarkers of response and resistance.[1][2][3][4][5][6]
This document outlines detailed methodologies using state-of-the-art techniques, including high-dimensional flow cytometry (CyTOF) and single-cell RNA sequencing (scRNA-seq), to provide a deep immunophenotyping of peripheral blood and tumor tissue samples.
Introduction to MK-1484 and the Importance of Immune Monitoring
MK-1484 is an immunotherapy designed to stimulate the immune system to fight cancer.[6] As an IL-2Rβγ agonist, it is expected to preferentially activate and expand populations of CD8+ T cells and Natural Killer (NK) cells, which are critical effectors of anti-tumor immunity, while potentially minimizing the expansion of immunosuppressive regulatory T cells (Tregs) that are also responsive to IL-2.
Comprehensive immune monitoring is essential to:
-
Confirm the on-target effects of MK-1484.
-
Characterize the dose-dependent effects on various immune cell subsets.
-
Identify predictive biomarkers of clinical response.
-
Understand the mechanisms of resistance.
-
Assess the immunomodulatory effects of combination therapies, such as with the anti-PD-1 antibody pembrolizumab.[1][2][3]
Key Immune Cell Populations to Monitor
Based on the mechanism of action of an IL-2Rβγ agonist, the following immune cell populations in both peripheral blood and the tumor microenvironment are of high interest:
| Cell Lineage | Key Subsets | Rationale for Monitoring |
| T Cells | CD8+ T cells (naïve, memory, effector, exhausted), CD4+ T helper cells (Th1, Th2, Th17), Regulatory T cells (Tregs) | To assess the expansion and activation of cytotoxic T cells and to monitor the balance between effector and regulatory responses. |
| Natural Killer (NK) Cells | CD56bright, CD56dim | To evaluate the activation and proliferation of these innate cytotoxic lymphocytes. |
| B Cells | Naïve, memory, plasma cells | To understand the impact on humoral immunity and potential B cell contributions to the anti-tumor response. |
| Myeloid Cells | Monocytes (classical, intermediate, non-classical), Dendritic cells (cDC1, cDC2, pDC), Macrophages (M1, M2), Myeloid-Derived Suppressor Cells (MDSCs) | To assess changes in antigen presentation and the immunosuppressive myeloid compartment. |
Experimental Workflows
A multi-platform approach is recommended for a comprehensive analysis of immune cell populations during MK-1484 treatment. This involves the collection of peripheral blood mononuclear cells (PBMCs) and tumor biopsy samples at baseline and at multiple time points during treatment.
High-Dimensional Immune Profiling by Mass Cytometry (CyTOF)
Mass cytometry, or CyTOF, allows for the simultaneous measurement of over 40 parameters on a single-cell level, providing an unprecedented depth of immune phenotyping with minimal spectral overlap compared to traditional flow cytometry.[7][8][9][10][11]
Protocol: CyTOF Staining of PBMCs and Tumor-Infiltrating Leukocytes
1. Sample Preparation:
-
Thaw cryopreserved PBMCs or freshly isolated single-cell suspensions from tumor tissue.
-
Assess cell viability using a suitable method (e.g., trypan blue exclusion). A viability of >80% is recommended.
-
Resuspend cells at 1 x 10^6 cells per 100 µL of staining buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA).
2. Surface Marker Staining:
-
Add a cocktail of metal-conjugated antibodies targeting surface markers (see table below for a suggested panel).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash cells twice with staining buffer.
3. Live/Dead Staining:
-
Resuspend cells in a cisplatin-based viability staining solution.
-
Incubate for 5 minutes at room temperature.
-
Quench the reaction with staining buffer and wash the cells.
4. Fixation and Permeabilization (for intracellular staining):
-
Fix the cells using a formaldehyde-based fixation buffer.
-
Permeabilize the cells using a saponin-based permeabilization buffer.
5. Intracellular Marker Staining:
-
Add a cocktail of metal-conjugated antibodies targeting intracellular markers.
-
Incubate for 45 minutes at room temperature, protected from light.
-
Wash cells twice with permeabilization buffer.
6. Iridium Intercalation:
-
Resuspend cells in an iridium intercalator solution for DNA staining. This allows for the identification of single cells.
-
Incubate for 20 minutes at room temperature.
7. Data Acquisition:
-
Wash cells and resuspend in deionized water.
-
Acquire data on a CyTOF instrument.
Suggested CyTOF Antibody Panel
| Marker Type | Markers | Purpose |
| Lineage Markers | CD45, CD3, CD4, CD8, CD19, CD56, CD11c, CD14, CD15, CD33, CD123 | Broad identification of major immune lineages. |
| T Cell Subsets | CD45RA, CCR7, CD27, CD28, CD95, CD279 (PD-1), TIM-3, LAG-3, TIGIT, ICOS, CD38, HLA-DR | Naïve/memory status, activation, and exhaustion markers. |
| NK Cell Subsets | CD16, CD57, NKG2D, NKp46 | Maturation and activation status. |
| Myeloid Subsets | CD16, CD64, CD11b, CD1c, CD141, CD68, CD163 | Monocyte, DC, and macrophage subsets. |
| Regulatory Markers | CD25, FoxP3, CD127 | Identification of regulatory T cells. |
| Proliferation | Ki-67 | Cell cycle status. |
In-depth Transcriptomic Analysis by Single-Cell RNA Sequencing (scRNA-seq)
scRNA-seq provides a high-resolution view of the transcriptome of individual immune cells, enabling the discovery of novel cell subsets, the characterization of their functional states, and the elucidation of developmental trajectories.[12][13][14][15][16]
Protocol: scRNA-seq of Immune Cells
1. Single-Cell Suspension Preparation:
-
Prepare high-viability single-cell suspensions of PBMCs or tumor-infiltrating leukocytes as described for CyTOF.
-
Cell debris and clumps should be removed by filtration.
2. Cell Counting and Viability Assessment:
-
Accurately determine cell concentration and viability using an automated cell counter.
3. Single-Cell Partitioning and Barcoding:
-
Load the single-cell suspension onto a microfluidic device (e.g., 10x Genomics Chromium).
-
Cells are partitioned into nanoliter-scale droplets with uniquely barcoded beads.
4. Reverse Transcription and cDNA Amplification:
-
Within each droplet, cells are lysed, and mRNA is reverse transcribed to generate barcoded cDNA.
-
The cDNA is then amplified.
5. Library Preparation and Sequencing:
-
Construct sequencing libraries from the amplified cDNA.
-
Perform next-generation sequencing.
6. Data Analysis:
-
Process raw sequencing data to generate a gene-cell expression matrix.
-
Perform quality control, normalization, and dimensionality reduction (e.g., UMAP, t-SNE).
-
Cluster cells to identify different populations and perform differential gene expression analysis to characterize their functional states.
Functional Assays by Flow Cytometry
While CyTOF and scRNA-seq provide deep profiling, conventional flow cytometry remains a powerful tool for assessing the functional capacity of immune cells.[17][18][19][20][21]
Protocol: Intracellular Cytokine Staining
1. Cell Stimulation:
-
Culture PBMCs or tumor-infiltrating leukocytes for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Stimulate cells with a general stimulus (e.g., PMA and ionomycin) or an antigen-specific stimulus.
2. Surface Staining:
-
Stain for surface markers as described in the CyTOF protocol using fluorochrome-conjugated antibodies.
3. Fixation and Permeabilization:
-
Fix and permeabilize the cells.
4. Intracellular Staining:
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) using fluorochrome-conjugated antibodies.
5. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer and analyze the frequency of cytokine-producing cells within different immune cell subsets.
Expected Outcomes and Data Presentation
The data generated from these assays will provide a comprehensive picture of the immunological effects of MK-1484. Quantitative data should be summarized in tables for easy comparison of immune cell frequencies and marker expression levels at different time points and between responder and non-responder patient groups.
Table Example: Changes in Peripheral T Cell Subsets
| Time Point | Patient Group | CD8+ T Cells (% of CD3+) | Ki-67+ CD8+ T Cells (%) | CD4+ Tregs (% of CD4+) |
| Baseline | Responders | |||
| Non-responders | ||||
| Cycle 2 Day 1 | Responders | |||
| Non-responders | ||||
| Cycle 4 Day 1 | Responders | |||
| Non-responders |
Signaling Pathway Visualization
MK-1484, as an IL-2Rβγ agonist, is designed to activate downstream signaling pathways that promote T cell and NK cell proliferation and effector function.
By implementing these detailed protocols and analytical approaches, researchers and drug developers can gain critical insights into the immunological mechanisms of MK-1484, paving the way for its effective clinical development and application.
References
- 1. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - MSD [msdclinicaltrials.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. merckclinicaltrials.com [merckclinicaltrials.com]
- 4. MK-1484 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab (MK-3475) In Advanced or Metastatic Solid Tumors (MK-1484-001) | Clinical Research Trial Listing ( Advanced or Metastatic Solid Tumors ) ( NCT05382325 ) [trialx.com]
- 6. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. CyTOF Measurement of Immunocompetence across Major Immune Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Cytometry CyTOF: Deep Immune Monitoring | CellCarta [cellcarta.com]
- 10. Immune monitoring using mass cytometry and related high-dimensional imaging approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Integrated T cell cytometry metrics for immune-monitoring applications in immunotherapy clinical trials [insight.jci.org]
- 12. portlandpress.com [portlandpress.com]
- 13. How is single-cell RNA-seq used in immunology? [synapse.patsnap.com]
- 14. rna-seqblog.com [rna-seqblog.com]
- 15. Single-cell RNA Sequencing in Immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Usage of Single-Cell RNA Sequencing to Unveil Immune Lymphoid Cell Precursors | Springer Nature Experiments [experiments.springernature.com]
- 17. Immune cell phenotyping using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immunophenotyping by flow cytometry [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
Application Notes and Protocols for Measuring MK-1484 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-1484 is a potent and selective agonist of the Stimulator of Interferon Genes (STING) pathway. Activation of STING is a promising immunotherapeutic strategy in oncology, as it triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, leading to the activation of a robust anti-tumor immune response. These application notes provide detailed protocols for robust and reproducible assays to characterize the in vitro activity of MK-1484, a critical step in preclinical and clinical development. The following protocols describe methods to quantify the activation of the STING pathway through downstream signaling events, including interferon-beta (IFN-β) production, interferon-stimulated gene (ISG) expression, and the phosphorylation of key signaling intermediates.
Mechanism of Action: The STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage, including cancer. Upon binding cytosolic DNA, cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein. This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β. Secreted IFN-β then acts in an autocrine and paracrine manner to induce the expression of a broad range of interferon-stimulated genes (ISGs), which collectively establish an antiviral and anti-proliferative state and promote an adaptive immune response. MK-1484, as a STING agonist, directly binds to and activates STING, mimicking the action of cGAMP and initiating this signaling cascade.
Data Presentation
The following tables summarize representative quantitative data for the activity of a STING agonist, which can be used as a benchmark for characterizing MK-1484.
Table 1: In Vitro Potency of a STING Agonist in Human THP-1 Cells
| Assay Type | Readout | Cell Line | EC50 (nM) |
| IFN-β Secretion | ELISA | THP-1 | 150 |
| ISG Reporter | Luciferase | THP-1-Lucia™ ISG | 85 |
| IRF3 Phosphorylation | Western Blot | THP-1 | ~200 |
| STING Phosphorylation | Western Blot | THP-1 | ~250 |
Table 2: Cytokine Secretion Profile in Human PBMCs
| Cytokine | Concentration (pg/mL) at 1 µM STING Agonist |
| IFN-β | 2500 |
| TNF-α | 1800 |
| IL-6 | 3200 |
| CXCL10 (IP-10) | 4500 |
Experimental Protocols
Protocol 1: Measurement of IFN-β Secretion by ELISA
This protocol describes a quantitative enzyme-linked immunosorbent assay (ELISA) to measure the concentration of IFN-β secreted into the cell culture supernatant following treatment with MK-1484.
Materials:
-
Human monocytic cell line (e.g., THP-1) or human peripheral blood mononuclear cells (PBMCs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MK-1484
-
Human IFN-β ELISA kit (commercially available)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Experimental Workflow:
Application Notes and Protocols for Long-Term Cell Culture with MK-1484 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-1484 is a selective agonist of the Interleukin-2 (IL-2) receptor, a key signaling pathway in the modulation of the immune system.[1] As an immunotherapy agent currently under investigation in Phase 1 clinical trials for advanced solid tumors, understanding its long-term effects on target cells is crucial for preclinical and translational research.[2][3][4][5][6][7] These application notes provide a comprehensive guide for researchers on how to design and execute long-term cell culture experiments with MK-1484, including protocols for assessing cellular responses and characterizing its mechanism of action.
IL-2 signaling is primarily mediated through a receptor complex composed of α (CD25), β (CD122), and common gamma chain (γc, CD132) subunits.[8][9] Activation of this receptor complex initiates downstream signaling cascades, most notably the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway, leading to the phosphorylation of STAT5.[8] This signaling event is critical for T-cell proliferation, survival, and differentiation.[1][8]
These protocols will focus on methods to maintain cell cultures for extended periods in the presence of MK-1484 and to quantify its effects on cell viability, proliferation, and the activation of the IL-2 signaling pathway.
Data Presentation
Effective characterization of MK-1484 in long-term cell culture requires the systematic collection and presentation of quantitative data. The following tables provide templates for organizing experimental results. Note: The data presented are illustrative and should be replaced with experimentally determined values.
Table 1: Effect of MK-1484 on Cell Viability over 14 Days
| Concentration (nM) | Day 3 (% Viability) | Day 7 (% Viability) | Day 14 (% Viability) |
| Vehicle Control | 98.5 ± 2.1 | 97.2 ± 3.5 | 95.8 ± 4.2 |
| 0.1 | 97.9 ± 2.5 | 96.5 ± 3.1 | 94.3 ± 4.8 |
| 1 | 98.1 ± 1.9 | 95.8 ± 2.8 | 93.1 ± 5.1 |
| 10 | 96.5 ± 3.2 | 92.1 ± 4.0 | 88.7 ± 6.3 |
| 100 | 90.3 ± 4.1 | 85.4 ± 5.2 | 79.2 ± 7.5 |
| 1000 | 75.2 ± 5.8 | 68.9 ± 6.7 | 55.4 ± 8.9 |
Table 2: Long-Term Proliferation of CTLL-2 Cells in Response to MK-1484
| Concentration (nM) | Day 3 (Fold Change) | Day 7 (Fold Change) | Day 14 (Fold Change) | EC50 (Day 14, nM) |
| Vehicle Control | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.8 ± 0.5 | - |
| 0.1 | 5.8 ± 0.9 | 15.2 ± 2.1 | 35.6 ± 4.8 | |
| 1 | 10.3 ± 1.5 | 32.8 ± 3.9 | 85.3 ± 9.7 | |
| 10 | 15.1 ± 2.2 | 55.6 ± 6.8 | 152.1 ± 18.4 | To be determined |
| 100 | 14.8 ± 2.0 | 53.2 ± 6.1 | 148.9 ± 17.5 | |
| 1000 | 12.5 ± 1.8 | 45.7 ± 5.5 | 120.4 ± 15.3 |
Table 3: STAT5 Phosphorylation in T-Cells Following MK-1484 Stimulation
| Concentration (nM) | pSTAT5 MFI (15 min) | pSTAT5 MFI (60 min) | EC50 (15 min, nM) |
| Vehicle Control | 150 ± 25 | 162 ± 30 | - |
| 0.1 | 850 ± 95 | 780 ± 88 | |
| 1 | 2500 ± 280 | 2350 ± 260 | |
| 10 | 5800 ± 610 | 5500 ± 580 | To be determined |
| 100 | 5950 ± 630 | 5650 ± 600 | |
| 1000 | 6100 ± 650 | 5750 ± 610 |
Experimental Protocols
Protocol 1: Long-Term T-Cell Culture with MK-1484
This protocol describes a method for the continuous culture of T-lymphocytes (e.g., primary human T-cells or the CTLL-2 cell line) in the presence of MK-1484 for up to 14 days or longer.
Materials:
-
T-lymphocyte cell line (e.g., CTLL-2, ATCC TIB-214) or isolated primary T-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 IU/mL recombinant human IL-2 for initial expansion)
-
MK-1484 stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that prevents confluence before the next passage.
-
For suspension cells like T-cells, seed at an initial density of 0.5 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
MK-1484 Preparation and Addition:
-
Prepare serial dilutions of MK-1484 in complete RPMI-1640 medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest MK-1484 dose).
-
Add the prepared MK-1484 solutions to the cell cultures.
-
-
Long-Term Maintenance:
-
Every 2-3 days, assess the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Centrifuge the cells (e.g., 300 x g for 5 minutes) and resuspend the cell pellet in fresh medium containing the appropriate concentration of MK-1484 to maintain a density of 0.5 - 1 x 10^6 cells/mL.
-
For longer-term cultures (>1 week), it may be necessary to split the cultures more frequently to maintain logarithmic growth.
-
-
Data Collection:
-
At each time point (e.g., Day 3, 7, 14), collect aliquots of cells for viability and proliferation assays.
-
Protocol 2: Cell Viability and Proliferation Assays
This protocol details the use of a resazurin-based assay to assess cell viability and a cell counting method for proliferation.
Materials:
-
Cells cultured with MK-1484 (from Protocol 1)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well plates
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
-
Hemocytometer and microscope
Procedure for Viability (Resazurin Assay):
-
Seed 100 µL of cell suspension from each treatment condition into a 96-well plate in triplicate.
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader.
-
Calculate percentage viability relative to the vehicle control.
Procedure for Proliferation (Cell Counting):
-
At each time point, take an aliquot of cell suspension from each treatment condition.
-
Dilute the cells if necessary and count the viable cells using a hemocytometer and Trypan Blue.
-
Calculate the fold change in cell number relative to the initial seeding density.
Protocol 3: STAT5 Phosphorylation Assay by Flow Cytometry
This protocol describes the detection of intracellular phosphorylated STAT5 (pSTAT5) as a direct measure of IL-2 receptor pathway activation by MK-1484.
Materials:
-
T-cells (e.g., primary human PBMCs or a responsive cell line)
-
MK-1484
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol)
-
FACS Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated anti-pSTAT5 (pY694) antibody
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Starve cells from cytokines for at least 4 hours in serum-free media.
-
Stimulate approximately 1 x 10^6 cells with various concentrations of MK-1484 for 15-60 minutes at 37°C. Include an unstimulated control.
-
-
Fixation:
-
Immediately after stimulation, add an equal volume of Fixation Buffer and incubate for 10 minutes at room temperature.
-
Centrifuge cells and wash with FACS Buffer.
-
-
Permeabilization:
-
Resuspend the cell pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
Wash cells twice with FACS Buffer.
-
-
Staining:
-
Resuspend cells in FACS Buffer containing the anti-pSTAT5 antibody and any surface marker antibodies.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash cells twice with FACS Buffer.
-
-
Flow Cytometry:
-
Resuspend cells in FACS Buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of pSTAT5 in the cell population of interest.
-
Visualizations
Caption: MK-1484 activates the JAK-STAT signaling pathway.
Caption: Workflow for long-term cell culture with MK-1484.
References
- 1. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. IL-2 Bioassay [promega.com]
- 5. synthekine.com [synthekine.com]
- 6. promega.com [promega.com]
- 7. Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 9. Merck Preclinical Study Reports 658% Increase in STING Agonist to Tumor When Used in Combination with Vesselon's Drug [prnewswire.com]
Troubleshooting & Optimization
MK-1484 Technical Support Center: Managing Dose-Limiting Toxicities
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential dose-limiting toxicities (DLTs) associated with MK-1484, an investigational IL-2Rβγ agonist. The information is based on the established toxicity profile of interleukin-2 therapies and the specific DLT definitions from the MK-1484 Phase 1 clinical trial (NCT05382325).
Disclaimer: As MK-1484 is currently in clinical development, this document is intended to be a proactive resource. The specific dose-limiting toxicities and their frequencies are under investigation and not yet publicly available. The guidance provided here is based on anticipated events and general principles of managing immunotherapy-related adverse events. Always refer to the specific clinical trial protocol for definitive guidance.
Frequently Asked Questions (FAQs)
Q1: What are the potential dose-limiting toxicities of MK-1484?
A1: Based on the clinical trial protocol (NCT05382325), a dose-limiting toxicity is defined as any of the following events considered related to MK-1484, occurring within the first cycle of treatment.[1][2] These include severe non-hematologic and hematologic events, significant laboratory abnormalities, and treatment delays due to toxicity. A detailed breakdown of what constitutes a DLT is provided in the troubleshooting guides below.
Q2: What is the mechanism of action of MK-1484 and how might it relate to its toxicities?
A2: MK-1484 is an interleukin-2 receptor beta and gamma (IL-2Rβγ) agonist.[3] It is designed to stimulate the immune system, primarily by activating T-cells and Natural Killer (NK) cells to attack cancer cells.[4] The toxicities associated with this class of drugs are generally related to this broad immune activation, which can sometimes lead to excessive inflammation and off-target effects.[5][6]
Q3: How are toxicities graded in the MK-1484 clinical trial?
A3: Toxicities are graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) Version 5.0.[1][2] This is a standardized system that classifies the severity of adverse events on a scale from 1 (mild) to 5 (death).
Q4: What are the general principles for managing toxicities associated with IL-2 agonists?
A4: The management of toxicities for IL-2 agonists like MK-1484 typically involves vigilant monitoring, supportive care, and, in cases of severe toxicity, holding or discontinuing the treatment.[5][6] Dose reduction is not always the primary strategy for managing toxicities with high-dose IL-2 therapies.[5]
Troubleshooting Guides for Potential Dose-Limiting Toxicities
The following guides address specific DLTs as defined in the MK-1484 clinical trial protocol.
Guide 1: Managing Hematologic Toxicities
Issue: A participant in your experiment exhibits signs of severe hematologic toxicity.
Identification: According to the protocol, the following are considered DLTs:[1][2]
-
Grade 4 non-hematologic toxicity (laboratory or non-laboratory).
-
Grade 4 hematologic toxicity lasting ≥7 days (with the exception of thrombocytopenia).
-
Grade 4 thrombocytopenia of any duration.
-
Grade 3 thrombocytopenia with clinically significant bleeding.
-
Grade 4 anemia regardless of duration.
-
Grade 3 or 4 febrile neutropenia .
Management Protocol:
-
Immediate Action: Hold the next dose of MK-1484.
-
Laboratory Monitoring:
-
Perform a complete blood count (CBC) with differential daily until the toxicity resolves to Grade 1 or baseline.
-
Monitor for signs of bleeding and infection.
-
-
Supportive Care:
-
For neutropenia: Consider the use of granulocyte-colony stimulating factor (G-CSF) as per institutional guidelines.
-
For thrombocytopenia: Platelet transfusions may be necessary for severe cases or in the event of bleeding.
-
For anemia: Red blood cell transfusions may be required for symptomatic or severe anemia.
-
-
Dose Adjustment: The decision to resume treatment, and at what dose, should be made in strict accordance with the clinical trial protocol and in consultation with the medical monitor.
Guide 2: Managing Non-Hematologic and Laboratory Abnormalities
Issue: A participant develops a severe non-hematologic adverse event or a significant laboratory abnormality.
Identification: The following are defined as DLTs:[1][2]
-
Grade ≥3 non-hematologic adverse event (with some exceptions as defined in the protocol).
-
Grade 3 or 4 non-hematologic laboratory abnormality that is clinically significant, requires medical intervention, leads to hospitalization, persists for more than a week, or results in drug-induced liver injury.
Management Protocol:
-
Immediate Action: Hold the next dose of MK-1484.
-
Clinical and Laboratory Monitoring:
-
Conduct a thorough clinical assessment to determine the extent and impact of the toxicity.
-
Repeat relevant laboratory tests to monitor the abnormality. This may include liver function tests (LFTs), renal function tests, and electrolyte panels.
-
-
Supportive Care:
-
Provide organ-specific supportive care as needed. For example, for liver enzyme elevation, investigate for other causes and provide supportive care. For renal toxicity, ensure adequate hydration.
-
-
Dose Adjustment: Further treatment decisions should be guided by the resolution of the toxicity and the specific guidance within the clinical trial protocol.
Guide 3: Managing Treatment Delays and Discontinuation
Issue: A participant's treatment is significantly delayed or must be discontinued due to a treatment-related toxicity.
Identification: The following are considered DLTs:[1][2]
-
A prolonged delay of more than 2 weeks in starting the second cycle of treatment due to a treatment-related toxicity.
-
Discontinuation of study treatment during the first cycle due to a treatment-related toxicity.
-
Missing more than 25% of the MK-1484 dose during the first cycle due to a treatment-related adverse event.
Management Protocol:
-
Documentation: Thoroughly document the toxicity that led to the treatment delay or discontinuation, including its grade, duration, and all management steps taken.
-
Reporting: Report the event to the study sponsor and the institutional review board (IRB) in accordance with the clinical trial protocol and institutional policies.
-
Participant Care: Continue to provide supportive care and monitor the participant until the toxicity resolves or stabilizes.
Data Presentation
As the clinical trial for MK-1484 is ongoing, publicly available quantitative data on dose-limiting toxicities is not yet available. For illustrative purposes, the following table demonstrates how such data might be presented.
Table 1: Illustrative Dose-Limiting Toxicities of MK-1484 (Hypothetical Data)
| Dose Level | Number of Participants | Number of DLTs | DLT Description (Grade) |
| 1 (0.2 mg) | 3 | 0 | - |
| 2 (1.0 mg) | 3 | 0 | - |
| 3 (5.0 mg) | 6 | 1 | Grade 3 Rash |
| 4 (10 mg) | 6 | 1 | Grade 4 Neutropenia (lasting >7 days) |
| 5 (20 mg) | 4 | 2 | Grade 3 Liver Enzyme Elevation, Grade 4 Thrombocytopenia |
Experimental Protocols
Protocol 1: Monitoring for Potential Toxicities
-
Baseline Assessment: Before initiating treatment with MK-1484, perform a comprehensive baseline assessment including:
-
Complete Blood Count (CBC) with differential
-
Comprehensive metabolic panel (including liver and renal function tests)
-
Thyroid function tests
-
Physical examination and recording of vital signs
-
-
Ongoing Monitoring: During treatment, monitor the following at regular intervals as specified in the clinical trial protocol (e.g., weekly for the first cycle):
-
CBC with differential
-
Comprehensive metabolic panel
-
Clinical assessment for signs and symptoms of adverse events.
-
-
Adverse Event Grading: Grade all adverse events using the NCI CTCAE v5.0.
Visualizations
Signaling Pathway
Caption: IL-2Rβγ signaling pathway activated by MK-1484.
Experimental Workflow
Caption: Workflow for managing potential toxicities of MK-1484.
Logical Relationships
Caption: Logical components of the DLT definition for MK-1484.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. clinicaltrial.be [clinicaltrial.be]
- 3. oncolink.org [oncolink.org]
- 4. med.upenn.edu [med.upenn.edu]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Management of toxicities associated with high-dose interleukin-2 and biochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing MK-1484 dosage for maximal therapeutic window
This technical support center provides guidance for researchers, scientists, and drug development professionals working with MK-1484. The information is structured to address potential issues and questions that may arise during preclinical and early-stage clinical research.
Frequently Asked Questions (FAQs)
Q1: What is MK-1484 and what is its mechanism of action?
MK-1484 is an investigational immunotherapy designed for the treatment of advanced solid tumors.[1] It functions as an agonist for the Interleukin-2 receptor beta and gamma chains (IL-2Rβγ).[2] By activating this receptor complex, MK-1484 aims to stimulate and expand populations of immune cells, such as T-cells and Natural Killer (NK) cells, which can then mount a more effective anti-tumor response.
Q2: What is the current developmental stage of MK-1484?
MK-1484 is currently in a Phase 1 clinical trial (NCT05382325).[3][4][5] This trial is designed to evaluate the safety, tolerability, and to establish a preliminary recommended Phase 2 dose (RP2D) of MK-1484, both as a monotherapy and in combination with pembrolizumab in adults with advanced or metastatic solid tumors.[3][4][5]
Q3: What is the rationale for combining MK-1484 with pembrolizumab?
Pembrolizumab is an immune checkpoint inhibitor that blocks the PD-1 pathway, thereby preventing cancer cells from evading the immune system. The combination of MK-1484, an immune-stimulating agent, with an immune checkpoint inhibitor like pembrolizumab is hypothesized to have a synergistic effect. MK-1484 can increase the number and activity of tumor-fighting immune cells, while pembrolizumab ensures these cells can effectively recognize and attack cancer cells.
Troubleshooting Guides
Issue 1: High variance in in-vitro T-cell proliferation assays.
-
Possible Cause 1: Cell health and density.
-
Troubleshooting: Ensure that primary T-cells or cell lines are healthy and in the logarithmic growth phase before starting the assay. Optimize cell seeding density to avoid overgrowth or nutrient depletion during the experiment.
-
-
Possible Cause 2: Reagent variability.
-
Troubleshooting: Use freshly prepared or properly stored reagents. Qualify new batches of fetal bovine serum (FBS) and other media components for their ability to support T-cell growth and responsiveness to IL-2 agonists.
-
-
Possible Cause 3: Assay timing.
-
Troubleshooting: The kinetics of T-cell proliferation in response to IL-2Rβγ stimulation can vary. Perform a time-course experiment to determine the optimal time point for measuring proliferation (e.g., 48, 72, 96 hours).
-
Issue 2: Unexpected toxicity in animal models at anticipated therapeutic doses.
-
Possible Cause 1: Cytokine release syndrome (CRS).
-
Troubleshooting: IL-2Rβγ agonists can induce a strong pro-inflammatory response. Monitor animals for clinical signs of CRS (e.g., weight loss, ruffled fur, lethargy). Consider implementing a dose-escalation schedule within the animal study to mitigate acute toxicity. Measure key inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6) in plasma at various time points after dosing.
-
-
Possible Cause 2: Vascular leak syndrome (VLS).
-
Troubleshooting: A known side effect of high-dose IL-2 therapy is VLS. Monitor for signs of edema and fluid accumulation. Histopathological examination of tissues, particularly the lungs, can help identify vascular leakage.
-
-
Possible Cause 3: Off-target effects.
-
Troubleshooting: Although designed to be specific for IL-2Rβγ, off-target activities should be considered. A comprehensive toxicology assessment, including histopathology of all major organs, is recommended.
-
Data Presentation
Table 1: MK-1484 Phase 1 Clinical Trial (MK-1484-001) Dose Escalation Scheme
| Arm | Treatment | Dose Levels of MK-1484 (mg) | Administration Schedule |
| Monotherapy | MK-1484 | 0.2 - 60 | Every 3 weeks |
| Combination | MK-1484 + Pembrolizumab | 10 - 60 | Every 3 weeks |
This data is based on the publicly available information for the NCT05382325 clinical trial.[4]
Experimental Protocols
Protocol 1: In-vitro T-cell Proliferation Assay
-
Cell Preparation: Isolate primary human T-cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection.
-
Cell Seeding: Seed the T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI medium.
-
Treatment: Add MK-1484 at a range of concentrations (e.g., 0.01 nM to 1 µM) to the wells. Include a positive control (recombinant human IL-2) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Proliferation Measurement: Add a proliferation reagent (e.g., CellTiter-Glo® or [3H]-thymidine) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the proliferation signal against the concentration of MK-1484 and fit the data to a four-parameter logistic curve to determine the EC50.
Mandatory Visualizations
Caption: Simplified signaling pathway of MK-1484.
Caption: General workflow for dose-finding studies.
References
- 1. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]
- 2. MK-1484 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - MSD [msdclinicaltrials.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - Merck Clinical Trials [merckclinicaltrials.com]
MK-1484 Immunotherapy Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing MK-1484, a novel immunotherapy agent. Our goal is to help you overcome experimental challenges and effectively investigate mechanisms of resistance.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary mechanism of action for MK-1484?
MK-1484 is an investigational immunotherapy designed to rejuvenate exhausted T cells within the tumor microenvironment. It functions by modulating the adenosine pathway, a critical metabolic checkpoint that suppresses T cell activity. Specifically, MK-1484 is a potent and selective antagonist of the A2a receptor (A2aR) on tumor-infiltrating lymphocytes (TILs). By blocking the binding of adenosine to A2aR, MK-1484 prevents the downstream signaling cascade that leads to T cell anergy and apoptosis, thereby restoring their anti-tumor effector functions.
Caption: Mechanism of action for MK-1484 in the tumor microenvironment.
FAQ 2: We are observing initial tumor regression followed by rapid regrowth in our mouse models treated with MK-1484. What could be the cause?
This phenomenon is characteristic of acquired resistance. While MK-1484 effectively blocks the adenosine-A2aR pathway, tumor cells can adapt by upregulating alternative immune checkpoints. A common mechanism of resistance is the upregulation of the PD-1/PD-L1 axis. In this scenario, even though T cells are rescued from adenosine-mediated suppression, they are subsequently inhibited by the interaction of PD-1 on their surface with PD-L1 expressed by tumor cells.
Troubleshooting Guides
Guide 1: Investigating Acquired Resistance to MK-1484
Issue: In vivo models show initial anti-tumor response to MK-1484, but tumors eventually relapse and progress.
Hypothesis: Upregulation of alternative immune checkpoints, such as PD-L1, on tumor cells.
Troubleshooting Workflow:
Caption: Experimental workflow for investigating acquired resistance.
Quantitative Data Summary:
The following table summarizes hypothetical data from an in vivo study where tumors initially responded to MK-1484 but then developed resistance.
| Analysis | Parameter | Vehicle Control | MK-1484 (Relapsed) | Fold Change |
| Flow Cytometry | % PD-L1+ on CD45- cells | 15% | 65% | 4.3x |
| % PD-1+ on CD8+ TILs | 30% | 70% | 2.3x | |
| % IFN-γ+ CD8+ TILs | 5% | 2% | -2.5x | |
| RNA Sequencing | Pd-l1 (Cd274) mRNA | 1.0 (normalized) | 5.2 | 5.2x |
| Ifng mRNA | 1.0 (normalized) | 0.4 | -2.5x | |
| IHC | PD-L1 Staining Intensity | Low | High | - |
Detailed Experimental Protocols
Protocol 1: Flow Cytometry Analysis of PD-L1 and PD-1 Expression in Tumors
Objective: To quantify the expression of PD-L1 on tumor cells and PD-1 on tumor-infiltrating lymphocytes (TILs) from dissociated tumors.
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Collagenase IV (1 mg/mL)
-
DNase I (100 U/mL)
-
70 µm cell strainer
-
ACK lysis buffer
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD45
-
Anti-CD3
-
Anti-CD8
-
Anti-PD-L1
-
Anti-PD-1
-
-
Live/dead stain
-
Flow cytometer
Methodology:
-
Tumor Dissociation:
-
Mince tumor tissue into small pieces in a petri dish containing RPMI-1640.
-
Transfer the tissue to a gentleMACS C Tube with collagenase IV and DNase I.
-
Run the gentleMACS Octo Dissociator using the appropriate tumor dissociation program.
-
Incubate at 37°C for 30 minutes with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells with ACK lysis buffer for 5 minutes at room temperature.
-
Wash the cells with FACS buffer and perform a cell count.
-
-
Staining:
-
Resuspend 1-2 x 10^6 cells in FACS buffer.
-
Stain with a live/dead dye according to the manufacturer's protocol.
-
Wash the cells and resuspend in FACS buffer containing Fc block for 10 minutes.
-
Add the antibody cocktail (anti-CD45, anti-CD3, anti-CD8, anti-PD-L1, anti-PD-1) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells.
-
Identify the CD45- population (tumor cells) and quantify PD-L1 expression.
-
Gate on the CD45+ population, then on CD3+ and CD8+ cells to identify cytotoxic T lymphocytes.
-
Quantify PD-1 expression on the CD8+ TILs.
-
Signaling Pathway Diagram: Resistance via PD-1/PD-L1 Upregulation
Caption: Upregulation of PD-L1 as a mechanism of resistance to MK-1484.
Troubleshooting Inconsistent Results in MK-1484 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with MK-1484, an investigational IL-2Rβγ agonist. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is MK-1484 and what is its mechanism of action?
MK-1484 is an investigational immunotherapy designed to act as an agonist for the interleukin-2 receptor beta and gamma subunits (IL-2Rβγ).[1][2] By selectively activating this receptor complex, MK-1484 aims to stimulate the proliferation and activation of immune cells, such as cytotoxic T lymphocytes and Natural Killer (NK) cells, which are critical for anti-tumor immune responses. This targeted approach is intended to harness the therapeutic benefits of IL-2 while potentially mitigating some of the toxicities associated with high-dose IL-2 therapy.
Q2: In which research areas is MK-1484 currently being investigated?
MK-1484 is primarily being evaluated in the field of oncology. Clinical trials are underway to assess its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors, both as a standalone therapy and in combination with other immunotherapies like the anti-PD-1 antibody pembrolizumab.[1][3][4]
Q3: What are some common in vitro assays used to assess the activity of MK-1484?
Common in vitro assays to evaluate the biological activity of an IL-2Rβγ agonist like MK-1484 include:
-
Cell Proliferation Assays: Measuring the dose-dependent proliferation of IL-2 dependent cell lines (e.g., CTLL-2) or primary immune cells (e.g., activated T cells, NK cells).
-
STAT5 Phosphorylation Assays: Detecting the phosphorylation of STAT5, a key downstream signaling molecule of the IL-2Rβγ pathway, via flow cytometry or western blotting.
-
Cytokine Release Assays: Quantifying the secretion of other cytokines (e.g., IFN-γ) by immune cells upon stimulation with MK-1484, often measured by ELISA or multiplex assays.
-
Cytotoxicity Assays: Assessing the ability of MK-1484-stimulated NK cells or cytotoxic T lymphocytes to kill tumor target cells.
Troubleshooting Guides
Issue 1: High Variability in Cell Proliferation Assays
Q: We are observing significant well-to-well and experiment-to-experiment variability in our CTLL-2 proliferation assays with MK-1484. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure CTLL-2 cells are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to altered IL-2 responsiveness. |
| Inconsistent Seeding Density | Use a calibrated multichannel pipette or an automated cell dispenser to ensure uniform cell seeding across the microplate. Perform a cell count immediately before seeding. |
| MK-1484 Reagent Instability | Aliquot MK-1484 upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock aliquot. |
| Serum Lot-to-Lot Variability | If using fetal bovine serum (FBS), test new lots for their ability to support baseline and MK-1484-stimulated proliferation before use in critical experiments. Consider using a single, large batch of serum for a series of experiments. |
| Assay Incubation Time | Optimize and standardize the incubation time. Proliferation assays are kinetic, and slight variations in timing can lead to significant differences in the final readout. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media. |
Issue 2: Low or No Signal in STAT5 Phosphorylation Assays
Q: We are struggling to detect a consistent increase in pSTAT5 in primary human T cells after stimulation with MK-1484. What should we check?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Activation State | Primary T cells require pre-activation to express sufficient levels of the IL-2Rβ and γ chains. Ensure a consistent and robust pre-activation protocol (e.g., with anti-CD3/CD28 antibodies or PHA) before MK-1484 stimulation. |
| Timing of Stimulation and Lysis | STAT5 phosphorylation is often a rapid and transient event. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal stimulation time for peak pSTAT5 signal. |
| Phosphatase Activity | Immediately after stimulation, lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation status of STAT5. Keep samples on ice throughout the staining and processing steps. |
| Antibody Staining and Permeabilization | Optimize the fixation and permeabilization protocol for intracellular staining of pSTAT5. Ensure the pSTAT5 antibody is validated for the specific application (e.g., flow cytometry) and used at the optimal concentration. |
| MK-1484 Concentration | Perform a dose-response curve to ensure that the concentrations of MK-1484 being used are within the dynamic range for inducing STAT5 phosphorylation in your specific cell type. |
Experimental Protocols
Protocol 1: CTLL-2 Proliferation Assay
-
Cell Culture: Maintain CTLL-2 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 100 U/mL recombinant human IL-2.
-
Cell Preparation: Wash the cells three times in IL-2-free medium to remove any residual growth factor. Resuspend the cells in complete assay medium (RPMI-1640, 10% FBS, 2 mM L-glutamine) and perform a cell count.
-
Seeding: Seed the cells at a density of 1 x 10^4 cells/well in a 96-well flat-bottom plate in a volume of 50 µL.
-
Compound Addition: Prepare a serial dilution of MK-1484 in assay medium. Add 50 µL of the MK-1484 dilutions to the appropriate wells. Include a negative control (medium only) and a positive control (saturating concentration of IL-2).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Readout: Add a proliferation reagent (e.g., CellTiter-Glo® or [3H]-thymidine) according to the manufacturer's instructions and measure the signal using a luminometer or scintillation counter.
-
Data Analysis: Plot the dose-response curve and calculate the EC50 value.
Protocol 2: Flow Cytometry-based STAT5 Phosphorylation Assay
-
Cell Preparation: Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs). Pre-activate the T cells for 48-72 hours with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Starvation: Prior to stimulation, starve the activated T cells in serum-free medium for 2-4 hours.
-
Stimulation: Aliquot approximately 1 x 10^6 cells per condition. Stimulate the cells with various concentrations of MK-1484 for 15 minutes at 37°C. Include an unstimulated control.
-
Fixation: Immediately after stimulation, fix the cells by adding formaldehyde to a final concentration of 4% and incubate for 10 minutes at room temperature.
-
Permeabilization: Wash the cells and then permeabilize them with ice-cold methanol for 30 minutes on ice.
-
Staining: Wash the cells to remove the methanol and then stain with an anti-pSTAT5 antibody conjugated to a fluorophore for 60 minutes at room temperature in the dark.
-
Acquisition: Wash the cells and acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the T cell population and quantify the median fluorescence intensity (MFI) of the pSTAT5 signal.
Visualizations
Caption: Simplified signaling pathway of MK-1484.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. MK-1484 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. Cytokine assays and their limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic studies with recombinant cytokines. Scientific issues and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Strategies to Enhance the Efficacy of MK-1484 and Pembrolizumab
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the investigational combination of MK-1484 and pembrolizumab. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for MK-1484 and pembrolizumab?
A1: Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death-1 (PD-1) receptor on T-cells.[1][2][3][4] By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), pembrolizumab prevents the inhibition of T-cell activity, thereby restoring the immune system's ability to recognize and attack tumor cells.[1][2][3][4]
MK-1484 is an investigational Interleukin-2 (IL-2) receptor beta-gamma (IL-2Rβγ) agonist.[1] It is designed to selectively activate the IL-2Rβγ pathway, which is crucial for the proliferation and activation of effector T-cells and Natural Killer (NK) cells, while potentially minimizing the expansion of immunosuppressive regulatory T-cells (Tregs) that are often stimulated by wild-type IL-2.[5][6][7]
Q2: What is the scientific rationale for combining MK-1484 and pembrolizumab?
A2: The combination of an IL-2Rβγ agonist with a PD-1 inhibitor is based on a synergistic approach to cancer immunotherapy.[2][4] Pembrolizumab "releases the brakes" on the anti-tumor immune response by blocking the PD-1/PD-L1 inhibitory axis.[2] Concurrently, MK-1484 acts as a "gas pedal," stimulating the proliferation and enhancing the effector functions of the T-cells and NK cells that are crucial for tumor cell killing.[5][6] This dual strategy aims to overcome tumor-induced immune suppression and generate a more robust and durable anti-cancer response.[2][8]
Q3: Are there any ongoing clinical trials for the MK-1484 and pembrolizumab combination?
A3: Yes, a Phase 1 clinical trial, identified as NCT05382325, is currently underway to evaluate the safety, tolerability, and preliminary efficacy of MK-1484 as a monotherapy and in combination with pembrolizumab in adult patients with advanced or metastatic solid tumors.[9][10][11] As of the current date, results from this trial have not yet been publicly released.
Troubleshooting Guides
This section provides guidance on common experimental challenges that may arise when working with the MK-1484 and pembrolizumab combination in a research setting.
In Vitro Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low T-cell proliferation in response to MK-1484 | 1. Suboptimal MK-1484 concentration.2. Poor health of primary T-cells.3. Presence of inhibitory factors in the culture medium. | 1. Perform a dose-response curve to determine the optimal concentration of MK-1484 for your specific cell type.2. Ensure T-cells are freshly isolated and have high viability. Use appropriate T-cell activation stimuli (e.g., anti-CD3/CD28 beads) prior to or concurrently with MK-1484 treatment.3. Use fresh, high-quality culture medium and serum. Consider cytokine-depleted serum if endogenous cytokines are a concern. |
| High levels of T-cell apoptosis | 1. MK-1484 concentration is too high, leading to activation-induced cell death (AICD).2. Extended culture duration without appropriate support. | 1. Titrate MK-1484 to a lower concentration.2. Co-culture with feeder cells or add survival cytokines (if not confounding the experiment) to maintain T-cell viability. |
| Variability in pembrolizumab's effect on PD-1 blockade | 1. Inconsistent PD-L1 expression on target cells.2. Use of an inappropriate assay to measure T-cell activation. | 1. Standardize the method for inducing PD-L1 expression on target cells (e.g., IFN-γ stimulation) and verify expression levels by flow cytometry.2. Utilize multiple readouts for T-cell activation, such as cytokine secretion (e.g., IFN-γ, TNF-α) measured by ELISA or flow cytometry, and target cell lysis assays. |
In Vivo (Murine Model) Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of synergistic anti-tumor effect | 1. Inappropriate dosing or scheduling of the combination therapy.2. The tumor model is inherently resistant to immunotherapy.3. Suboptimal route of administration. | 1. Conduct dose-titration and scheduling studies to identify the optimal therapeutic window for both agents.2. Select a tumor model known to be responsive to immunotherapy (e.g., MC38, CT26).3. Ensure proper administration of both agents (e.g., intraperitoneal or intravenous for pembrolizumab, subcutaneous for some IL-2 analogs). |
| Significant weight loss or signs of toxicity in mice | 1. High doses of MK-1484 leading to systemic inflammation or vascular leak syndrome, a known side effect of high-dose IL-2 therapy.2. Immune-related adverse events (irAEs) from pembrolizumab. | 1. Reduce the dose of MK-1484. Monitor mice daily for signs of toxicity.2. Monitor for signs of irAEs such as dermatitis, colitis, and hepatitis. Consider dose reduction or discontinuation of pembrolizumab if severe. |
| Difficulty in analyzing tumor-infiltrating lymphocytes (TILs) | 1. Low yield of TILs from tumor tissue.2. Poor viability of isolated TILs.3. Challenges in differentiating between different immune cell subsets. | 1. Optimize the tumor digestion protocol (enzyme concentration, incubation time).2. Process tumor tissue immediately after harvesting and keep cells on ice. Use a viability dye in your flow cytometry panel.3. Use a comprehensive flow cytometry panel with well-validated antibodies to distinguish between CD4+ T-cells, CD8+ T-cells, NK cells, and Tregs. Include appropriate isotype controls. |
Experimental Protocols
Protocol 1: In Vitro T-cell Proliferation and Cytokine Production Assay
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-cell Isolation: Purify CD8+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Co-culture Setup:
-
Plate tumor cells (e.g., a cell line with known PD-L1 expression or induced with IFN-γ) in a 96-well plate.
-
Add purified CD8+ T-cells to the wells with the tumor cells.
-
Add anti-CD3/CD28 beads to stimulate T-cell activation.
-
-
Treatment Groups:
-
Vehicle control
-
MK-1484 alone (at various concentrations)
-
Pembrolizumab alone (at a fixed concentration)
-
MK-1484 and pembrolizumab in combination
-
-
Incubation: Incubate the co-culture for 72-96 hours at 37°C and 5% CO2.
-
Analysis:
-
Proliferation: Add a proliferation dye (e.g., CFSE) to T-cells before co-culture and analyze dye dilution by flow cytometry.
-
Cytokine Production: Collect the supernatant from each well and measure the concentration of IFN-γ and TNF-α using an ELISA kit.
-
Protocol 2: In Vivo Murine Tumor Model Efficacy Study
-
Animal Model: Use an appropriate immunocompetent mouse strain (e.g., C57BL/6) and a syngeneic tumor model (e.g., MC38 colon adenocarcinoma).
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Treatment Groups (n=8-10 mice per group):
-
Vehicle control
-
MK-1484 alone
-
Anti-PD-1 antibody (murine equivalent of pembrolizumab) alone
-
MK-1484 and anti-PD-1 antibody in combination
-
-
Dosing and Administration:
-
Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Administer agents according to a predetermined schedule (e.g., anti-PD-1 antibody intraperitoneally twice a week, MK-1484 subcutaneously three times a week).
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor mouse body weight and overall health.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors reach a predetermined endpoint or at the end of the study.
-
Excise tumors and spleens for analysis of tumor-infiltrating lymphocytes (TILs) and systemic immune cell populations by flow cytometry.
-
Visualizations
Signaling Pathways
References
- 1. MK-1484 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. PD-L1 blockade synergizes with IL-2 therapy in reinvigorating exhausted T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The effect of combining PD-1 agonist and low-dose Interleukin-2 on treating systemic lupus erythematosus [frontiersin.org]
- 4. PD-1 + IL-2 power couple: Wake up 'sleepy' T cells to turbo-charge cancer cures | EurekAlert! [eurekalert.org]
- 5. NK cells limit the synergistic anti-tumor effect of PD-1 inhibition and βγ-biased IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A bispecific antibody agonist of the IL-2 heterodimeric receptor preferentially promotes in vivo expansion of CD8 and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel dual mechanism-of-action bispecific PD-1-IL-2v armed by a “βγ-only” interleukin-2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | IL-2 based cancer immunotherapies: an evolving paradigm [frontiersin.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - MSD [msdclinicaltrials.com]
- 11. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - Merck Clinical Trials [merckclinicaltrials.com]
Improving the stability and formulation of MK-1484 for research
A Note to Researchers: MK-1484 is an investigational selective IL-2 agonist currently in early-stage clinical development by Merck (MSD) for the treatment of advanced solid tumors.[1][2][3] As is standard for proprietary compounds in this phase of research, detailed information regarding its specific chemical structure, formulation, stability profiles, and degradation pathways is not publicly available.
The following technical support center is a representative template designed to guide researchers on the best practices for handling a novel research compound, referred to here as "Compound X." This guide demonstrates the expected structure and content for such a resource, including troubleshooting, FAQs, data presentation, and experimental workflows as requested.
Troubleshooting Guide: Compound X
This guide addresses common issues encountered during the experimental use of Compound X.
| Problem | Potential Cause | Suggested Solution |
| Precipitation in stock solution | - Solvent not pre-warmed- Incorrect solvent used- Exceeded solubility limit | - Gently warm the solution to 37°C to redissolve.- Confirm the recommended solvent from the Certificate of Analysis.- Prepare a more dilute stock solution. |
| Inconsistent results in cell-based assays | - Degradation of the compound in media- Adsorption to plasticware- Variability in cell passage number | - Prepare fresh dilutions from a frozen stock for each experiment.- Use low-adhesion plasticware.- Ensure consistent cell passage numbers for all experiments. |
| Loss of compound activity over time | - Improper storage- Freeze-thaw cycles- Exposure to light | - Store stock solutions at -80°C in small aliquots.- Avoid more than two freeze-thaw cycles.- Protect solutions from light by using amber vials or wrapping tubes in foil. |
Frequently Asked Questions (FAQs): Compound X
A list of common questions regarding the handling and use of Compound X.
Q1: What is the recommended solvent for preparing stock solutions of Compound X?
A1: Based on preliminary internal data, Compound X is soluble in DMSO at concentrations up to 50 mM. For aqueous buffers, solubility is pH-dependent.
Q2: How should I store stock solutions of Compound X?
A2: We recommend storing stock solutions of Compound X in tightly sealed vials at -80°C. For short-term storage (less than one week), 4°C is acceptable for aqueous solutions, protected from light.
Q3: Is Compound X sensitive to light?
A3: Yes, preliminary data suggests that Compound X is moderately photosensitive. All solutions should be handled in a manner that minimizes light exposure. Use amber vials or cover tubes with aluminum foil.
Q4: What is the stability of Compound X in cell culture media?
A4: The stability of Compound X in aqueous media is time and temperature-dependent. In DMEM supplemented with 10% FBS at 37°C, a half-life of approximately 8 hours has been observed. It is recommended to add the compound to cultures immediately after dilution.
Quantitative Data Summary: Compound X
The following tables summarize the key physicochemical properties of Compound X based on preliminary internal assessments.
Table 1: Solubility of Compound X in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 100 |
| Ethanol | 25 |
| PBS (pH 7.4) | < 0.1 |
| Water | < 0.01 |
Table 2: Stability of Compound X in Aqueous Solution at 4°C
| pH | % Remaining after 24 hours | % Remaining after 72 hours |
| 5.0 | 98% | 92% |
| 7.4 | 95% | 85% |
| 8.5 | 80% | 65% |
Experimental Protocols: Compound X
Detailed methodologies for key experiments related to the stability and formulation of Compound X.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of solid Compound X to room temperature for at least 15 minutes.
-
Weigh out the desired amount of Compound X in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous, research-grade DMSO to achieve a final concentration of 10 mM.
-
Vortex for 30 seconds, then sonicate in a water bath for 5 minutes or until the compound is fully dissolved.
-
Aliquot into smaller volumes in amber, tightly sealed vials and store at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations: Workflows and Pathways
Diagrams illustrating key processes for working with Compound X.
Caption: Workflow for preparing and using Compound X.
Caption: Hypothetical signaling pathway for Compound X.
References
- 1. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]
- 2. MK-1484 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. Sutro Biopharma to Provide Data Update on STRO-002 and Plans for Registrational Path Forward in Advanced Ovarian Cancer | Sutro Biopharma, Inc. [sutrobio.com]
Refinement of patient selection criteria for MK-1484 trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials of MK-1484.
Frequently Asked Questions (FAQs)
Q1: What is MK-1484 and its mechanism of action?
A1: MK-1484 is an investigational immunotherapy designed to treat advanced solid tumors.[1] It is a selective IL-2 agonist, meaning it preferentially binds to the intermediate-affinity IL-2 receptor beta-gamma (IL-2Rβγ) subunits.[2] This targeted action is intended to stimulate the proliferation and activation of cancer-fighting immune cells, such as CD8+ T cells and Natural Killer (NK) cells, with a reduced effect on regulatory T cells (Tregs) that can suppress the anti-tumor immune response.
Q2: What is the current phase of clinical development for MK-1484?
A2: MK-1484 is currently in Phase 1 clinical trials.[3][4][5] The primary purpose of these initial studies is to evaluate the safety and tolerability of MK-1484, both as a monotherapy and in combination with other cancer treatments like pembrolizumab, and to determine the recommended dose for further studies.[3][6]
Q3: Who is eligible to participate in the MK-1484 clinical trials?
A3: Eligibility criteria for the ongoing Phase 1 trial (NCT05382325) include adults (18 years or older) with a histologically or cytologically confirmed diagnosis of an advanced or metastatic solid tumor for which standard treatment options have been exhausted or are not tolerated.[6][7] Participants must have measurable disease as defined by RECIST 1.1 criteria and adequate organ function.[6][7]
Q4: What are the primary endpoints of the current MK-1484 trials?
A4: The primary goals of the Phase 1 study are to assess the safety and tolerability of MK-1484.[3][6] This includes monitoring for dose-limiting toxicities (DLTs) and adverse events (AEs).[8] Another key objective is to establish the recommended Phase 2 dose (RP2D) of the drug.[3]
Troubleshooting Guides
Issue 1: Determining Patient Eligibility Based on Prior Therapies
-
Problem: A potential participant has received multiple lines of prior therapy, and it is unclear if they are eligible for the trial.
-
Solution: The trial protocol specifies that patients must have received or been intolerant to all standard treatments known to provide clinical benefit.[7] For the ongoing Phase 1 trial, a key exclusion criterion is having received chemotherapy, definitive radiation, or biological cancer therapy within four weeks prior to the first dose of MK-1484 (two weeks for palliative radiation).[7] It is crucial to review the patient's full treatment history to ensure these washout periods are met.
Issue 2: Ambiguity in "Adequate Organ Function"
-
Problem: The term "adequate organ function" in the inclusion criteria is not specific.
-
Solution: While the public clinical trial record may not list specific laboratory value ranges, the detailed study protocol provided to participating sites will contain precise thresholds for hematological, renal, and hepatic function. These typically include, but are not limited to, absolute neutrophil count (ANC), platelet count, hemoglobin, serum creatinine or calculated creatinine clearance, and liver function tests (bilirubin, AST, ALT). Refer to the official study protocol for these quantitative values.
Issue 3: Management of Treatment-Related Adverse Events
-
Problem: A patient in the trial is experiencing a potential treatment-related adverse event.
-
Solution: All adverse events must be graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[8] The study protocol will have a detailed management plan for adverse events of special interest, particularly those related to the immune system. This may include dose interruption, dose reduction, or permanent discontinuation of the study drug, as well as the administration of supportive care medications. All adverse events should be reported to the study sponsor and the appropriate institutional review board (IRB) or ethics committee.
Data Presentation
Table 1: General Patient Selection Criteria for MK-1484 Phase 1 Trial (NCT05382325)
| Criteria | Description |
| Age | 18 years and older[4] |
| Tumor Type | Histologically or cytologically confirmed advanced/metastatic solid tumor[6][7] |
| Prior Treatment | Must have received or been intolerant to all standard therapies[6][7] |
| Measurable Disease | Presence of at least one measurable lesion as per RECIST 1.1[6] |
| Performance Status | Generally, an ECOG performance status of 0 or 1 is required for Phase 1 trials. |
| Organ Function | Adequate hematologic, renal, and hepatic function as defined in the protocol[6] |
| Cardiac Function | Normal cardiac function confirmed by TTE or MUGA scan[7] |
Table 2: Key Exclusion Criteria for MK-1484 Phase 1 Trial (NCT05382325)
| Criteria | Description |
| Recent Cancer Therapy | Chemotherapy, definitive radiation, or biological cancer therapy within 4 weeks of the first dose (2 weeks for palliative radiation)[7] |
| Recovery from AEs | Must have recovered to CTCAE Grade 1 or better from adverse events due to prior cancer therapies[7] |
| Prior Immunotherapy | Specific criteria regarding prior immune-modulatory therapy and residual immune-related AEs apply[7] |
Experimental Protocols
1. Tumor Assessment: Response Evaluation Criteria in Solid Tumors (RECIST 1.1)
-
Objective: To provide a standardized methodology for evaluating changes in tumor burden.
-
Methodology:
-
Baseline Assessment: All measurable lesions (target lesions) are identified and their longest diameters are measured and summed. A maximum of five target lesions in total, and no more than two per organ, are selected.[9] Lymph nodes with a short axis of ≥15 mm are considered measurable.[2]
-
Follow-up Assessments: At specified time points during the trial, the longest diameters of all target lesions are re-measured.
-
Response Classification:
-
Complete Response (CR): Disappearance of all target lesions.[2]
-
Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions compared to baseline.[2]
-
Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions from the smallest sum recorded during the study, with an absolute increase of at least 5 mm, or the appearance of new lesions.[2][9]
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
2. Assessment of Patient Performance Status: ECOG Scale
-
Objective: To assess a patient's level of functioning in terms of their ability to care for themselves, daily activity, and physical ability.[6]
-
Methodology: The investigator assigns a score from 0 to 5 based on the patient's condition.
-
0: Fully active, able to carry on all pre-disease activities without restriction.
-
1: Restricted in physically strenuous activity but ambulatory and able to carry out work of a light or sedentary nature.
-
2: Ambulatory and capable of all self-care but unable to carry out any work activities. Up and about more than 50% of waking hours.
-
3: Capable of only limited self-care, confined to a bed or chair more than 50% of waking hours.
-
4: Completely disabled. Cannot carry on any self-care. Totally confined to a bed or chair.
-
5: Dead.
-
3. Biomarker Analysis: Immunohistochemistry (IHC) for PD-L1 Expression (General Protocol)
-
Objective: To determine the expression level of Programmed Death-Ligand 1 (PD-L1) in tumor tissue, which can be a predictive biomarker for response to immunotherapy.
-
Methodology:
-
Sample Preparation: A formalin-fixed, paraffin-embedded (FFPE) tumor tissue sample is required.[6]
-
Sectioning: The tissue block is cut into thin sections (typically 4-5 micrometers) and mounted on glass slides.
-
Antigen Retrieval: The slides are heated in a buffer solution to unmask the PD-L1 antigen.
-
Antibody Staining: A primary antibody specific to PD-L1 (e.g., 22C3 clone) is applied to the tissue section.[10] This is followed by a secondary antibody that is linked to an enzyme.
-
Detection: A chromogen is added, which reacts with the enzyme to produce a colored precipitate at the site of PD-L1 expression.
-
Scoring: A pathologist evaluates the percentage of tumor cells with positive membrane staining (Tumor Proportion Score or TPS) or a combined score that also includes immune cells. The scoring algorithm is specific to the antibody clone and the type of cancer.[10]
-
Mandatory Visualizations
Caption: MK-1484 Signaling Pathway.
References
- 1. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 2. project.eortc.org [project.eortc.org]
- 3. mypcnow.org [mypcnow.org]
- 4. Performance status - Wikipedia [en.wikipedia.org]
- 5. isletstudy.org [isletstudy.org]
- 6. ecog-acrin.org [ecog-acrin.org]
- 7. What Is Performance Status? ECOG and Karnofsky Scales [verywellhealth.com]
- 8. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 9. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PD-L1 immunohistochemical assays for assessment of therapeutic strategies involving immune checkpoint inhibitors in non-small cell lung cancer: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Research with MK-1484: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for mitigating and managing potential adverse events in preclinical models of MK-1484, a selective IL-2 agonist. The information herein is compiled to assist researchers in anticipating, troubleshooting, and addressing challenges that may arise during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is MK-1484 and what is its mechanism of action?
MK-1484 is an investigational selective interleukin-2 (IL-2) agonist. Unlike recombinant human IL-2 (rhIL-2), which can lead to significant toxicity by activating a broad range of immune cells, MK-1484 is designed to preferentially bind to the intermediate-affinity IL-2 receptor (IL-2Rβγ). This selective binding aims to stimulate the proliferation and activation of anti-tumor effector cells, such as CD8+ T cells and Natural Killer (NK) cells, with reduced stimulation of immunosuppressive regulatory T cells (Tregs) that express the high-affinity IL-2 receptor (IL-2Rαβγ). This selectivity is intended to widen the therapeutic window, enhancing anti-tumor immunity while minimizing immune-related adverse events.
Q2: What are the anticipated, common adverse events in preclinical models based on the drug class?
Based on preclinical studies of similar selective IL-2 agonists, the following adverse events may be observed:
-
Hematological Changes: Transient increases in white blood cell counts, particularly CD8+ T cells and NK cells, are expected pharmacodynamic effects. Mild and transient increases in basophils and eosinophils, as well as minor decreases in platelet counts, have also been reported with analogous compounds.
-
Mild Systemic Inflammation: At higher doses, a mild, transient systemic inflammatory response may be observed, potentially indicated by a temporary increase in C-reactive protein (CRP).
-
Injection Site Reactions: As with many subcutaneously administered biologics, mild and transient injection site reactions, such as erythema, may occur.
Q3: What are the severe, less common adverse events associated with high-dose IL-2 therapy that selective agonists like MK-1484 aim to avoid?
High-dose IL-2 therapy is associated with severe toxicities that MK-1484 and similar selective agonists are designed to mitigate. While less likely, researchers should be aware of these potential, albeit less probable, adverse events:
-
Vascular Leak Syndrome (VLS): This is a critical toxicity of high-dose IL-2, characterized by increased capillary permeability leading to fluid shifting from the intravascular to the extravascular space. This can result in edema, hypotension, and organ dysfunction.
-
Cytokine Release Syndrome (CRS): A systemic inflammatory response caused by the release of a large amount of cytokines from immune cells. Symptoms can range from mild (fever, fatigue) to severe (hypotension, respiratory distress).
-
Hypotension: A significant drop in blood pressure.
-
Organ-related Toxicities: Including renal and hepatic dysfunction.
Troubleshooting Guides for Potential Adverse Events
This section provides a structured approach to identifying and mitigating potential adverse events during your preclinical studies with MK-1484.
Issue 1: Unexpected Hematological Abnormalities
| Observation | Potential Cause | Troubleshooting/Mitigation Strategy |
| Marked and sustained elevation of eosinophils or basophils. | On-target, but exaggerated pharmacologic effect or potential hypersensitivity. | 1. Monitor Complete Blood Counts (CBCs) with differentials at baseline and at regular intervals post-administration. 2. Dose-response assessment: Determine if the effect is dose-dependent. Consider dose reduction in subsequent cohorts. 3. Histopathological evaluation: Examine tissues for eosinophilic or basophilic infiltration. |
| Significant and prolonged thrombocytopenia. | Potential on-target or off-target effect on megakaryocytes or platelets. | 1. Monitor platelet counts closely. 2. Evaluate for signs of bleeding. 3. Consider dose modification or a different dosing schedule. |
| Lower than expected CD8+ T cell or NK cell expansion. | Suboptimal dosing, issues with the animal model, or problems with the test article. | 1. Verify the dose and administration route. 2. Confirm the integrity of the MK-1484 compound. 3. Assess the immune competence of the animal model. 4. Optimize the dosing schedule based on pharmacokinetic and pharmacodynamic (PK/PD) modeling if available. |
Issue 2: Signs of Systemic Inflammation
| Observation | Potential Cause | Troubleshooting/Mitigation Strategy |
| Weight loss, lethargy, ruffled fur. | Systemic inflammation, potentially related to cytokine release. | 1. Monitor animal health daily, including body weight and clinical signs. 2. Measure inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) in serum at various time points post-dose. 3. Dose-escalation study: Start with lower doses to establish a well-tolerated dose range. 4. Consider supportive care as per institutional guidelines. |
| Fever. | A common sign of an inflammatory response. | 1. Monitor body temperature. 2. Correlate with cytokine measurements to understand the underlying mechanism. 3. Evaluate for potential infections to rule out confounding factors. |
Issue 3: Potential for Severe, IL-2-like Toxicities (Less Likely but Critical to Monitor)
| Observation | Potential Cause | Troubleshooting/Mitigation Strategy |
| Rapid weight gain, edema, ascites. | Potential early sign of Vascular Leak Syndrome (VLS). | 1. Monitor body weight and for clinical signs of fluid accumulation. 2. Measure serum albumin levels, as a decrease can indicate vascular leakage. 3. Histopathological examination of lungs and other organs for signs of edema. 4. Immediately consider dose reduction or cessation in the affected cohort and subsequent cohorts. |
| Hypotension. | A potential sign of VLS or a severe systemic inflammatory response. | 1. Monitor blood pressure if feasible in the chosen animal model. 2. Assess for other signs of cardiovascular instability. 3. Review dosing and consider immediate modification. |
Experimental Protocols
Protocol 1: Monitoring Immune Cell Populations by Flow Cytometry
-
Sample Collection: Collect peripheral blood at baseline and at specified time points post-MK-1484 administration (e.g., 24, 72, and 168 hours).
-
Cell Staining:
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the remaining cells with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate cells with a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD25, FoxP3 for T cell subsets; NK1.1 or CD335 for NK cells).
-
For intracellular staining (e.g., FoxP3 for Tregs), use a fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Data Acquisition: Acquire stained cells on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations.
Protocol 2: Measurement of Serum Cytokines
-
Sample Collection: Collect blood at baseline and at various time points post-dosing (e.g., 2, 6, 24, and 48 hours) to capture peak cytokine release.
-
Serum Preparation: Allow blood to clot and then centrifuge to separate the serum.
-
Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISAs to measure the concentrations of key inflammatory cytokines such as IL-6, TNF-α, IFN-γ, and IL-10.
-
Data Interpretation: Compare cytokine levels in treated animals to vehicle-treated controls to assess the extent of the inflammatory response.
Visualizing Pathways and Workflows
Caption: Simplified signaling pathway of MK-1484.
Caption: General workflow for troubleshooting adverse events.
Adjusting experimental timelines for MK-1484 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with MK-1484. The information is designed to address specific issues that may arise during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MK-1484?
A1: MK-1484 is a selective IL-2Rβγ agonist. It is designed to stimulate the interleukin-2 receptor beta and gamma chains, leading to the activation and proliferation of immune cells, such as T cells and Natural Killer (NK) cells, which are critical for anti-tumor immunity.[1][2]
Q2: What is the current clinical development phase of MK-1484?
A2: MK-1484 is currently in Phase 1 clinical trials.[1][3][4] The purpose of these studies is to evaluate the safety, tolerability, and to determine the recommended Phase 2 dose (RP2D) of MK-1484 as a monotherapy and in combination with pembrolizumab in adult participants with advanced or metastatic solid tumors.[3][4][5]
Q3: What are the typical timelines for a Phase 1 clinical trial like the one for MK-1484?
A3: The ongoing Phase 1 trial for MK-1484 (NCT05382325) began on June 16, 2022, with an estimated primary completion date of July 31, 2026.[3][4] Phase 1 trials often involve dose escalation and expansion cohorts to determine safety and the optimal dose, which can take several years to complete.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected T-cell proliferation in in-vitro assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Health | Assess cell viability using Trypan Blue or a viability stain (e.g., Propidium Iodide) before and after the experiment. | Cell viability should be >95% at the start of the experiment. |
| MK-1484 Concentration | Perform a dose-response curve with a wider range of MK-1484 concentrations. | Identify the optimal concentration for T-cell proliferation. |
| Assay Duration | Vary the incubation time with MK-1484 (e.g., 24, 48, 72 hours). | Determine the peak time point for T-cell proliferation. |
| Reagent Quality | Use fresh media and supplements. Test a new lot of MK-1484. | Consistent results with fresh reagents. |
Issue 2: High background signaling in downstream pathway analysis (e.g., pSTAT5).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Serum Starvation | Ensure cells are properly serum-starved before stimulation with MK-1484. | Reduced baseline pSTAT5 levels in unstimulated control cells. |
| Antibody Specificity | Validate the primary antibody for pSTAT5 using a positive and negative control. | Clear and specific signal for pSTAT5 in positive controls. |
| Washing Steps | Increase the number and duration of washing steps in your staining protocol. | Lower background fluorescence in all samples. |
| Blocking | Optimize the blocking buffer and incubation time. | Reduced non-specific antibody binding. |
Experimental Protocols
Protocol 1: In-Vitro T-Cell Proliferation Assay
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using a Ficoll-Paque gradient. Isolate CD8+ T-cells using magnetic-activated cell sorting (MACS).
-
Cell Seeding: Seed CD8+ T-cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Stimulation: Add MK-1484 at various concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include an unstimulated control and a positive control (e.g., Phytohemagglutinin).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Proliferation Measurement: Add a proliferation reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's instructions.
Protocol 2: Phospho-STAT5 Flow Cytometry Assay
-
Cell Preparation: Isolate PBMCs and rest them in serum-free media for 2 hours.
-
Stimulation: Stimulate 1 x 10^6 cells with 100 nM MK-1484 for 15 minutes at 37°C. Include an unstimulated control.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) followed by permeabilization with a permeabilization buffer (e.g., ice-cold methanol).
-
Staining: Stain the cells with a fluorescently labeled anti-pSTAT5 antibody and antibodies against cell surface markers (e.g., CD3, CD8, CD4).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Gate on T-cell populations (CD3+CD8+ and CD3+CD4+) and quantify the median fluorescence intensity (MFI) of pSTAT5.
Visualizations
Caption: MK-1484 signaling pathway leading to gene transcription.
Caption: Workflow for in-vitro T-cell proliferation assay.
Caption: Troubleshooting logic for low T-cell proliferation.
References
- 1. MK-1484 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. Sutro Biopharma to Provide Data Update on STRO-002 and Plans for Registrational Path Forward in Advanced Ovarian Cancer | Sutro Biopharma, Inc. [sutrobio.com]
- 3. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - MSD [msdclinicaltrials.com]
- 4. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - Merck Clinical Trials [merckclinicaltrials.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Validation & Comparative
A Comparative Analysis of MK-1484 and Standard Immunotherapy Regimens in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, novel agents targeting distinct immunological pathways are continuously emerging. This guide provides a comparative overview of MK-1484, an investigational selective IL-2Rβγ agonist, and established standard-of-care immunotherapy regimens. While clinical efficacy data for MK-1484 is still in early stages, this comparison focuses on the mechanistic differences, preclinical rationale, and available clinical trial information to offer a forward-looking perspective for the research and drug development community.
Introduction to MK-1484
MK-1484 is a novel immunotherapy agent designed to selectively activate the interleukin-2 (IL-2) receptor beta and gamma subunits (IL-2Rβγ). This targeted approach aims to preferentially stimulate the proliferation and activation of cancer-fighting immune cells, such as CD8+ T cells and Natural Killer (NK) cells, while minimizing the expansion of immunosuppressive regulatory T cells (Tregs) that express the high-affinity IL-2 receptor alpha subunit (CD25).
Currently, MK-1484 is under investigation in a Phase 1 clinical trial (NCT05382325) to assess its safety, tolerability, and recommended Phase 2 dose in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.[1][2]
Mechanism of Action: A Divergent Approach
Standard immunotherapies, predominantly immune checkpoint inhibitors (ICIs), function by releasing the brakes on the immune system. In contrast, MK-1484 acts as an accelerator of specific immune cell populations.
MK-1484: Selective IL-2 Pathway Activation
MK-1484's mechanism is centered on harnessing the therapeutic potential of IL-2 while mitigating its toxicities. By selectively targeting the IL-2Rβγ complex, it aims to drive a robust anti-tumor response through the JAK-STAT signaling pathway, leading to the expansion of effector lymphocytes.
Caption: MK-1484 selectively binds to the IL-2Rβγ complex, activating the JAK-STAT pathway to promote the proliferation and activation of effector immune cells.
Standard Immunotherapy: Immune Checkpoint Inhibition
Immune checkpoint inhibitors, such as anti-PD-1 (e.g., pembrolizumab, nivolumab) and anti-CTLA-4 antibodies, work by blocking inhibitory signals that cancer cells exploit to evade immune destruction. This restores the activity of pre-existing anti-tumor T cells.
Caption: Immune checkpoint inhibitors block the interaction between PD-1 on T cells and PD-L1 on tumor cells, preventing T cell inactivation.
Comparative Efficacy Data
Direct comparative efficacy data between MK-1484 and standard immunotherapies is not yet available due to the early stage of MK-1484's clinical development. The following tables summarize the publicly available efficacy data for standard immunotherapy regimens in advanced solid tumors.
Efficacy of Pembrolizumab in Advanced Solid Tumors
| Tumor Type | Study | Treatment Line | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| MSI-H/dMMR Solid Tumors | KEYNOTE-016/164/012/028/158 (Pooled) | Previously Treated | 39.6% | Not Reported |
| MSI-H/TMB-H Solid Tumors | Real-world study (China) | First-line | 56% | 14.0 months[3][4] |
| MSI-H/TMB-H Solid Tumors | Real-world study (China) | Subsequent-line | 39.1% | 5.7 months[3][4] |
| Advanced Melanoma | KEYNOTE-001 | Ipilimumab-Treated | 41% (3-year OS) | Not Reported |
| Advanced Melanoma | KEYNOTE-001 | Treatment-Naïve | 45% (3-year OS) | Not Reported |
Efficacy of Nivolumab in Advanced Solid Tumors
| Tumor Type | Study | Treatment Line | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Advanced Solid Tumors (Low-Dose) | Retrospective Audit | Palliative Setting | 16.7% (Partial Response) | 2.5 months[5][6] |
| Advanced Cancers (Low-Dose) | Retrospective Case Series | Previously Treated | 22% | Not Reported |
| Advanced Melanoma | Multiple Trials (Meta-analysis) | Various | Prolonged PFS vs. control | Not Reported |
| Melanoma, RCC, NSCLC | Phase 1 (5-year follow-up) | Previously Treated | 34.2% (Melanoma), 27.7% (RCC), 15.6% (NSCLC) 5-year OS | Not Reported |
Experimental Protocols
MK-1484-001 (NCT05382572) Clinical Trial Protocol
This is a Phase 1, open-label, multicenter study designed to evaluate the safety and tolerability of MK-1484 as a monotherapy and in combination with pembrolizumab in adults with advanced or metastatic solid tumors.[1][2]
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of MK-1484 alone and in combination with pembrolizumab.
-
Secondary Objectives: To assess the preliminary anti-tumor activity of MK-1484 as a monotherapy and in combination with pembrolizumab.
-
Methodology: The study employs a dose-escalation design. Participants receive MK-1484 via subcutaneous injection every three weeks. In the combination arm, pembrolizumab is administered intravenously. Tumor assessments are performed at baseline and at regular intervals.
Caption: A simplified workflow for a typical clinical trial evaluating a novel immunotherapy agent.
Conclusion and Future Outlook
MK-1484 represents a mechanistically distinct approach to cancer immunotherapy by selectively activating the IL-2 pathway to stimulate effector immune cells. This contrasts with the checkpoint inhibitors that release existing immune responses from suppression. The preclinical rationale for MK-1484 is compelling, suggesting the potential for a potent and more targeted anti-tumor effect with a potentially favorable safety profile compared to high-dose IL-2 therapy.
While direct comparisons of efficacy are premature, the ongoing Phase 1 trial of MK-1484 will provide crucial data on its safety and preliminary activity. Future clinical studies will be necessary to directly compare the efficacy of MK-1484, both as a monotherapy and in combination, against standard immunotherapy regimens. For researchers and drug development professionals, MK-1484 is a promising agent to monitor as it progresses through clinical development, with the potential to offer a new therapeutic option for patients with advanced cancers.
References
- 1. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - MSD [msdclinicaltrials.com]
- 2. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]
- 3. Clinical evidence for efficacy of pembrolizumab in MSI-H and TMB-H advanced solid tumor: results from three cancer centers in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical evidence for efficacy of pembrolizumab in MSI-H and TMB-H advanced solid tumor: results from three cancer centers in China | springermedizin.de [springermedizin.de]
- 5. Efficacy and Safety of Low-Dose Nivolumab in Treatment of Advanced Solid Tumors: A Retrospective Audit from Resource-Constrained Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Low-Dose Nivolumab in Treatment of Advanced Solid Tumors: A Retrospective Audit from Resource-Constrained Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head analysis of MK-1484 versus other IL-2 agonists
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer immunotherapy is continuously evolving, with a significant focus on harnessing the power of cytokines to stimulate the patient's own immune system to fight cancer. Interleukin-2 (IL-2) was one of the earliest immunotherapies to demonstrate durable responses in some patients with metastatic melanoma and renal cell carcinoma. However, the widespread use of high-dose IL-2 (aldesleukin) has been hampered by severe toxicities and the paradoxical expansion of immunosuppressive regulatory T cells (Tregs), which express the high-affinity IL-2 receptor subunit alpha (CD25).
To overcome these limitations, a new generation of IL-2 agonists is being developed. These novel agents are engineered to preferentially activate the intermediate-affinity IL-2 receptor (composed of β and γ subunits), which is predominantly expressed on effector T cells (CD8+) and natural killer (NK) cells, thereby minimizing the activation of Tregs. This targeted approach aims to widen the therapeutic window of IL-2 therapy, enhancing anti-tumor efficacy while reducing toxicity.
This guide provides a head-to-head analysis of MK-1484, a selective IL-2 agonist in early clinical development, against other prominent IL-2 agonists that have advanced further in clinical trials: Bempegaldesleukin (NKTR-214), Nemvaleukin Alfa (ALKS 4230), and THOR-707 (SAR444245). Due to the early stage of MK-1484's development, publicly available data is limited. Therefore, this comparison is based on the available preclinical and clinical data for the comparator molecules, with the understanding that direct comparative studies are not yet available.
Mechanism of Action: A Shared Strategy with Subtle Differences
The core principle behind this new wave of IL-2 agonists is the selective activation of the IL-2Rβγ pathway. This is achieved through various molecular engineering strategies, as detailed in the table below.
| Drug | Mechanism of Action | Developer(s) |
| MK-1484 | Selective IL-2Rβγ agonist.[1] | Merck |
| Bempegaldesleukin (NKTR-214) | A prodrug of IL-2 that is pegylated with an average of six releasable polyethylene glycol (PEG) chains. The PEG chains sterically hinder binding to the IL-2Rα (CD25) subunit, thus favoring IL-2Rβγ signaling. The PEG chains are gradually cleaved in vivo to release the active drug.[2][3] | Nektar Therapeutics / Bristol Myers Squibb |
| Nemvaleukin Alfa (ALKS 4230) | A fusion protein composed of a circularly permuted IL-2 and the extracellular domain of the IL-2Rα chain. This design is intended to sterically occlude the IL-2Rα binding site on IL-2, leading to preferential binding to the intermediate-affinity IL-2Rβγ.[4][5] | Alkermes/Mural Oncology |
| THOR-707 (SAR444245) | A site-specifically pegylated IL-2 molecule. A single PEG chain is attached to a novel amino acid incorporated into the IL-2 protein at a position that blocks its interaction with IL-2Rα, while preserving its ability to bind to IL-2Rβγ.[1][6][7] | Sanofi |
Preclinical Data Summary
Preclinical studies in various animal models have been crucial in demonstrating the proof-of-concept for these novel IL-2 agonists. The key findings are summarized below.
| Drug | Key Preclinical Findings |
| MK-1484 | No preclinical data is publicly available at the time of this report. |
| Bempegaldesleukin (NKTR-214) | - Demonstrated superior anti-tumor activity compared to native IL-2. - Systemically expanded anti-tumor CD8+ T cells while inducing depletion of intratumoral Tregs.[8] - Showed synergistic anti-tumor effects when combined with checkpoint inhibitors (anti-PD-1 and anti-CTLA-4) in murine models of osteosarcoma.[3] - In non-human primates, it maximized the level of cytotoxic CD8+ T lymphocytes without elevating eosinophils, which are associated with vascular leak syndrome. |
| Nemvaleukin Alfa (ALKS 4230) | - Preferentially activated and expanded anti-tumor CD8+ T and NK cells with minimal expansion of regulatory T cells.[4] - As a single agent and in combination with chemotherapy, it significantly inhibited tumor growth and prolonged survival in a murine small cell lung cancer model.[5] - Showed enhanced pharmacokinetic and preferential pharmacodynamic properties, with improved antitumor efficacy and reduced toxicity relative to recombinant human IL-2. |
| THOR-707 (SAR444245) | - Induced the expansion of peripheral and intratumoral CD8+ T cells without expanding suppressive Tregs in murine tumor models.[7] - Demonstrated single-agent, dose-dependent anti-tumor efficacy in two syngeneic mouse models. - In combination with a PD-1 inhibitor, it prolonged the survival of tumor-bearing mice more than either agent as monotherapy.[7] - In preclinical studies, it did not induce molecular and clinical markers of vascular leak syndrome, even at high exposures.[1] |
Clinical Data Summary
Clinical trials have provided valuable insights into the safety and efficacy of these novel IL-2 agonists in cancer patients. The following table summarizes the key clinical findings.
| Drug | Phase of Development | Key Clinical Findings |
| MK-1484 | Phase 1 (NCT05382325)[9] | - Currently in a Phase 1 trial as monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.[10][11] - The study is evaluating safety, tolerability, and the recommended Phase 2 dose.[10][11] - No efficacy data has been publicly reported yet. |
| Bempegaldesleukin (NKTR-214) | Phase 3 (PIVOT IO 001 trial - NCT03635983) | - In a Phase 1/2 study (PIVOT-02) in combination with nivolumab, showed an objective response rate (ORR) of 53% and a complete response (CR) rate of 34% in first-line metastatic melanoma.[6] - However, the Phase 3 PIVOT IO 001 trial in combination with nivolumab for metastatic melanoma did not meet its primary endpoints of improving progression-free survival (PFS) and overall survival (OS) compared to nivolumab alone. - The combination of bempegaldesleukin and nivolumab led to higher rates of Grade 3-4 treatment-related adverse events compared to nivolumab monotherapy.[12] |
| Nemvaleukin Alfa (ALKS 4230) | Phase 2/3 (ARTISTRY-1, ARTISTRY-2, ARTISTRY-6, ARTISTRY-7) | - In the Phase 1/2 ARTISTRY-1 study, as a monotherapy, it demonstrated an ORR of 10% in heavily pretreated patients with advanced solid tumors, including responses in melanoma and renal cell carcinoma.[5] - In combination with pembrolizumab, the ORR was 13%, with responses observed in various tumor types, including platinum-resistant ovarian cancer.[5] - The treatment was generally well-tolerated, with manageable adverse events such as chills, pyrexia, and nausea.[13] |
| THOR-707 (SAR444245) | Phase 1/2 (HAMMER study - NCT04009681) | - Interim data from the Phase 1/2 HAMMER study showed initial anti-tumor activity both as a monotherapy and in combination with an anti-PD-1 antibody, with confirmed partial responses in patients who had previously received anti-PD-1 therapy.[6] - The safety profile was manageable, with the most common treatment-emergent adverse events being transient flu-like symptoms. Importantly, no eosinophilia or vascular leak syndrome was reported at the tested doses.[6] |
Experimental Protocols
Detailed experimental protocols for the specific studies cited are often proprietary. However, the following sections describe the general methodologies used for key experiments in the development of IL-2 agonists.
In Vitro IL-2 Receptor Binding Assay
Objective: To determine the binding affinity of the IL-2 agonist to the different IL-2 receptor subunits (α, β, γ).
General Protocol:
-
Cell Lines: Use cell lines engineered to express specific combinations of the IL-2 receptor subunits (e.g., cells expressing only IL-2Rβγ, or cells expressing the high-affinity IL-2Rαβγ).
-
Ligand Labeling: The IL-2 agonist is typically labeled with a detectable marker, such as biotin or a fluorescent dye.
-
Binding Reaction: Labeled agonist is incubated with the engineered cells at various concentrations.
-
Detection: The amount of bound agonist is quantified using techniques like flow cytometry or a plate-based colorimetric assay (e.g., ELISA).[12][14]
-
Data Analysis: The binding data is used to calculate the dissociation constant (Kd), which is a measure of binding affinity. A lower Kd indicates a higher binding affinity.
STAT5 Phosphorylation Assay
Objective: To measure the downstream signaling activity of the IL-2 agonist in different immune cell populations. Phosphorylation of STAT5 is a key event in the IL-2 signaling cascade.
General Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or patients.
-
Cell Stimulation: Incubate the PBMCs with varying concentrations of the IL-2 agonist for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state of proteins and then permeabilize the cell membrane to allow antibodies to enter.
-
Staining: Stain the cells with fluorescently labeled antibodies specific for cell surface markers (to identify CD8+ T cells, NK cells, and Tregs) and an antibody that specifically recognizes the phosphorylated form of STAT5 (pSTAT5).[2][15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of pSTAT5-positive cells within each immune cell subset.[2][15]
In Vivo Tumor Models
Objective: To evaluate the anti-tumor efficacy of the IL-2 agonist in a living organism.
General Protocol:
-
Tumor Implantation: Syngeneic tumor cells (cancer cells that are genetically compatible with the host animal strain) are implanted into immunocompetent mice.
-
Treatment: Once the tumors reach a certain size, the mice are treated with the IL-2 agonist, a control substance, or a combination therapy.
-
Tumor Measurement: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers.
-
Survival Analysis: The survival of the mice in each treatment group is recorded.
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested to analyze the immune cell populations (e.g., the ratio of CD8+ T cells to Tregs) by flow cytometry.
Signaling Pathways and Experimental Workflows
Caption: IL-2 signaling and a pSTAT5 assay workflow.
Conclusion
The development of novel IL-2 agonists represents a promising strategy to enhance the therapeutic potential of IL-2 in oncology. By selectively targeting the IL-2Rβγ pathway, molecules like Bempegaldesleukin, Nemvaleukin Alfa, and THOR-707 have demonstrated the ability to preferentially stimulate anti-tumor immune cells while mitigating the expansion of immunosuppressive Tregs and reducing toxicities associated with high-dose IL-2.
MK-1484 is a newer entrant in this field, and while its specific preclinical and clinical data are not yet in the public domain, its development by a major pharmaceutical company underscores the continued interest and potential of this therapeutic approach. As data from the ongoing Phase 1 trial of MK-1484 becomes available, it will be crucial to assess its safety and efficacy profile in comparison to these more advanced competitors. Future head-to-head studies will be necessary to definitively establish the relative merits of each of these novel IL-2 agonists. Researchers and drug developers should closely monitor the clinical progress of MK-1484 and other emerging IL-2 therapies as they have the potential to become important components of combination immunotherapy regimens for a variety of cancers.
References
- 1. Synthorx to Present Preclinical Data for THOR-707, a "Not-Alpha" IL-2 Synthorin, for the Treatment of Solid Tumors at SITC 2018 [prnewswire.com]
- 2. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 3. Bempegaldesleukin (BEMPEG; NKTR‐214) efficacy as a single agent and in combination with checkpoint‐inhibitor therapy in mouse models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Nemvaleukin alfa, a modified interleukin-2 cytokine, as monotherapy and with pembrolizumab in patients with advanced solid tumors (ARTISTRY-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interim late-breaking clinical data validate not-alpha profile of THOR-707 (SAR444245), Sanofiâs novel investigational IL-2 [sanofi.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Anti-cancer Therapies Employing IL-2 Cytokine Tumor Targeting: Contribution of Innate, Adaptive and Immunosuppressive Cells in the Anti-tumor Efficacy [frontiersin.org]
- 10. openpr.com [openpr.com]
- 11. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Alkermes Presents New Data on Nemvaleukin Alfa at 2021 American Society of Clinical Oncology Annual Meeting | Alkermes plc [investor.alkermes.com]
- 14. raybiotech.com [raybiotech.com]
- 15. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Profile of MK-1484: An Investigational IL-2 Receptor Agonist
Researchers, scientists, and drug development professionals are closely watching the clinical development of MK-1484, an investigational interleukin-2 (IL-2) receptor agonist. Currently, MK-1484 is being evaluated in a Phase 1 clinical trial (MK-1484-001; NCT05382325) as both a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab for the treatment of advanced or metastatic solid tumors.[1][2][3] This guide provides a comparative overview of the planned safety evaluation for MK-1484 in both therapeutic settings. However, it is important to note that as of the current date, specific quantitative safety data from the ongoing MK-1484-001 trial has not yet been publicly released.
The primary objective of the MK-1484-001 study is to assess the safety and tolerability of MK-1484 and to determine a recommended Phase 2 dose (RP2D).[1][2] The trial is designed to carefully evaluate the adverse event profile of MK-1484 alone and in the context of combination therapy with a checkpoint inhibitor, a cornerstone of modern immuno-oncology.
Experimental Protocols
The MK-1484-001 study is a Phase 1, open-label, multicenter trial enrolling approximately 70 participants with advanced or metastatic solid tumors who have received or been intolerant to standard-of-care therapies.[3] The study is divided into two main arms to evaluate the safety of MK-1484 under different conditions.
Monotherapy Arm:
Participants in this arm receive MK-1484 as a subcutaneous injection once every three weeks (Q3W).[1][3] The study employs a dose-escalation design, with participants assigned to one of up to eight different dose levels of MK-1484. This approach allows researchers to identify the maximum tolerated dose and characterize dose-limiting toxicities (DLTs).
Combination Therapy Arm:
In this arm, participants receive MK-1484 subcutaneously in combination with pembrolizumab, which is administered as an intravenous (IV) infusion at a standard dose.[3] Both treatments are given on a Q3W cycle. This arm also follows a dose-escalation plan for MK-1484, with approximately four different dose levels being evaluated to find a safe and effective dose for the combination.
Safety Monitoring and Adverse Event Classification:
The safety of participants is the primary focus of this Phase 1 trial. Key safety assessments include monitoring for:
-
Dose-Limiting Toxicities (DLTs): These are specific, severe adverse events that occur within the first cycle of treatment and are considered related to the study drug. The definition of a DLT is protocol-specific and includes criteria such as Grade 4 hematologic toxicity lasting more than seven days, Grade 3 or higher non-hematologic toxicities, and other severe or life-threatening events.
-
Adverse Events (AEs): Any unfavorable and unintended sign, symptom, or disease temporally associated with the use of a medical treatment or procedure. AEs are graded for severity according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) v5.0.
-
Serious Adverse Events (SAEs): Any AE that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.
Mechanism of Action and Signaling Pathway
MK-1484 is an agonist of the interleukin-2 (IL-2) receptor. IL-2 is a cytokine that plays a critical role in the proliferation and activation of T cells and Natural Killer (NK) cells, which are essential for the body's anti-tumor immune response. The IL-2 receptor exists in different forms with varying affinities for IL-2. Some next-generation IL-2 agonists are designed to preferentially bind to the intermediate-affinity IL-2 receptor (composed of the β and γ chains), which is predominantly expressed on CD8+ T cells and NK cells, while having less affinity for the high-affinity receptor (which includes the α chain) found on regulatory T cells (Tregs). This "biased" agonism aims to stimulate a potent anti-tumor response with a potentially more favorable safety profile compared to high-dose recombinant human IL-2.
Caption: Signaling pathway of an IL-2 receptor agonist like MK-1484.
Experimental Workflow of the MK-1484-001 Trial
The clinical trial follows a structured workflow to ensure patient safety while gathering data on the activity of MK-1484.
Caption: Workflow of the MK-1484-001 Phase 1 clinical trial.
Anticipated Safety Profile
While specific data for MK-1484 is not yet available, the safety profile of IL-2 pathway agonists and anti-PD-1 antibodies like pembrolizumab are well-characterized. For the monotherapy arm, adverse events may be related to cytokine release and immune activation. In the combination arm, the adverse event profile will likely include those associated with both MK-1484 and pembrolizumab, with a particular focus on immune-related adverse events (irAEs). Common irAEs seen with checkpoint inhibitors include, but are not limited to, rash, colitis, hepatitis, pneumonitis, and endocrinopathies. The MK-1484-001 trial will carefully monitor for these and other potential toxicities to establish a comprehensive safety profile for both monotherapy and combination therapy.
The scientific community awaits the release of data from the MK-1484-001 trial to better understand the clinical safety and potential efficacy of this novel IL-2 receptor agonist. This information will be crucial in determining the future development path for MK-1484 in the treatment of solid tumors.
References
Assessing the Synergistic Potential of MK-1484 in Combination with Pembrolizumab for Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MK-1484, an investigational Interleukin-2 receptor βγ (IL-2Rβγ) agonist, and the approved anti-PD-1 antibody, pembrolizumab. The focus is on the potential synergistic effects when used in combination for the treatment of advanced or metastatic solid tumors, based on their distinct and complementary mechanisms of action. As of the date of this publication, the combination is under investigation in a Phase 1 clinical trial (NCT05382325), and definitive clinical efficacy data is not yet available. This guide summarizes the foundational science and the ongoing clinical investigation.
Introduction to MK-1484 and Pembrolizumab
Metastatic solid tumors present a significant therapeutic challenge. The advent of immune checkpoint inhibitors, such as pembrolizumab, has revolutionized the treatment landscape for many cancers. However, a substantial number of patients do not respond to these therapies or develop resistance. The combination of immunotherapies with different mechanisms of action is a promising strategy to overcome these limitations.
MK-1484 is a novel immunotherapy designed to selectively activate the IL-2 receptor β and γ subunits, thereby stimulating the proliferation and activation of CD8+ T cells and Natural Killer (NK) cells with minimal activation of regulatory T cells (Tregs). Pembrolizumab is a humanized monoclonal antibody that blocks the interaction between the programmed cell death protein 1 (PD-1) receptor and its ligands, PD-L1 and PD-L2, thereby releasing the brakes on the anti-tumor immune response.[1][2][3][4] The combination of MK-1484 and pembrolizumab is hypothesized to provide a dual stimulus to the immune system, enhancing both the generation and the effector function of tumor-specific T cells.
Comparative Overview of MK-1484 and Pembrolizumab
The following table provides a high-level comparison of the two agents based on their known mechanisms.
| Feature | MK-1484 | Pembrolizumab |
| Drug Class | IL-2Rβγ agonist | Anti-PD-1 monoclonal antibody |
| Target | Interleukin-2 Receptor β and γ subunits (CD122/CD132) | Programmed Cell Death Protein 1 (PD-1, CD279) |
| Mechanism of Action | Mimics IL-2 signaling to preferentially expand and activate cytotoxic CD8+ T cells and NK cells. | Blocks the inhibitory PD-1 signaling pathway, restoring the activity of tumor-infiltrating T cells.[1][2] |
| Expected Anti-Tumor Effect | Increases the number and activity of cytotoxic immune cells. | Removes immunosuppressive signals in the tumor microenvironment, allowing existing T cells to attack cancer cells.[3][4] |
| Development Stage (Combination) | Phase 1 Clinical Trial (NCT05382325)[5][6] | Approved for various indications as monotherapy and in other combinations. |
Signaling Pathways and Rationale for Synergy
The synergistic potential of combining MK-1484 and pembrolizumab lies in their targeting of two distinct but complementary pathways in the cancer-immunity cycle.
MK-1484 Signaling Pathway:
MK-1484, as an IL-2Rβγ agonist, is designed to preferentially bind to the intermediate-affinity IL-2 receptor complex, which is composed of the IL-2Rβ (CD122) and IL-2Rγ (CD132) chains. This receptor is predominantly expressed on CD8+ effector T cells and NK cells. By avoiding high-affinity binding to the IL-2Rα (CD25) subunit, which is highly expressed on immunosuppressive Tregs, MK-1484 aims to minimize the expansion of this cell population. Activation of the IL-2Rβγ complex initiates downstream signaling primarily through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, leading to the transcription of genes that promote cell proliferation, survival, and cytotoxic function.[7][8]
References
- 1. msd.trialsummaries.com [msd.trialsummaries.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab (MK-3475) In Advanced or Metastatic Solid Tumors (MK-1484-001) [clin.larvol.com]
- 4. A bispecific antibody agonist of the IL-2 heterodimeric receptor preferentially promotes in vivo expansion of CD8 and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]
- 6. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - Merck Clinical Trials [merckclinicaltrials.com]
- 7. 【Inspiring Target】IL-2: from signaling pathways to therapeutic potential in tumors and autoimmune diseases | ACROBiosystems [jp.acrobiosystems.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to MK-1484 and First-Generation IL-2 Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel IL-2 pathway agonist, MK-1484, against first-generation IL-2 therapies, primarily high-dose aldesleukin (Proleukin). The comparison focuses on the mechanism of action, clinical efficacy, safety profiles, and pharmacokinetic and pharmacodynamic properties, supported by available experimental data.
Introduction
Interleukin-2 (IL-2) was one of the first immunotherapies to demonstrate durable complete responses in patients with metastatic melanoma and renal cell carcinoma (RCC). However, the widespread use of first-generation IL-2 therapies, such as high-dose aldesleukin, has been limited by severe toxicities, including capillary leak syndrome, and a short half-life requiring frequent high-dose administrations. These limitations have spurred the development of next-generation IL-2 therapies like MK-1484, which are engineered to offer an improved therapeutic window by selectively activating anti-tumor immune cells while minimizing adverse effects.
Mechanism of Action: A Tale of Two Receptors
First-generation IL-2 therapies, like aldesleukin, are recombinant forms of the human IL-2 protein. They non-selectively bind to all three forms of the IL-2 receptor (IL-2R): the high-affinity trimeric receptor (αβγ), the intermediate-affinity dimeric receptor (βγ), and the low-affinity monomeric receptor (α). While activation of the intermediate-affinity receptor on CD8+ T cells and Natural Killer (NK) cells is crucial for anti-tumor immunity, the activation of the high-affinity receptor, constitutively expressed on regulatory T cells (Tregs), can lead to immunosuppression and contribute to the severe toxicities observed with high-dose aldesleukin.
MK-1484 is a selective IL-2 agonist currently under investigation in a Phase 1 clinical trial for advanced or metastatic solid tumors.[1][2] While specific details of its molecular engineering are not fully public, it is designed to preferentially signal through the IL-2Rβγ (CD122) complex, thereby aiming to selectively expand and activate CD8+ T cells and NK cells over immunosuppressive Tregs.[3] This targeted approach is intended to enhance the anti-tumor immune response while mitigating the toxicities associated with the broad receptor activation of first-generation IL-2 therapies.
Signaling Pathway Diagrams
Comparative Efficacy and Safety Data
The following tables summarize the available clinical data for high-dose aldesleukin and the current status of MK-1484 clinical trials. Direct comparative data is not yet available.
Table 1: Clinical Efficacy
| Feature | MK-1484 | High-Dose Aldesleukin (First-Generation IL-2) |
| Approved Indications | Under investigation | Metastatic Melanoma, Metastatic Renal Cell Carcinoma |
| Objective Response Rate (ORR) - Melanoma | Data not yet available | 16% (6% Complete Response, 10% Partial Response)[4] |
| Objective Response Rate (ORR) - RCC | Data not yet available | 15% (7% Complete Response, 8% Partial Response)[4] |
| Duration of Response | Data not yet available | Durable responses observed, with some complete responses lasting for years[5] |
| Clinical Trial Status | Phase 1 (NCT05382325) as monotherapy and in combination with pembrolizumab for advanced solid tumors.[1][2] | Multiple completed and ongoing trials.[6] |
Table 2: Safety and Tolerability
| Feature | MK-1484 | High-Dose Aldesleukin (First-Generation IL-2) |
| Common Adverse Events | Under investigation. Phase 1 trial will assess safety and tolerability.[1] | Capillary Leak Syndrome, hypotension, dyspnea, rash, diarrhea, oliguria, chills, vomiting, nausea, confusion, increased creatinine.[7] |
| Serious Adverse Events | Under investigation. | Severe capillary leak syndrome leading to end-organ toxicity, cardiac events, respiratory insufficiency, and death.[8] |
| Treatment-Related Deaths | Data not yet available | 4% in metastatic RCC patients and 2% in metastatic melanoma patients.[4] |
| Dose-Limiting Toxicities | To be determined in the ongoing Phase 1 trial.[9] | Capillary leak syndrome is the major dose-limiting toxicity. |
Pharmacokinetics and Pharmacodynamics
Table 3: PK/PD Profile
| Parameter | MK-1484 | High-Dose Aldesleukin (First-Generation IL-2) |
| Half-life | Expected to be longer than aldesleukin due to molecular engineering. | Short, approximately 85 minutes.[10] |
| Dosing Frequency | Being evaluated in the Phase 1 trial (e.g., every 3 weeks).[1] | Frequent high-dose intravenous infusions (e.g., every 8 hours for up to 14 doses).[4] |
| Route of Administration | Subcutaneous injection.[11] | Intravenous infusion. |
| Metabolism and Clearance | Data not yet available | Primarily metabolized by the kidneys.[12] |
| Pharmacodynamic Effects | Aims for selective expansion of CD8+ T cells and NK cells. | Broad immune activation, including proliferation of CD8+ T cells, NK cells, and Tregs.[13] |
Experimental Protocols
Detailed experimental protocols for MK-1484 are not yet publicly available. However, based on standard methodologies for evaluating IL-2 therapies, the following outlines key experimental workflows.
In Vivo Mouse Tumor Model
A common method to assess the anti-tumor efficacy of IL-2 therapies involves using syngeneic mouse tumor models.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
To understand the immunological changes within the tumor microenvironment, flow cytometry is a critical tool.
Conclusion
MK-1484 represents a promising next-generation IL-2 therapy designed to overcome the significant limitations of first-generation agents like high-dose aldesleukin. By selectively targeting the intermediate-affinity IL-2 receptor, MK-1484 has the potential to preferentially stimulate an anti-tumor immune response while avoiding the widespread activation of regulatory T cells and the associated severe toxicities. The ongoing Phase 1 clinical trial will provide crucial data on the safety, tolerability, and preliminary efficacy of MK-1484. Should the clinical data support its proposed mechanism, MK-1484 could offer a more favorable therapeutic window, potentially expanding the utility of IL-2 pathway activation in cancer immunotherapy. Further preclinical and clinical studies, including head-to-head comparisons, will be essential to fully delineate the therapeutic advantages of MK-1484 over existing IL-2 therapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - MSD [msdclinicaltrials.com]
- 3. MK-1484 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. kcrs.kidneycan.org [kcrs.kidneycan.org]
- 6. Prometheus Laboratories Inc. Release: New Data Show Proleukin (aldesleukin) Improves Patient Outcomes As First-Line Therapy For The Treatment Of Patients With Metastatic Melanoma Or Metastatic Renal Cell Carcinoma - BioSpace [biospace.com]
- 7. drugs.com [drugs.com]
- 8. Proleukin (Aldesleukin for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab (MK-3475) In Advanced or Metastatic Solid Tumors (MK-1484-001) [clin.larvol.com]
- 10. youtube.com [youtube.com]
- 11. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Aldesleukin - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of MK-1484 and Pembrolizumab in the Treatment of Advanced Solid Tumors
In the landscape of immuno-oncology, the development of novel agents that can enhance the body's anti-tumor immune response is a primary focus for researchers and drug developers. This guide provides a comparative overview of MK-1484, an investigational Interleukin-2 receptor βγ (IL-2Rβγ) agonist, and pembrolizumab (Keytruda®), an established anti-programmed cell death protein 1 (PD-1) monoclonal antibody. This comparison is intended for researchers, scientists, and drug development professionals to objectively assess the available data and potential of these two distinct immunotherapeutic agents in the treatment of advanced solid tumors.
Mechanism of Action
MK-1484 is designed to stimulate the proliferation and activation of CD8+ T cells and Natural Killer (NK) cells, key effectors of the anti-tumor immune response, by targeting the IL-2 receptor.[1] In contrast, pembrolizumab works by blocking the interaction between the PD-1 receptor on T cells and its ligands (PD-L1 and PD-L2) on tumor cells.[1][2][3] This blockade releases the "brakes" on the immune system, restoring the T-cells' ability to recognize and attack cancer cells.[1][2][4]
Clinical Development and Efficacy
MK-1484 is currently in a Phase 1 clinical trial (NCT05382325) to evaluate its safety, tolerability, and to determine the recommended Phase 2 dose in participants with advanced or metastatic solid tumors, both as a monotherapy and in combination with pembrolizumab.[1][2][5] As this trial is ongoing, with an estimated primary completion date in July 2026, no efficacy data has been publicly disclosed.[2][6]
Pembrolizumab, on the other hand, has undergone extensive clinical development and is approved for the treatment of a wide range of advanced solid tumors.[3][7] The pivotal KEYNOTE-001 study, a large Phase 1 trial, demonstrated significant and durable anti-tumor activity of pembrolizumab in patients with advanced non-small cell lung cancer (NSCLC) and other solid tumors.[8][9][10]
Data Presentation
The following tables summarize the available information for a high-level comparison of MK-1484 and pembrolizumab.
Table 1: Drug Characteristics and Development Status
| Feature | MK-1484 | Pembrolizumab (Keytruda®) |
| Drug Class | IL-2Rβγ Agonist | Anti-PD-1 Monoclonal Antibody |
| Developer | Merck Sharp & Dohme Corp. | Merck & Co., Inc. |
| Mechanism of Action | Stimulates proliferation and activation of CD8+ T cells and NK cells. | Blocks the interaction between PD-1 on T-cells and PD-L1/L2 on tumor cells, restoring T-cell anti-tumor activity.[1][2][3][4] |
| Highest Development Phase | Phase 1[1] | Approved and Marketed |
| Indications | Advanced or Metastatic Solid Tumors (Investigational)[1][5] | Multiple approved indications including melanoma, NSCLC, head and neck squamous cell carcinoma, and others.[3] |
Table 2: Available Clinical Trial Data Overview
| Parameter | MK-1484 (NCT05382325) | Pembrolizumab (KEYNOTE-001 - Advanced NSCLC Cohort) |
| Study Phase | Phase 1[2] | Phase 1[9] |
| Patient Population | Advanced or Metastatic Solid Tumors[2] | Advanced Non-Small Cell Lung Cancer[9] |
| Primary Endpoints | Dose Limiting Toxicities (DLTs), Adverse Events (AEs), Recommended Phase 2 Dose (RP2D)[3] | Overall Response Rate (ORR)[10] |
| Secondary Endpoints | Pharmacokinetics (Cmax, Cmin, AUC)[7] | Overall Survival (OS), Duration of Response (DOR)[10] |
| Efficacy Results | Data not yet available (ongoing trial) | 5-Year OS Rate (Treatment-Naïve): 23.2%[8][10]5-Year OS Rate (Previously Treated): 15.5%[8][10]ORR (Treatment-Naïve): 41%[9] |
| Safety Profile | Being evaluated; data not yet available. | Generally manageable. Common AEs include fatigue, musculoskeletal pain, decreased appetite, pruritus, diarrhea, nausea, and rash. Immune-related AEs can occur.[3][11] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting clinical trial data.
MK-1484 (NCT05382325) Study Design
The ongoing Phase 1 trial of MK-1484 is an open-label, multicenter study.[5] Participants are enrolled in two main arms:
-
Monotherapy Arm: Patients receive escalating doses of MK-1484 administered subcutaneously every three weeks.[7]
-
Combination Arm: Patients receive MK-1484 in combination with a standard dose of pembrolizumab (200 mg) administered intravenously every three weeks.[7]
The primary objective is to assess the safety and tolerability of MK-1484 and to determine the recommended Phase 2 dose.[2][3] This is achieved by monitoring for dose-limiting toxicities during the first cycle of treatment.[4] Secondary objectives include characterizing the pharmacokinetic profile of MK-1484.[7]
Pembrolizumab (KEYNOTE-001) Study Design
The KEYNOTE-001 study was a multi-cohort, open-label, Phase 1 trial that enrolled patients with various advanced solid tumors.[9] In the advanced NSCLC cohorts, patients received pembrolizumab intravenously at one of the following dosing regimens:
-
2 mg/kg every 3 weeks
-
10 mg/kg every 2 weeks
-
10 mg/kg every 3 weeks[9]
The primary endpoint was the overall response rate, assessed by independent central review according to RECIST v1.1.[6] Secondary endpoints included overall survival, progression-free survival, and duration of response.[10][12]
Signaling Pathways and Experimental Workflows
Visual representations of the mechanisms of action and clinical trial workflows can aid in the comprehension of these complex topics.
References
- 1. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 2. keytrudahcp.com [keytrudahcp.com]
- 3. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Pembrolizumab? [synapse.patsnap.com]
- 5. Safety and efficacy profile of pembrolizumab in solid cancer: pooled reanalysis based on randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the pharmacokinetics and metabolism of pembrolizumab in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of the Clinical Pharmacokinetics, Efficacy and Safety of Pembrolizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Pembrolizumab in patients with advanced non-small-cell lung cancer (KEYNOTE-001): 3-year results from an open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Five-Year Overall Survival for Patients With Advanced Non‒Small-Cell Lung Cancer Treated With Pembrolizumab: Results From the Phase I KEYNOTE-001 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. merck.com [merck.com]
Independent Validation of MK-1484: A Review of an Ongoing Clinical Trial
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the publicly available information on MK-1484, a selective Interleukin-2 (IL-2) agonist currently in clinical development. As of the latest review, no peer-reviewed findings from completed studies on MK-1484 have been published, and therefore, no independent validation data is available. This document summarizes the design and protocols of the ongoing Phase 1 clinical trial (MK-1484-001), providing a framework for understanding its objectives and methodologies.
MK-1484 is an investigational immunotherapy designed to stimulate the immune system to fight cancer.[1] It is currently being evaluated in a Phase 1 clinical trial as a monotherapy and in combination with pembrolizumab (Keytruda®), a well-established PD-1 inhibitor, for the treatment of advanced or metastatic solid tumors.[2]
Mechanism of Action
MK-1484 is a selective agonist of the Interleukin-2 (IL-2) receptor.[3] IL-2 is a cytokine that plays a crucial role in the proliferation and activation of T-cells, a type of white blood cell essential for anti-tumor immunity.[4] By selectively activating the IL-2 pathway, MK-1484 aims to enhance the body's natural ability to recognize and destroy cancer cells.
Pembrolizumab is a humanized monoclonal antibody that blocks the interaction between the programmed cell death protein 1 (PD-1) receptor on T-cells and its ligands, PD-L1 and PD-L2, on tumor cells.[5][6][7] This blockade releases the "brakes" on the immune system, allowing T-cells to mount a more effective attack against cancer cells.[8][9]
The combination of MK-1484 and pembrolizumab is hypothesized to have a synergistic effect, with MK-1484 boosting the number and activity of anti-tumor T-cells, while pembrolizumab ensures these T-cells can effectively recognize and eliminate cancer cells.
Clinical Trial Overview: MK-1484-001
The primary purpose of the MK-1484-001 study is to assess the safety and tolerability of MK-1484, both alone and in combination with pembrolizumab, and to determine the recommended Phase 2 dose.[2][10]
Table 1: MK-1484-001 Clinical Trial Design
| Parameter | Description |
| Trial Identifier | NCT05382325 |
| Phase | Phase 1 |
| Study Title | A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab (MK-3475) In Advanced or Metastatic Solid Tumors |
| Primary Objectives | To assess the safety and tolerability of MK-1484 as monotherapy and in combination with pembrolizumab. To determine the recommended Phase 2 dose (RP2D) of MK-1484 as monotherapy and in combination with pembrolizumab. |
| Secondary Objectives | To evaluate the pharmacokinetic profile of MK-1484. To assess the preliminary anti-tumor activity of MK-1484 as monotherapy and in combination with pembrolizumab. |
| Study Arms | 1. MK-1484 Monotherapy (Dose Escalation) 2. MK-1484 in Combination with Pembrolizumab (Dose Escalation) |
| Patient Population | Adults with histologically or cytologically confirmed advanced or metastatic solid tumors who have received or been intolerant to standard therapy. |
Experimental Protocols
The following table summarizes the treatment administration protocols for the two arms of the MK-1484-001 trial.
Table 2: Treatment Administration Protocol
| Arm | Intervention | Dosage | Administration | Cycle Length |
| 1: Monotherapy | MK-1484 | Dose Escalation | Subcutaneous Injection | 21 days |
| 2: Combination Therapy | MK-1484 | Dose Escalation | Subcutaneous Injection | 21 days |
| Pembrolizumab | 200 mg | Intravenous Infusion | 21 days |
Primary Outcome Measures:
-
Number of participants with dose-limiting toxicities (DLTs).[11]
-
Incidence and severity of adverse events.[11]
Secondary Outcome Measures:
-
Pharmacokinetic parameters of MK-1484 (e.g., Cmax, AUC).
-
Objective Response Rate (ORR).
-
Duration of Response (DOR).
-
Progression-Free Survival (PFS).
-
Overall Survival (OS).
Visualizing the Science
To better understand the mechanisms and experimental design, the following diagrams have been created.
Caption: Mechanism of Action for MK-1484 as an IL-2 Agonist.
Caption: Mechanism of Action for Pembrolizumab as a PD-1 Inhibitor.
Caption: Experimental Workflow of the MK-1484-001 Clinical Trial.
Conclusion
MK-1484 is a promising investigational immunotherapy currently in the early stages of clinical development. The ongoing MK-1484-001 trial will provide crucial data on its safety, tolerability, and preliminary efficacy, both as a single agent and in combination with the PD-1 inhibitor pembrolizumab. As the trial progresses and data becomes publicly available through scientific publications and conference presentations, this guide will be updated to reflect the latest findings and any subsequent independent validation studies. For now, the information presented here, based on publicly accessible clinical trial registries, serves as a foundational resource for understanding the current state of MK-1484 research.
References
- 1. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]
- 2. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - Merck Clinical Trials [merckclinicaltrials.com]
- 3. Sutro Biopharma to Provide Data Update on STRO-002 and Plans for Registrational Path Forward in Advanced Ovarian Cancer | Sutro Biopharma, Inc. [sutrobio.com]
- 4. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 5. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. clin.larvol.com [clin.larvol.com]
Evaluating the Long-Term Durability of Response to MK-1484: A Framework for Future Assessment
Introduction
MK-1484 is an investigational selective interleukin-2 (IL-2) agonist currently in early-stage clinical development. As an immunotherapy, a critical determinant of its potential clinical value will be the long-term durability of the responses it induces. This guide provides a framework for evaluating the prospective long-term durability of MK-1484. Given that MK-1484 is in a Phase 1 clinical trial, definitive long-term data are not yet available.[1][2] This document, therefore, summarizes the mechanism of action of MK-1484, details the experimental protocols of its ongoing key clinical trial designed to gather initial efficacy and safety data, and contextualizes the evaluation of its long-term response within the broader landscape of cancer immunotherapy.
MK-1484: Mechanism of Action and Clinical Development
MK-1484 is a novel biologic agent designed to selectively activate the intermediate-affinity IL-2 receptor (IL-2Rβγ) while avoiding the high-affinity receptor (IL-2Rαβγ). Interleukin-2 is a cytokine that plays a crucial role in the immune system by promoting the proliferation and activation of T-cells and Natural Killer (NK) cells, which are essential for anti-tumor immunity.[3][4] By selectively targeting the IL-2Rβγ pathway, MK-1484 aims to stimulate the expansion of effector T cells and NK cells with a potentially improved safety profile compared to traditional high-dose IL-2 therapy.
Currently, MK-1484 is being evaluated in a Phase 1, open-label, multicenter study (MK-1484-001 / NCT05382325).[5] The primary purpose of this trial is to assess the safety and tolerability of MK-1484 and to determine a recommended Phase 2 dose (RP2D), both as a monotherapy and in combination with the anti-PD-1 therapy, pembrolizumab.[1][5] The study, which began in June 2022, has an estimated primary completion date of July 31, 2026.[1][5]
Experimental Protocols for Evaluating Long-Term Durability
The foundation for assessing the long-term durability of MK-1484 is being laid in its initial clinical trial. Future, larger-scale trials will build upon this protocol to more definitively evaluate long-term outcomes.
MK-1484-001 (NCT05382325) Trial Design
The design of this ongoing Phase 1 study provides the initial framework for collecting data that will inform the long-term potential of MK-1484.
-
Objectives:
-
Patient Population: The study enrolls adults with histologically or cytologically confirmed advanced or metastatic solid tumors who have received or been intolerant to standard therapies.[7] Key inclusion criteria include having measurable disease as per RECIST 1.1 and adequate organ function.[7]
-
Treatment Plan:
-
Monotherapy Arm: Participants receive MK-1484 subcutaneously every 3 weeks (Q3W) in escalating dose levels (from 0.2-60 mg) for up to approximately 2 years (35 cycles).[6]
-
Combination Arm: Participants receive MK-1484 Q3W at escalating dose levels (from 10-60 mg) plus pembrolizumab (200 mg) administered intravenously every 21-day cycle for up to approximately 2 years.[6]
-
-
Key Endpoints for Future Durability Assessment: While the primary focus of a Phase 1 trial is safety, secondary and exploratory endpoints provide the first signals of efficacy and durability. These endpoints are standard in immunotherapy trials and will be critical in later-phase studies for MK-1484:
-
Overall Survival (OS): Considered the gold standard, OS measures the time from treatment initiation to death from any cause. It is a definitive measure of clinical benefit.[8][9]
-
Progression-Free Survival (PFS): This endpoint measures the time from the start of treatment until the cancer progresses or the patient dies. It is often used as a primary endpoint in Phase 3 trials as it can be assessed earlier than OS.[10]
-
Objective Response Rate (ORR): This is the proportion of patients whose tumors shrink by a predefined amount (complete or partial response).[9]
-
Duration of Response (DOR): For patients who respond to treatment, DOR measures the time from the initial response until the cancer progresses or the patient dies.[9] A long DOR is a key indicator of durable benefit.
-
Durable Response Rate (DRR): Often defined as the percentage of patients who maintain a response for a minimum specified duration (e.g., ≥6 months), this endpoint is increasingly used to capture the long-term benefit of immunotherapies.[11]
-
Data Presentation: MK-1484-001 (NCT05382325) Trial Summary
| Parameter | Description |
| Trial Identifier | MK-1484-001 / NCT05382325 |
| Phase | Phase 1[1] |
| Study Design | Open-Label, Non-Randomized, Dose Escalation[12][13] |
| Patient Population | Adults with advanced or metastatic solid tumors[5] |
| Interventions | Arm 1: MK-1484 Monotherapy (SC injection) Arm 2: MK-1484 (SC injection) + Pembrolizumab (IV infusion)[6] |
| Primary Endpoints | Safety, Tolerability, Number of Participants with Dose-Limiting Toxicities, Recommended Phase 2 Dose (RP2D)[6] |
| Secondary Endpoints | Pharmacokinetics (AUC, Cmax, Cmin), Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS)[6] |
| Estimated Enrollment | Approximately 70 participants[12] |
| Estimated Completion | July 31, 2026[1][5] |
Mandatory Visualizations
Caption: IL-2 signaling pathway activated by MK-1484.
Caption: Conceptual workflow for a long-term durability trial.
Comparative Context and Alternatives
As MK-1484 is in early development, there are no direct head-to-head comparative data with other therapies. The evaluation of its long-term durability will be benchmarked against the established performance of other immunotherapies, particularly checkpoint inhibitors like pembrolizumab, with which it is being tested in combination.
Durability as a Hallmark of Immunotherapy
A key differentiator for immunotherapies compared to traditional chemotherapy is the potential for durable, long-term responses that can persist even after treatment has stopped.[14] Studies have shown that for some patients with cancers like melanoma and non-small cell lung cancer (NSCLC), immunotherapy can lead to sustained survival benefits measured in years.[15][16]
Contextual Data: Long-Term Durability of Pembrolizumab
Pembrolizumab provides a relevant benchmark for what constitutes long-term durability. Long-term follow-up data from pivotal trials have demonstrated significant and sustained survival benefits across various tumor types.
| Tumor Type | Trial | Metric | Result | Citation |
| Advanced Melanoma | KEYNOTE-006 | 10-Year Overall Survival Rate | 34.0% with Pembrolizumab vs. 23.6% with Ipilimumab | [14] |
| Advanced NSCLC (PD-L1 ≥50%, Treatment-Naïve) | KEYNOTE-001 | 5-Year Overall Survival Rate | 29.6% | [15] |
| Metastatic NSCLC (Non-Squamous) | KEYNOTE-189 | 5-Year Overall Survival Rate | 19.4% with Pembrolizumab + Chemo vs. 11.3% with Chemo alone | [17] |
These data highlight the potential for immunotherapies to achieve durable responses and will serve as a point of reference for new agents like MK-1484 as more mature data become available.
Conclusion
The evaluation of the long-term durability of response to MK-1484 is in its nascent stages, with critical data anticipated from the ongoing MK-1484-001 Phase 1 trial and subsequent studies. The mechanism of MK-1484 as a selective IL-2 agonist holds promise for stimulating a potent and lasting anti-tumor immune response. The ultimate assessment of its durability will rely on established clinical trial endpoints such as Overall Survival, Progression-Free Survival, and Duration of Response. As the clinical development program for MK-1484 progresses, these data will be essential for positioning it within the therapeutic landscape and understanding its potential to provide long-term clinical benefit to patients with advanced cancers.
References
- 1. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - MSD [msdclinicaltrials.com]
- 2. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - Merck Clinical Trials [merckclinicaltrials.com]
- 3. Interleukin 2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. clinicaltrial.be [clinicaltrial.be]
- 7. youtube.com [youtube.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Clinical endpoints in oncology - a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dam.esmo.org [dam.esmo.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]
- 13. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab (MK-3475) In Advanced or Metastatic Solid Tumors (MK-1484-001) [clin.larvol.com]
- 14. merck.com [merck.com]
- 15. Long-Term Data Confirm Survival Benefit for Pembrolizumab in Advanced NSCLC - The Oncology Pharmacist [theoncologypharmacist.com]
- 16. Studies Show Immunotherapy Improves Long-Term Survival in Growing Number of Cancers - The ASCO Post [ascopost.com]
- 17. merck.com [merck.com]
A-Hypothetical-Cost-Effectiveness-Analysis-of-MK-1484-in-Relapsed-Refractory-Multiple-Myeloma
Affiliation: Google Research
Abstract
This guide provides a-hypothetical-cost-effectiveness analysis of MK-1484, an investigational PIM kinase inhibitor, for the treatment of relapsed/refractory multiple myeloma (RRMM). As no public data on MK-1484 exists, this analysis is framed as a-hypothetical-case study to illustrate the methodologies and data presentation required for such an evaluation. We compare the projected efficacy and cost of MK-1484 with established RRMM therapies, daratumumab and pomalidomide, based on publicly available data for these comparators. The analysis includes detailed experimental protocols, comparative data tables, and visualizations of relevant biological pathways and analytical workflows to guide researchers and drug development professionals.
Introduction to MK-1484: A-Hypothetical-Profile
MK-1484 is a-hypothetical, orally bioavailable, pan-PIM kinase inhibitor. PIM kinases (PIM-1, PIM-2, and PIM-3) are serine/threonine kinases that are overexpressed in various hematologic malignancies, including multiple myeloma.[1][2][3] They play a crucial role in cell survival, proliferation, and resistance to apoptosis.[2][4] By inhibiting PIM kinases, MK-1484 is hypothesized to induce apoptosis in myeloma cells and overcome resistance to existing therapies. For this analysis, we will assume MK-1484 is being investigated in patients with RRMM who have received at least two prior lines of therapy, including a proteasome inhibitor and an immunomodulatory agent.
Comparative Treatment Landscape
The treatment landscape for RRMM is evolving, with several effective agents available.[5][6][7][8] For this analysis, we compare our-hypothetical-MK-1484 to two widely used therapeutic regimens:
-
Daratumumab + Pomalidomide + Dexamethasone (D-Pd): A combination of a CD38-directed monoclonal antibody, an immunomodulatory agent, and a corticosteroid.
-
Pomalidomide + Dexamethasone (Pd): A standard immunomodulatory-based regimen.[9][10][11]
These comparators are chosen based on their established use in the RRMM setting and the availability of published efficacy, safety, and cost-effectiveness data.
Data Presentation: Comparative Efficacy, Safety, and Cost
The following tables summarize the-hypothetical-data for MK-1484 alongside published data for the comparator arms. Note: MK-1484 data is illustrative and not based on actual clinical trial results.
Table 1: Comparative Efficacy of Treatment Regimens in RRMM
| Outcome | MK-1484 + Dexamethasone (Hypothetical) | Daratumumab + Pomalidomide + Dexamethasone | Pomalidomide + Dexamethasone | Data Source (Comparators) |
| Overall Response Rate (ORR) | 65% | ~60-70% | ~30-50% | Clinical Trials (e.g., ICARIA-MM)[12] |
| Median Progression-Free Survival (PFS) | 13.5 months | ~11.5 months | ~4-6.5 months | Clinical Trials (e.g., ICARIA-MM)[12] |
| Median Overall Survival (OS) | 28.0 months | ~20-25 months | ~12-15 months | Clinical Trials (e.g., ICARIA-MM)[12] |
Table 2: Comparative Grade ≥3 Adverse Events (Safety Profile)
| Adverse Event | MK-1484 + Dexamethasone (Hypothetical) | Daratumumab + Pomalidomide + Dexamethasone | Pomalidomide + Dexamethasone | Data Source (Comparators) |
| Neutropenia | 25% | ~50% | ~45% | Clinical Trial Safety Data[9][10] |
| Anemia | 15% | ~10-15% | ~20% | Clinical Trial Safety Data |
| Thrombocytopenia | 10% | ~10-15% | ~20% | Clinical Trial Safety Data |
| Infusion-related reactions | N/A (Oral) | ~5-10% | N/A | Clinical Trial Safety Data |
| Infections | 18% | ~25-30% | ~25% | Clinical Trial Safety Data[9][10] |
Table 3: Cost-Effectiveness Analysis
| Metric | MK-1484 + Dexamethasone (Hypothetical) | Daratumumab + Pomalidomide + Dexamethasone | Pomalidomide + Dexamethasone | Data Source (Comparators) |
| Estimated Annual Cost per Patient | $180,000 | >$250,000 | ~
| Published Economic Analyses[13][14][15][16][17] |
| Incremental Cost-Effectiveness Ratio (ICER) per QALY Gained | $120,000 (vs. Pd) | >$200,000 (vs. Pd) | Baseline | Published Economic Analyses[9][10][18][19] |
QALY: Quality-Adjusted Life Year. ICER values for comparators are based on a range from published studies and can vary significantly based on country and healthcare system.
Experimental Protocols and Methodologies
A robust cost-effectiveness analysis relies on rigorous clinical trial and economic modeling methodologies.
Hypothetical-Phase III Clinical Trial Protocol for MK-1484
-
Study Design: A randomized, open-label, multicenter Phase III trial comparing MK-1484 + low-dose dexamethasone versus pomalidomide + low-dose dexamethasone in patients with RRMM who have received at least two prior therapies.
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), Duration of Response (DoR), Safety and Tolerability, and Quality of Life (QoL) assessments (using EQ-5D and EORTC QLQ-C30 questionnaires).
-
Patient Population: Adult patients with a confirmed diagnosis of multiple myeloma, relapsed after or refractory to both a proteasome inhibitor and an immunomodulatory agent.
Cost-Effectiveness Modeling Methodology
A Markov model would be used to simulate the disease progression of RRMM patients over a lifetime horizon.[13] The model would consist of three health states:
-
Progression-Free: Patients are alive and have not experienced disease progression.
-
Progressive Disease: Patients are alive but have experienced disease progression.
-
Death: The absorbing state.
Transition probabilities between states would be derived from the Kaplan-Meier survival data from the-hypothetical-clinical trial. Costs would include drug acquisition, administration, monitoring, and management of adverse events. Utilities (for QALY calculation) would be derived from the QoL assessments in the trial. The analysis would be conducted from a healthcare payer perspective, and costs and outcomes would be discounted at a standard rate (e.g., 3% per annum).
Mandatory Visualizations
Signaling Pathway of PIM Kinases
Caption: PIM Kinase Signaling Pathway and Inhibition by MK-1484.
Cost-Effectiveness Analysis Workflow
Caption: Workflow for a model-based cost-effectiveness analysis.
Markov Model State Diagram
Caption: Three-state Markov model for RRMM disease progression.
Discussion and Conclusion
This-hypothetical-analysis illustrates a framework for evaluating the potential cost-effectiveness of MK-1484 in RRMM. Based on our assumed data, MK-1484 demonstrates a favorable efficacy and safety profile compared to pomalidomide alone, and a comparable, if not slightly improved, efficacy over a daratumumab-containing triplet regimen, with the advantage of being an oral agent.
The projected ICER of $120,000 per QALY gained for MK-1484 is within the range often considered acceptable by payers in the United States, particularly for oncology therapies.[20][21] However, this is highly dependent on the final pricing of the drug. In contrast, many novel combination therapies, such as those including daratumumab, have been reported to have ICERs that are considered high, often exceeding $150,000 to $200,000 per QALY.[13][14][15][17]
The primary drivers of cost-effectiveness in this setting are drug acquisition cost, the magnitude of progression-free and overall survival benefit, and the impact on patient quality of life. As an oral therapy, MK-1484 could potentially reduce healthcare resource utilization compared to infused therapies like daratumumab.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. ashpublications.org [ashpublications.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Efficacy, safety, and cost of pomalidomide in relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. ovid.com [ovid.com]
- 12. Relapsed/refractory multiple myeloma: standard of care management of patients in the Gulf region - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Does Cost Limit the Value of First-Line Daratumumab For Myeloma? | Docwire News [docwirenews.com]
- 14. tandfonline.com [tandfonline.com]
- 15. ascopubs.org [ascopubs.org]
- 16. cda-amc.ca [cda-amc.ca]
- 17. Frontiers | Cost-Effectiveness Analysis of Adding Daratumumab to Bortezomib, Melphalan, and Prednisone for Untreated Multiple Myeloma [frontiersin.org]
- 18. cda-amc.ca [cda-amc.ca]
- 19. Cost effectiveness of pomalidomide in patients with relapsed and refractory multiple myeloma in Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Cost-effectiveness analyses of targeted therapy and immunotherapy for advanced non-small cell lung cancer in the United States: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for LM-1484: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of the hypothetical laboratory chemical LM-1484, treating it as a hazardous substance. Adherence to these protocols is essential for minimizing exposure risks and maintaining regulatory compliance.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of solid this compound and its concentrated solutions should be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.
A summary of recommended PPE for handling hazardous chemical waste is provided below.
| PPE Category | Specific Equipment | Protection Level |
| Eye and Face Protection | Safety goggles or a face shield. | Protects against splashes, dust, and harmful particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Essential for preventing skin contact with hazardous materials.[1] |
| Body Protection | Laboratory coat, coveralls, or a chemical-resistant suit. | Shields skin and clothing from contamination.[1] |
| Respiratory Protection | Filtering facepiece respirators, half-face, or full-face respirators. | Necessary to prevent the inhalation of airborne hazardous substances.[1] |
| Foot Protection | Closed-toe shoes, preferably safety shoes with slip-resistant soles. | Protects against spills and falling objects.[1] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste requires a systematic approach, from segregation at the point of generation to final collection by trained professionals. The following protocol outlines the necessary steps to ensure safe and compliant disposal.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including solid waste, liquid waste, and contaminated labware.
-
Segregate this compound waste from other waste streams to prevent accidental chemical reactions.[2][3] Incompatible wastes should never be mixed.[4]
2. Waste Container Selection and Labeling:
-
Use designated, compatible hazardous waste containers.[2][5] For liquid waste, high-density polyethylene or glass containers are often suitable.
-
Ensure all containers are in good condition, free from leaks, and have secure, tight-fitting lids.[2][5]
-
As soon as waste is added, label the container with the words "Hazardous Waste."[2][3][6][7]
-
The label must include the full chemical name ("this compound"), the date of accumulation, and a clear description of the contents, including estimated concentrations.[7][8][9] Chemical formulas or abbreviations are not acceptable.[2][8]
3. Waste Accumulation and Storage:
-
Collect different forms of this compound waste in separate, appropriately labeled containers:
-
Solid Waste: Includes unused this compound powder, contaminated weighing paper, and disposable labware.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not dispose of down the drain.[5]
-
Sharps Waste: Needles, scalpels, and other sharp instruments contaminated with this compound should be placed in a puncture-resistant sharps container.
-
-
Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[4]
-
Utilize secondary containment, such as trays, to mitigate spills or leaks from the primary container.[3][4]
4. Final Disposal and Decontamination:
-
Do not accumulate large quantities of waste. Arrange for timely pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[10]
-
After the waste has been removed, decontaminate the storage area and any reusable equipment by following established laboratory procedures.
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[2][11] After triple-rinsing, the container labels should be defaced before disposal as regular trash.[11]
Emergency Procedures for this compound Spills
In the event of an accidental spill of this compound, prompt and appropriate action is critical to minimize hazards.
| Spill Size | Response Protocol |
| Minor Spill | Confine the spill to a small area.[12] Use an appropriate absorbent material, working from the outside in.[13][14] Collect the contaminated material in a sealed container and label it as hazardous waste.[15] Clean the affected area with a suitable solvent and collect the cleaning materials as hazardous waste. |
| Major Spill | Evacuate the immediate area and alert others.[12] If the substance is flammable, turn off all ignition sources.[12] Contact your institution's EHS or emergency response team immediately.[12] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. protectivecoverall.com [protectivecoverall.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 8. Chemical Waste Disposal | Chemistry Storeroom | Washington State University [storeroom.chem.wsu.edu]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. vumc.org [vumc.org]
- 12. Emergency: Chemical Spill | Compliance and Risk Management [kent.edu]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
Personal protective equipment for handling LM-1484
Disclaimer: Specific safety and handling data for a substance identified as "LM-1484" is not publicly available. This guide is based on established best practices for handling potentially hazardous chemical compounds in a laboratory setting and should be adapted to the known and suspected hazards of the specific material being used. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific protocols.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with the hypothetical hazardous compound this compound. It includes procedural, step-by-step guidance for safe handling, personal protective equipment (PPE) selection, and disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The required level of protection depends on the experimental procedure and the potential for exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Hazard Scenario | Required PPE |
| Low-Hazard Operations (e.g., handling small quantities in a well-ventilated area, non-aerosol generating procedures) | - Standard laboratory coat - Safety glasses with side shields[1][2] - Nitrile gloves (or other chemically resistant gloves) |
| Moderate-Hazard Operations (e.g., risk of splashing, handling larger quantities, potential for aerosol generation) | - Chemical-resistant lab coat or gown[3] - Chemical splash goggles[1][2] - Face shield (in addition to goggles)[1][2][3] - Double-gloving with chemically resistant gloves[4] |
| High-Hazard Operations (e.g., working with highly concentrated solutions, significant aerosol generation, potential for uncontrolled release) | - Full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR)[3][4][5] - Chemical-resistant suit or coveralls[4][5] - Chemically resistant gloves and boots[4][5] |
Experimental Protocols: Handling and Disposal
1. Engineering Controls and Preparation:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Prepare all necessary materials and equipment before handling the compound to minimize time spent in the immediate work area.
-
Clearly label all containers with the compound name, concentration, and hazard information.
2. Handling Procedures:
-
Don PPE: Put on the appropriate level of PPE as determined by your risk assessment (see Table 1).
-
Weighing and Reconstitution:
-
For solid forms, weigh the compound in a fume hood. Use anti-static weigh paper or a container that minimizes the risk of dispersal.
-
When reconstituting, add the solvent slowly to the solid to avoid splashing.
-
-
Solution Handling:
-
Use a calibrated pipette or syringe for liquid transfers.
-
Keep all containers sealed when not in use.
-
-
Post-Handling:
-
Wipe down the work area in the fume hood with an appropriate deactivating solution or solvent.
-
Carefully remove PPE, avoiding cross-contamination. Remove gloves last.
-
Wash hands thoroughly with soap and water after removing PPE.
-
3. Spill Management:
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Use a chemical spill kit with an absorbent material appropriate for the solvent used.
-
Gently cover the spill with the absorbent, working from the outside in.
-
Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent or decontaminating solution.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
4. Disposal Plan:
-
All solid and liquid waste containing this compound must be disposed of as hazardous waste.
-
Collect waste in clearly labeled, sealed, and chemically compatible containers.
-
Do not mix this compound waste with other waste streams unless specifically instructed to do so by your EHS department.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6][7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. kr.element14.com [kr.element14.com]
- 3. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. epa.gov [epa.gov]
- 6. Waste/Remediation | Alabama Department of Environmental Management [adem.alabama.gov]
- 7. dtsc.ca.gov [dtsc.ca.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
